molecular formula C14H26O4 B161721 Dimethyl dodecanedioate CAS No. 1731-79-9

Dimethyl dodecanedioate

Número de catálogo: B161721
Número CAS: 1731-79-9
Peso molecular: 258.35 g/mol
Clave InChI: IZMOTZDBVPMOFE-UHFFFAOYSA-N
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Descripción

Dimethyl dodecanedioate is a useful research compound. Its molecular formula is C14H26O4 and its molecular weight is 258.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

dimethyl dodecanedioate
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InChI

InChI=1S/C14H26O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h3-12H2,1-2H3
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InChI Key

IZMOTZDBVPMOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0074390
Record name Dimethyl dodecanedioate
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Molecular Weight

258.35 g/mol
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CAS No.

1731-79-9
Record name 1,12-Dimethyl dodecanedioate
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Record name Dodecanedioic acid, 1,12-dimethyl ester
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Record name Dodecanedioic acid, 1,12-dimethyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dimethyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl dodecanedioate (B1236620), with the CAS number 1731-79-9, is the dimethyl ester of dodecanedioic acid.[1] It is a chemical intermediate that finds application as a raw material in the synthesis of fragrances, specifically musk compounds.[2] This technical guide provides a comprehensive overview of the key physical properties of dimethyl dodecanedioate, offering detailed experimental protocols for their determination and presenting the data in a clear, accessible format. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may work with this compound.

Molecular and Chemical Identity

Prior to delving into its physical properties, it is essential to establish the fundamental molecular and chemical identity of this compound.

IdentifierValueSource
Molecular Formula C₁₄H₂₆O₄[1][3]
Molecular Weight 258.35 g/mol [1][3]
IUPAC Name This compound[3]
CAS Number 1731-79-9[1]
Synonyms Dimethyl 1,10-decanedicarboxylate, Dodecanedioic acid, 1,12-dimethyl ester, Dimethyl 1,12-dodecanedioate, 1,12-Dimethyl dodecanedioate[3]

Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of this compound for easy reference and comparison.

Table 3.1: Thermal and Physical Properties
PropertyValueConditionsSource
Melting Point 30-32 °C / 86-89.6 °F[1]
Boiling Point 187-188 °C / 368.6-370.4 °Fat 14 mmHg[1]
Density (estimate) 0.9914 g/cm³[1]
Flash Point 187-188 °C / 368.6-370.4 °Fat 14 mmHg (Closed Cup)[2]
Table 3.2: Optical and Solubility Properties
PropertyValueSolvent/ConditionsSource
Refractive Index (estimate) 1.4301[1]
Solubility Slightly solubleChloroform, Methanol[2]

Experimental Protocols for Physical Property Determination

Determination of Melting Point

The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) starting from about 20 °C below the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder the Sample Pack Pack into Capillary Tube Powder->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record Boiling_Point_Determination cluster_setup Apparatus Setup cluster_distillation Distillation Assemble Assemble Vacuum Distillation Apparatus Add_Sample Add Sample and Boiling Chips Assemble->Add_Sample Apply_Vacuum Apply Vacuum Add_Sample->Apply_Vacuum Heat_Gently Heat Gently Apply_Vacuum->Heat_Gently Observe Observe Boiling and Condensation Heat_Gently->Observe Record Record Temperature and Pressure Observe->Record Density_Determination cluster_preparation Preparation cluster_measurement Measurement cluster_calculation Calculation Melt Melt Sample Fill Fill Pycnometer with Molten Sample Melt->Fill Weigh_Empty Weigh Empty Pycnometer Calculate Calculate Density (Mass/Volume) Weigh_Empty->Calculate Equilibrate Equilibrate Temperature Fill->Equilibrate Weigh_Full Weigh Filled Pycnometer Equilibrate->Weigh_Full Weigh_Full->Calculate Solubility_Determination cluster_procedure Procedure Add_Sample Add Known Mass of Sample to Test Tube Add_Solvent Add Known Volume of Solvent Add_Sample->Add_Solvent Agitate Agitate Vigorously Add_Solvent->Agitate Observe Observe Dissolution Agitate->Observe Classify Classify Solubility Observe->Classify Refractive_Index_Determination cluster_prep Preparation cluster_measurement Measurement Melt Melt Sample Apply Apply Sample to Prism Melt->Apply Calibrate Calibrate Refractometer Calibrate->Apply Read Read Refractive Index Apply->Read Record Record Temperature Read->Record Flash_Point_Determination cluster_procedure Pensky-Martens Closed-Cup Method Fill Fill Test Cup with Sample Heat Heat at a Constant Rate with Stirring Fill->Heat Apply_Ignition Apply Ignition Source at Intervals Heat->Apply_Ignition Observe Observe for a Flash Apply_Ignition->Observe Record Record Flash Point Temperature Observe->Record

References

Synthesis of Dimethyl Dodecanedioate from Dodecanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dimethyl dodecanedioate (B1236620) from dodecanedioic acid via Fischer-Speier esterification. This process is fundamental in organic synthesis for producing diesters, which have broad applications as intermediates in the synthesis of polymers, fragrances, and specialty lubricants. This document details the reaction mechanism, a comprehensive experimental protocol, methods for purification and characterization, and a summary of key quantitative data.

Introduction

Dodecanedioic acid (DDDA) is a C12 α,ω-dicarboxylic acid that serves as a valuable precursor in the chemical industry. Its conversion to the corresponding dimethyl ester, dimethyl dodecanedioate, is a common and critical transformation. The primary and most efficient method for this conversion is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1] In this case, dodecanedioic acid is reacted with methanol (B129727) in the presence of an acid catalyst to yield this compound and water. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired diester product.[2]

Core Reaction Pathway and Mechanism

The synthesis of this compound from dodecanedioic acid is a classic example of the Fischer-Speier esterification. The overall reaction is as follows:

HOOC-(CH₂)₁₀-COOH + 2 CH₃OH ⇌ CH₃OOC-(CH₂)₁₀-COOCH₃ + 2 H₂O

The reaction proceeds in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of methanol. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester. Since dodecanedioic acid has two carboxylic acid functional groups, this process occurs at both ends of the molecule to yield the final diester.

Fischer_Esterification cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation RCOOH Dodecanedioic Acid H_plus H⁺ (from catalyst) Protonated_RCOOH Protonated Carbonyl RCOOH->Protonated_RCOOH + H⁺ Methanol Methanol (CH₃OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water Water (H₂O) H_plus_regenerated H⁺ (regenerated)

Caption: Fischer-Speier Esterification Mechanism.

Data Presentation

The following tables summarize the key physical properties and typical reaction parameters for the synthesis of this compound.

Table 1: Physical Properties of Reactants and Product

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Dodecanedioic Acid230.30127-129245 (at 10 mmHg)
Methanol32.04-97.664.7
This compound258.3530-32187-188 (at 14 mmHg)[3]

Table 2: Typical Experimental Parameters and Results

ParameterValue/ConditionNotes
Reactants
Dodecanedioic Acid1.0 equivalent
Methanol10-20 equivalentsUsed in large excess to serve as both reactant and solvent, driving the equilibrium forward.[2]
Catalyst
p-Toluenesulfonic acid monohydrate0.05-0.10 equivalentsA common, effective, and easily handled solid acid catalyst.[1]
Concentrated Sulfuric Acid0.05-0.10 equivalentsAn alternative strong acid catalyst.[4]
Reaction Conditions
TemperatureReflux (approx. 65°C)Reaction is carried out at the boiling point of methanol.[4]
Reaction Time4-8 hoursMonitored by TLC or GC for the disappearance of the starting material.
Work-up & Purification
Neutralization5% Aqueous Sodium BicarbonateTo remove the acid catalyst and any unreacted dodecanedioic acid.
Purification MethodVacuum DistillationTo obtain the high-purity final product.[1]
Yield
Typical Isolated Yield> 90%High yields are achievable with the removal of water and use of excess alcohol.[2]

Experimental Protocols

This section provides a detailed laboratory procedure for the synthesis of this compound.

Materials and Reagents
  • Dodecanedioic acid (1.0 eq)

  • Methanol (20 eq, anhydrous)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Toluene (optional, for azeotropic removal of water)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • 5% Aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Reaction Setup and Procedure
  • Assembly: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dodecanedioic acid (1.0 eq) and methanol (20 eq).

  • Catalyst Addition: With stirring, add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-8 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting dicarboxylic acid.

Work-up and Isolation
  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Two portions of 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted dodecanedioic acid.

    • One portion of deionized water.

    • One portion of brine to facilitate phase separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

Purification

The crude product is purified by vacuum distillation.

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Heat the crude product under reduced pressure. Collect the fraction boiling at 187-188°C at approximately 14 mmHg to obtain the pure this compound as a colorless liquid which solidifies upon cooling.[3]

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a singlet for the methyl protons (-OCH₃) at approximately 3.6 ppm, a triplet for the α-methylene protons (-CH₂COOCH₃) at around 2.3 ppm, and multiplets for the other methylene (B1212753) protons in the aliphatic chain.

    • ¹³C NMR: Expect a signal for the ester carbonyl carbon at around 174 ppm, a signal for the methoxy (B1213986) carbon at approximately 51 ppm, and signals for the methylene carbons in the aliphatic chain.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) should be observed around 1740 cm⁻¹.

Mandatory Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Dodecanedioic Acid + Methanol + p-TsOH Reflux Reflux (65°C, 4-8h) Reactants->Reflux Evaporation Evaporate Excess Methanol Reflux->Evaporation Extraction Dissolve in Ether Wash with NaHCO₃ Wash with Brine Evaporation->Extraction Drying Dry with MgSO₄ Filter Extraction->Drying Concentration Concentrate via Rotary Evaporation Drying->Concentration Vacuum_Distillation Vacuum Distillation (187-188°C @ 14 mmHg) Concentration->Vacuum_Distillation Final_Product Pure Dimethyl Dodecanedioate Vacuum_Distillation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Fischer-Speier esterification of dodecanedioic acid with methanol is a robust and high-yielding method for the synthesis of this compound. By utilizing an excess of methanol and an acid catalyst, and by implementing a standard aqueous work-up followed by vacuum distillation, the desired diester can be obtained in high purity. This technical guide provides the necessary details for researchers and professionals to successfully perform this synthesis and characterize the resulting product.

References

A Comprehensive Technical Guide to the Solubility of Dimethyl Dodecanedioate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of dimethyl dodecanedioate (B1236620) in various organic solvents. Due to the limited availability of specific quantitative data for dimethyl dodecanedioate, this document presents known qualitative information, supplemented with quantitative solubility data for analogous dimethyl esters of other dicarboxylic acids to provide a comparative context. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound in an organic solvent is provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is the dimethyl ester of dodecanedioic acid, a C12 linear dicarboxylic acid. Its chemical structure is characterized by a twelve-carbon aliphatic chain with a methyl ester group at each end. This structure imparts a significant degree of non-polarity to the molecule, which largely dictates its solubility behavior in organic solvents. Understanding the solubility of this compound is crucial for its application in various fields, including as a raw material for synthetic musk fragrances, a plasticizer, and in the synthesis of polymers.[1]

Solubility of this compound and Analogous Compounds

To provide a more comprehensive understanding, the following table summarizes quantitative solubility data for structurally similar dimethyl esters of dicarboxylic acids: dimethyl adipate (B1204190) (C6) and dimethyl sebacate (B1225510) (C10). This data can serve as a useful proxy for estimating the solubility behavior of this compound (C12). Generally, for a homologous series of diesters, solubility in a given polar solvent is expected to decrease as the length of the non-polar aliphatic chain increases.

Table 1: Quantitative Solubility of Dimethyl Esters of Dicarboxylic Acids in Organic Solvents

CompoundSolventTemperature (°C)Solubility ( g/100g Solvent)Reference
Dimethyl AdipateMethanol20Miscible
Dimethyl AdipateWater252.5
Dimethyl SebacateWater25Insoluble[2][3]
Dimethyl SebacateAlcohol-Soluble[4]

Note: The data for analogous compounds is intended to provide a general trend. Actual solubility of this compound should be determined experimentally.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent using the static equilibrium or isothermal saturation method, followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

Principle

A saturated solution of the compound is prepared in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined by a suitable analytical method, in this case, gravimetric analysis, which involves evaporating the solvent and weighing the residual solute.

Materials and Apparatus
  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Evaporating dishes or beakers

  • Drying oven

  • Desiccator

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Pipette a known volume of the desired organic solvent into each vial. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The time required to reach equilibrium should be determined by preliminary experiments, where the concentration of the solute in the solution is measured at different time points until it becomes constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation.

    • Immediately filter the withdrawn sample through a syringe filter of a suitable pore size (e.g., 0.45 µm) that is chemically resistant to the solvent. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known volume of the clear filtrate into the pre-weighed evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. The drying temperature should be below the boiling point of the solute and the solvent's boiling point should be considered for efficient evaporation.

    • Once the solvent has evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporating dish with the dried solute.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final constant weight.

    • The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

    Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100

    The mass of the solvent can be calculated from the volume of the filtrate and the density of the solvent at the experimental temperature.

Diagram of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess Dimethyl Dodecanedioate to vial prep2 Add known volume of organic solvent prep1->prep2 equilib Incubate in thermostatic shaker bath (24-72h) prep2->equilib sample Withdraw supernatant equilib->sample filter Filter through syringe filter sample->filter transfer Transfer known volume of filtrate filter->transfer weigh1 Weigh pre-dried evaporating dish weigh1->transfer evap Evaporate solvent in oven transfer->evap weigh2 Cool in desiccator and re-weigh evap->weigh2 calc Calculate solubility (e.g., g/100g solvent) weigh2->calc

Diagram of the experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains limited in publicly accessible literature, its general solubility characteristics can be inferred from its chemical structure and by comparison with analogous diesters. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. This will enable researchers and professionals in drug development and other fields to effectively utilize this compound in their work.

References

Spectroscopic Analysis of Dimethyl Dodecanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Dimethyl dodecanedioate (B1236620) (CAS No. 1731-79-9), a long-chain aliphatic diester. The information presented herein is essential for compound identification, purity assessment, and quality control in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the corresponding spectral information in a clear, tabular format for ease of reference and comparison.

Overview of Spectroscopic Techniques

Spectroscopic analysis is a cornerstone of chemical characterization, providing detailed information about molecular structure, functional groups, and molecular weight. This guide focuses on three primary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

The general workflow for the spectroscopic characterization of a chemical compound like Dimethyl dodecanedioate is illustrated below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Prep Weigh Compound (e.g., this compound) Dissolve Dissolve in Appropriate Solvent (e.g., CDCl3 for NMR) Prep->Dissolve NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR IR FTIR Spectrometer Dissolve->IR MS Mass Spectrometer (e.g., GC-MS) Dissolve->MS Proc_NMR Fourier Transform Phase & Baseline Correction Referencing & Integration NMR->Proc_NMR Proc_IR Background Subtraction Peak Picking IR->Proc_IR Proc_MS Library Matching Fragmentation Analysis MS->Proc_MS Output_NMR NMR Spectra (Chemical Shifts, Multiplicity) Proc_NMR->Output_NMR Output_IR IR Spectrum (Absorption Bands) Proc_IR->Output_IR Output_MS Mass Spectrum (m/z Values) Proc_MS->Output_MS Final_Analysis Structural Elucidation & Purity Assessment Output_NMR->Final_Analysis Output_IR->Final_Analysis Output_MS->Final_Analysis

Caption: General workflow for spectroscopic analysis of a chemical compound.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

NMR Spectroscopic Data

Note: Experimental spectra for this compound are not widely available in public databases. The following data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar long-chain aliphatic diesters.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-O-CH₃ ~ 3.67Singlet6H
-C(=O)-CH₂ -~ 2.30Triplet4H
-C(=O)-CH₂-CH₂ -~ 1.62Quintet4H
-(CH₂ )₆- (internal)~ 1.29Multiplet12H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

AssignmentChemical Shift (δ, ppm)
C =O~ 174.3
-O-C H₃~ 51.4
-C (=O)-C H₂-~ 34.1
-C(=O)-CH₂-C H₂-~ 24.9
-(C H₂)₆- (internal)~ 29.1 - 29.4
Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is characterized by the strong absorptions typical of a long-chain aliphatic ester.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2920 - 2930StrongC-H stretch (alkane, CH₂)
2850 - 2860StrongC-H stretch (alkane, CH₂)
~ 1740Very StrongC=O stretch (ester)
~ 1465MediumC-H bend (alkane, CH₂)
1170 - 1250StrongC-O stretch (ester)
Mass Spectrometry (MS) Data

The mass spectrum of this compound acquired via electron ionization (EI) shows characteristic fragmentation patterns.[1]

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
7499.99[CH₃OC(=O)CH₂]⁺ (McLafferty rearrangement)
9896.14[C₆H₁₀O]⁺·
5592.78[C₄H₇]⁺
8468.41[C₅H₈O]⁺·
4369.61[C₃H₇]⁺
227Low[M - OCH₃]⁺
258Low[M]⁺· (Molecular Ion)

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

  • Dissolution: Vortex the vial until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy Parameters

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

3.1.3. ¹³C NMR Spectroscopy Parameters

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: -10 to 220 ppm.

  • Temperature: 298 K.

3.1.4. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Analysis: Perform peak picking and integration to analyze the spectra.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Liquid Film Method)

  • Ensure the potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.

  • If the sample is solid at room temperature, gently warm it to its melting point.

  • Place a small drop of the molten this compound onto one salt plate.

  • Carefully place the second salt plate on top and gently press to create a thin, uniform liquid film. Avoid introducing air bubbles.

3.2.2. Data Acquisition

  • Instrument: A standard Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Acquire a background spectrum of the empty sample compartment.

  • Sample Scan: Place the prepared salt plates in the spectrometer's sample holder and acquire the sample spectrum.

  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32.

3.2.3. Data Processing The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum, typically displayed in transmittance or absorbance mode. Identify the major absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

3.3.1. Sample Preparation and Introduction (GC-MS)

  • Dissolution: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The sample is vaporized and carried onto the GC column by an inert carrier gas (e.g., helium).

  • Separation: The compound travels through the GC column, where it is separated from the solvent and any impurities based on its boiling point and interactions with the column's stationary phase.

3.3.2. Data Acquisition (Electron Ionization)

  • Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

  • Ionization Energy: Typically 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Detector: An electron multiplier detects the ions.

  • Mass Range: Scan a suitable m/z range, for example, 40-400 amu.

3.3.3. Data Processing The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak ([M]⁺·) and analyze the major fragment ions. The fragmentation pattern can be compared to spectral libraries (e.g., NIST) for confirmation of the compound's identity.[1]

References

In-Depth Technical Guide to the Thermal Properties of Dimethyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties, specifically the melting and boiling points, of Dimethyl dodecanedioate (B1236620). This document includes quantitative data, detailed experimental protocols for the determination of these properties, and a workflow diagram to illustrate the analytical process.

Core Thermal Properties of Dimethyl Dodecanedioate

This compound, a diester of dodecanedioic acid, is a white crystalline solid at room temperature. Its thermal properties are critical for its handling, purification, and application in various chemical syntheses, including as a flavor intermediate and a raw material for synthetic musk fragrances.[1][2]

Data Presentation: Melting and Boiling Points

The experimentally determined melting and boiling points of this compound are summarized in the table below. These values are essential for predicting the compound's physical state under different temperature and pressure conditions.

Thermal PropertyValuePressure
Melting Point27 - 32 °C / 80.6 - 89.6 °FAtmospheric
Melting Point30 - 32 °CAtmospheric
Boiling Point187 - 188 °C / 368.6 - 370.4 °F14 mmHg

Data sourced from[1][2][3]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of organic compounds.[4] The following sections detail the standard methodologies for determining these thermal properties for a crystalline solid like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[4][5] The capillary method is a widely used and reliable technique for this determination.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Heating bath fluid (e.g., silicone oil for Thiele tube)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine powdered form to ensure uniform heating.[7] If necessary, gently grind the crystals using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample.[1]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.[3][8]

  • Measurement with a Melting Point Apparatus:

    • Place the capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point of this compound.

    • Decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted. This range represents the melting point of the sample.[9]

  • Measurement with a Thiele Tube:

    • Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[10]

    • Clamp the Thiele tube to a ring stand and fill it with a suitable heating oil to just above the top of the side arm.

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil.[1]

    • Gently heat the side arm of the Thiele tube with a Bunsen burner, allowing convection currents to distribute the heat evenly.[10]

    • As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute.

    • Record the temperature range from the first sign of melting to the complete liquefaction of the sample.[9]

Boiling Point Determination at Reduced Pressure (Vacuum Distillation)

For compounds like this compound that have high boiling points at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is employed to prevent decomposition at elevated temperatures.[11][12]

Apparatus:

  • Round-bottom flask

  • Distillation head with a condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Manometer

  • Heating mantle

  • Stirring bar or boiling chips

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and all ground glass joints are properly sealed with a thin layer of vacuum grease.

    • Place the this compound sample into the round-bottom flask along with a stirring bar or boiling chips to ensure smooth boiling.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Distillation Process:

    • Begin stirring the sample.

    • Gradually apply the vacuum to the system, monitoring the pressure with the manometer.

    • Once the desired pressure (e.g., 14 mmHg) is stable, begin heating the distillation flask with the heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and the vapor rises into the distillation head.

    • Observe the ring of condensate rising and ensure it passes the thermometer bulb.

    • Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.

    • It is crucial to maintain a steady rate of distillation for an accurate reading.

Workflow for Thermal Property Analysis

The following diagram illustrates the logical workflow for the determination and analysis of the thermal properties of a crystalline organic compound such as this compound.

Thermal_Property_Workflow start Start: Obtain Dimethyl dodecanedioate Sample prep Sample Preparation: Dry and Pulverize start->prep mp_decision Select Melting Point Method prep->mp_decision bp_decision High Boiling Point? prep->bp_decision mel_temp Mel-Temp Apparatus mp_decision->mel_temp Automated thiele_tube Thiele Tube Method mp_decision->thiele_tube Manual mp_determination Determine Melting Point Range mel_temp->mp_determination thiele_tube->mp_determination analysis Data Analysis: Compare with Literature Values Assess Purity mp_determination->analysis vacuum_dist Vacuum Distillation bp_decision->vacuum_dist Yes bp_determination Determine Boiling Point at Reduced Pressure vacuum_dist->bp_determination bp_determination->analysis end End: Report Thermal Properties analysis->end

Caption: Workflow for Determining Thermal Properties.

References

Purity Analysis of Commercial Dimethyl Dodecanedioate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl dodecanedioate (B1236620) (DM DDDA), the dimethyl ester of dodecanedioic acid, is a chemical intermediate with applications in the synthesis of fragrances, polymers, and pharmaceutical agents. The purity of DM DDDA is a critical parameter that can significantly impact the yield, safety, and efficacy of the final products. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial-grade Dimethyl dodecanedioate, including the identification of potential impurities and detailed experimental protocols.

Commercial this compound is typically available in several purity grades. The selection of a specific grade is dependent on the requirements of the downstream application.

Table 1: Typical Commercial Purity Grades of this compound
Purity Grade
98%
99%
>98%

Potential Impurities in Commercial this compound

Impurities in commercial DM DDDA can originate from the raw materials, side reactions during synthesis (typically Fischer esterification of dodecanedioic acid with methanol), or degradation of the final product. A thorough understanding of these potential impurities is essential for developing robust analytical methods for purity assessment.

Table 2: Potential Impurities in Commercial this compound
Impurity
Dodecanedioic acid
Methyl dodecanedioate (monoester)
Methanol
Acid catalyst (e.g., p-toluenesulfonic acid)
Water
Side-products from the synthesis of dodecanedioic acid

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is recommended for the comprehensive purity analysis of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Logical Workflow for Purity Analysis

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting Sample Sample Dissolution Dissolution in appropriate solvent (e.g., Dichloromethane (B109758), Acetonitrile) Sample->Dissolution GC_MS GC-MS Analysis (Primary Purity Assay, Volatile Impurities) Dissolution->GC_MS Inject HPLC HPLC Analysis (Non-volatile Impurities, Purity Confirmation) Dissolution->HPLC Inject NMR NMR Spectroscopy (Structural Confirmation, Purity Verification) Dissolution->NMR Prepare sample Purity_Calculation Purity Calculation (% Area, Internal/External Standard) GC_MS->Purity_Calculation HPLC->Purity_Calculation Impurity_Profiling Impurity Profiling and Identification NMR->Impurity_Profiling Final_Report Final Purity Report Purity_Calculation->Final_Report Impurity_Profiling->Final_Report

Caption: Workflow for the Purity Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the primary purity assay of DM DDDA and the identification of related volatile impurities.

Experimental Protocol:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Injection: 1 µL injection volume with a split ratio of 50:1.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC-MS, particularly useful for the analysis of non-volatile impurities and for confirming the purity determined by GC. As this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 50% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector:

    • RID: Temperature controlled at 35 °C.

    • ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow (Nitrogen) 1.5 L/min.

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for the structural confirmation of this compound and for the detection and quantification of certain impurities, particularly the monoester and residual dodecanedioic acid.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • This compound:

      • A singlet at approximately 3.67 ppm corresponding to the six protons of the two methyl ester groups (-OCH₃).

      • A triplet at approximately 2.28 ppm corresponding to the four protons alpha to the carbonyl groups (-CH₂-COO-).

      • A multiplet at approximately 1.62 ppm corresponding to the four protons beta to the carbonyl groups.

      • A broad singlet or multiplet around 1.2-1.4 ppm corresponding to the remaining twelve methylene (B1212753) protons in the backbone.

    • Impurities:

      • Dodecanedioic acid: A broad signal corresponding to the acidic protons (typically >10 ppm, but may not be observed depending on concentration and solvent) and a triplet for the alpha-protons at a slightly different chemical shift than the ester.

      • Methyl dodecanedioate (monoester): Will show a singlet for one methyl ester group (integrating to 3 protons) and a signal for the carboxylic acid proton. The methylene protons alpha to the ester and acid groups will have slightly different chemical shifts.

    • Purity Estimation: The purity can be estimated by comparing the integration of the methyl ester singlet of this compound to the integration of signals corresponding to impurities. For quantitative analysis (qNMR), a certified internal standard is required.

Summary

The purity analysis of commercial this compound requires a combination of analytical techniques to ensure a comprehensive assessment. GC-MS serves as the primary tool for purity determination and identification of volatile impurities. HPLC with a universal detector provides complementary information on non-volatile components. ¹H NMR spectroscopy is invaluable for structural confirmation and the detection of specific process-related impurities. The implementation of these detailed protocols will enable researchers, scientists, and drug development professionals to accurately and reliably determine the purity of this compound, ensuring the quality and consistency of their research and manufacturing processes.

The Dichotomy of Dodecanedioic Acid: From Natural Abundance to Synthetic Prominence

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Dodecanedioic acid (DDDA), a 12-carbon α,ω-dicarboxylic acid, is a molecule of significant industrial and emerging biomedical interest. Traditionally valued as a monomer in the production of high-performance polymers like nylon 6,12, its biocompatibility and metabolic roles are now positioning it as a molecule of interest in the pharmaceutical and life sciences sectors. This technical guide provides an in-depth exploration of the natural occurrence of DDDA and the primary methodologies for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence of Dodecanedioic Acid

While not as ubiquitous as other fatty acids, dodecanedioic acid is found in the protective outer layers of plants and is a product of fatty acid metabolism in animals.

Plant Kingdom

Dodecanedioic acid is a constituent of the plant biopolymers cutin and suberin.[1][2][3][4] These complex polyesters form the cuticle that covers the aerial parts of plants, such as leaves and fruits, providing a crucial barrier against environmental stressors. The presence of DDDA in these protective layers contributes to the hydrophobicity and structural integrity of the plant surface.[5][6] However, quantitative data on the specific concentration of DDDA in the cutin and suberin of various plant species is not extensively documented in publicly available literature. Analysis of plant-derived materials typically involves depolymerization techniques to break down the complex polyester (B1180765) structure, followed by chromatographic analysis to identify and quantify the monomeric components, including DDDA.

Animal Kingdom and Microbiology

In animals, dodecanedioic acid is a product of the ω-oxidation of fatty acids, a metabolic pathway that occurs primarily in the liver and kidneys.[7] This pathway serves as an alternative to β-oxidation, particularly for medium-chain fatty acids. While it is a minor pathway under normal physiological conditions, its activity can increase in certain metabolic states.[7] Dicarboxylic acids like DDDA can be further metabolized through peroxisomal β-oxidation, ultimately yielding succinyl-CoA, which can enter the Krebs cycle.[7][8]

Studies in humans have detected dodecanedioic acid in plasma, with its concentration being of interest in the context of certain metabolic disorders. For instance, elevated levels of dicarboxylic acids in urine can be indicative of impaired fatty acid oxidation.

Microorganisms, particularly certain species of yeast, are capable of producing dodecanedioic acid. Strains of Candida tropicalis have been extensively studied and engineered for their ability to convert n-alkanes and fatty acids into dicarboxylic acids, including DDDA.[9][10][11][12]

Sources and Methodologies for Synthesis

The demand for dodecanedioic acid, primarily for industrial applications, has driven the development of both chemical and biotechnological synthesis routes.

Chemical Synthesis

The traditional and most common industrial method for producing dodecanedioic acid starts from butadiene.[13][14][15][16][17] This multi-step process involves:

This process, while efficient, involves harsh reaction conditions and the use of strong acids, posing environmental and safety challenges.

Biotechnological Synthesis

Growing interest in sustainable and "green" chemistry has spurred the development of biotechnological routes for DDDA production. These methods utilize microorganisms or enzymes to convert renewable feedstocks into DDDA.

The yeast Candida tropicalis is a well-established biocatalyst for the production of dicarboxylic acids.[9][10][11][12] It can utilize a variety of substrates, including n-dodecane, dodecanoic acid, and plant oil derivatives (e.g., from coconut or palm oil), and convert them to dodecanedioic acid through its ω-oxidation pathway.[9][16] Genetic and process engineering have been employed to improve the yield and productivity of this fermentation process, with reported concentrations reaching up to 66 g/L.[9][10]

A more recent approach involves the use of a multi-enzyme cascade in a whole-cell biocatalyst, such as Escherichia coli.[18][19][20][21] This method can convert renewable feedstocks like linoleic acid into dodecanedioic acid through a series of enzymatic reactions. A recently developed system utilizing a lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and an enoate reductase has demonstrated high productivity.[18]

Quantitative Data Summary

The following tables summarize the available quantitative data on the production of dodecanedioic acid from various sources and synthesis methods.

Table 1: Biotechnological Production of Dodecanedioic Acid

BiocatalystSubstrateConcentration/YieldReference
Candida tropicalisDodecanoic acid methyl ester66 g/L[9][10]
Candida tropicalis (mutant 91)n-Dodecane3,326 mg/L[11]
E. coli (multi-enzyme cascade)Linoleic acid43.8 g L⁻¹ d⁻¹[18]

Table 2: Natural Occurrence of Dodecanedioic Acid (Qualitative)

SourceLocation/ContextReference
PlantsComponent of cutin and suberin in fruits and leaves[5][6]
AnimalsMetabolite of ω-oxidation of fatty acids[7]
HumansDetected in plasma[22]

Note: Specific quantitative concentrations of DDDA in most natural plant and animal tissues are not widely reported in the reviewed literature.

Experimental Protocols

Extraction and Quantification of Dodecanedioic Acid from Biological Matrices (General Protocol)

This protocol is a generalized procedure for the analysis of dicarboxylic acids from biological samples and can be adapted for the quantification of DDDA.

1. Sample Preparation and Extraction:

  • For plant material, a preliminary step of drying and grinding is necessary to increase the surface area for extraction.
  • Extraction of lipids from the homogenized sample is typically performed using a solvent mixture such as hexane:isopropanol (3:2, v/v).
  • An internal standard (e.g., a stable isotope-labeled DDDA or a dicarboxylic acid of different chain length not present in the sample) should be added at the beginning of the extraction process for accurate quantification.

2. Derivatization:

  • Due to the low volatility of dicarboxylic acids, a derivatization step is required before GC-MS analysis.
  • A common method is the conversion of the carboxylic acid groups to their more volatile trimethylsilyl (B98337) (TMS) esters using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[23]

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
  • Separation is achieved on a suitable capillary column (e.g., a non-polar or medium-polarity column).
  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized DDDA and the internal standard.
  • Quantification is performed by creating a calibration curve from standards of known concentrations and normalizing the peak area of the analyte to that of the internal standard.[23][24][25][26]

Biotechnological Production of Dodecanedioic Acid using Candida tropicalis (Conceptual Protocol)

This protocol outlines the key steps for the fermentation-based production of DDDA.

1. Pre-culture Preparation:

  • A seed culture of Candida tropicalis is prepared by inoculating a suitable growth medium (e.g., YPD) and incubating until a sufficient cell density is reached.

2. Fermentation:

  • The main fermentation is carried out in a bioreactor with a defined medium containing a carbon source for growth (e.g., glucose) and essential nutrients.
  • After an initial growth phase to accumulate biomass, the substrate for DDDA production (e.g., n-dodecane or dodecanoic acid methyl ester) is fed to the culture.
  • Key fermentation parameters such as pH, temperature, and dissolved oxygen are controlled and optimized. A gradual pH shift is often employed to enhance production.[9][10][12]

3. Product Recovery and Purification:

  • After the fermentation, the culture broth is processed to separate the cells from the supernatant containing the dissolved DDDA.
  • The pH of the supernatant is adjusted to facilitate the precipitation or extraction of the dicarboxylic acid.
  • Further purification steps, such as crystallization or chromatography, are employed to obtain high-purity DDDA.

Signaling and Metabolic Pathways

Dodecanedioic acid is primarily involved in metabolic pathways rather than classical signaling cascades. Its key role is in fatty acid oxidation.

ω-Oxidation and Peroxisomal β-Oxidation

The diagram below illustrates the metabolic fate of a long-chain fatty acid that undergoes ω-oxidation to form a dicarboxylic acid, which is then further metabolized in the peroxisome.

metabolic_pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome Long-Chain Fatty Acid Long-Chain Fatty Acid ω-Oxidation ω-Oxidation Long-Chain Fatty Acid->ω-Oxidation Dicarboxylic Acid (DDDA) Dicarboxylic Acid (DDDA) Peroxisomal β-Oxidation Peroxisomal β-Oxidation Dicarboxylic Acid (DDDA)->Peroxisomal β-Oxidation ω-Oxidation->Dicarboxylic Acid (DDDA) Chain-shortened Dicarboxylic Acid Chain-shortened Dicarboxylic Acid Peroxisomal β-Oxidation->Chain-shortened Dicarboxylic Acid Acetyl-CoA Acetyl-CoA Peroxisomal β-Oxidation->Acetyl-CoA Further Metabolism Further Metabolism Chain-shortened Dicarboxylic Acid->Further Metabolism Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle anaplerotic_role Dodecanedioic Acid (DDDA) Dodecanedioic Acid (DDDA) β-Oxidation β-Oxidation Dodecanedioic Acid (DDDA)->β-Oxidation Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA Succinyl-CoA Succinyl-CoA β-Oxidation->Succinyl-CoA (from odd-chain dicarboxylates) Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle Succinyl-CoA->Krebs Cycle

References

Chemical reactivity of the ester groups in Dimethyl dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of Ester Groups in Dimethyl Dodecanedioate (B1236620)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl dodecanedioate (DMDE) is a linear, bifunctional aliphatic ester that serves as a versatile building block in chemical synthesis. Its two terminal methyl ester groups are the primary sites of chemical reactivity, enabling a range of transformations critical for the production of polymers, fine chemicals, and advanced materials. This technical guide provides a comprehensive overview of the principal reactions involving the ester functionalities of DMDE, including hydrolysis, transesterification, amidation, and reduction. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to serve as a practical resource for professionals in research, chemical synthesis, and drug development. The applications of these reactions, particularly in creating biodegradable polyesters and polyamides for drug delivery systems, are also highlighted.

Introduction to this compound (DMDE)

This compound, with the chemical formula C₁₄H₂₆O₄, is the dimethyl ester of dodecanedioic acid.[1][2] Its structure consists of a C₁₀ alkyl chain flanked by two methyl ester groups, which imparts properties of hydrophobicity from the long carbon backbone and reactivity from the polar ester ends. This bifunctionality allows it to act as a monomer in polycondensation reactions, leading to the formation of long-chain polymers.[3] The reactivity of the ester groups is central to its utility in synthesizing a diverse array of molecules.

Chemical Structure: CH₃OOC-(CH₂)₁₀-COOCH₃

Key Physical Properties:

Property Value Reference
CAS Number 1731-79-9 [2][4]
Molecular Weight 258.35 g/mol [2][4]
Melting Point 30-32 °C [5]

| Boiling Point | 105–107 °C (at 12 mm Hg) |[6] |

Core Reactivity of the Ester Groups

The chemical behavior of DMDE is dominated by nucleophilic acyl substitution at the carbonyl carbons of its two ester groups. These reactions involve the displacement of the methoxy (B1213986) group (-OCH₃) by a nucleophile. The primary reaction pathways—hydrolysis, transesterification, amidation, and reduction—allow for the conversion of DMDE into diacids, new esters, diamides, and diols, respectively.

logical_relationships cluster_products Key Derivatives DMDE This compound (DMDE) Diacid Dodecanedioic Acid DMDE->Diacid Hydrolysis (+ H₂O) Polyester (B1180765) Polyesters DMDE->Polyester Transesterification (+ Diol) Polyamide Polyamides DMDE->Polyamide Amidation (+ Diamine) Diol 1,12-Dodecanediol (B52552) DMDE->Diol Reduction (+ Reducing Agent)

Caption: Key reaction pathways originating from this compound.

Hydrolysis: Formation of Dodecanedioic Acid

Hydrolysis of the ester groups in DMDE yields the parent dicarboxylic acid, dodecanedioic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base (saponification).

Reaction Mechanism
  • Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of methanol. The reaction is reversible.

  • Base-Catalyzed Hydrolysis (Saponification): Involves nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion is irreversible as the methoxide deprotonates the newly formed carboxylic acid.

Quantitative Data
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Strong acids (e.g., H₂SO₄, HCl)Strong bases (e.g., NaOH, KOH)
Solvent Water, Dioxane/WaterWater/Alcohol mixture
Temperature 50 - 100 °C (Reflux)50 - 100 °C (Reflux)
Typical Yield > 95%> 95%
Key Feature ReversibleIrreversible
Experimental Protocol: Base-Catalyzed Hydrolysis
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 12.9 g (0.05 mol) of this compound in 50 mL of ethanol (B145695).

  • Reagent Addition: In a separate beaker, prepare a solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of water. Add this aqueous solution to the flask containing the DMDE solution.

  • Reaction: Heat the mixture to reflux with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Workup: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Isolation: Add 100 mL of water to the residue and cool the flask in an ice bath. Acidify the solution to pH ~2 by slowly adding concentrated hydrochloric acid. A white precipitate of dodecanedioic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60 °C.

Transesterification: Synthesis of Polyesters and New Esters

Transesterification is the process of exchanging the methyl group of the ester with another alcohol. When DMDE is reacted with a diol, this process leads to polycondensation, forming polyesters. This is one of the most significant reactions for DMDE in materials science and drug delivery.

Reaction Mechanism

The reaction is typically catalyzed by acids, bases, or enzymes (e.g., lipases).[3] The mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, leading to a tetrahedral intermediate and subsequent elimination of methanol. To drive the reaction towards product formation, methanol is often removed from the reaction mixture by distillation.[7]

Quantitative Data: Enzymatic Polycondensation

Enzyme-catalyzed transesterification offers mild reaction conditions. Candida antarctica lipase (B570770) B (Novozym 435) is effective for polymerizing diesters with diols.[3]

ParameterValue / ConditionReference
Substrates This compound, 1,8-Octanediol (B150283)[3]
Enzyme Candida antarctica Lipase B (immobilized)[3]
Temperature 60 - 90 °C[3]
Pressure Atmospheric, followed by vacuum[3]
Reaction Time 24 - 48 hours[3]
Monomer Conversion > 90%[3]
Experimental Protocol: Synthesis of Poly(octamethylene dodecanedioate)
  • Setup: Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with equimolar amounts of this compound (e.g., 25.84 g, 0.1 mol) and 1,8-octanediol (14.62 g, 0.1 mol).

  • Catalyst Addition: Add a catalyst, such as cesium carbonate (0.2 mol% vs. diol) or an organotin catalyst.[7][8]

  • First Stage (Methanol Removal): Heat the mixture under a gentle stream of nitrogen to 120-150 °C. Methanol will begin to distill off. Continue this stage for 2-4 hours until most of the methanol has been removed.

  • Second Stage (Polycondensation): Gradually reduce the pressure to <1 mmHg while slowly increasing the temperature to 180-220 °C. High vacuum helps remove the final traces of methanol and drives the polymerization to high molecular weight.

  • Completion: Continue the reaction under high vacuum for another 4-8 hours until the desired melt viscosity is achieved.

  • Isolation: Cool the reaction mixture under nitrogen. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) for purification.

Amidation: Synthesis of Polyamides and Amides

The reaction of DMDE with primary or secondary amines (aminolysis) yields amides. When a diamine is used, a polyamide is formed, which can be useful for creating biodegradable materials for medical applications.

Reaction Mechanism

Aminolysis of esters is generally slower than hydrolysis and typically requires elevated temperatures. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of methanol. The reaction does not usually require a catalyst but can be accelerated by heating.

Experimental Protocol: Synthesis of a Polyamide
  • Setup: In a reaction vessel suitable for high-temperature reactions (e.g., a glass tube that can be flame-sealed under vacuum), combine equimolar amounts of this compound (e.g., 5.17 g, 0.02 mol) and a diamine (e.g., 1,6-hexanediamine, 2.32 g, 0.02 mol).

  • Melt Polymerization: Heat the mixture under a nitrogen atmosphere to 180 °C to form a homogeneous melt.

  • Methanol Removal: Maintain the temperature and stir for 2-3 hours to allow for the initial condensation and removal of methanol.

  • Vacuum Stage: Increase the temperature to 220-250 °C and apply a vacuum for 3-5 hours to facilitate the removal of the remaining methanol and increase the polymer's molecular weight.

  • Isolation: After cooling, the resulting solid polyamide can be purified by dissolution in a solvent like m-cresol (B1676322) and precipitation in methanol.

Reduction: Formation of 1,12-Dodecanediol

The ester groups of DMDE can be reduced to primary alcohols, yielding 1,12-dodecanediol. This diol is a valuable monomer for the synthesis of different types of polyesters and polyurethanes.

Reaction Mechanism

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.[9]

Quantitative Data
ParameterValue / ConditionReference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[9]
Stoichiometry >2 equivalents of hydride per ester group[9]
Solvent Anhydrous ethers (e.g., THF, Diethyl ether)[9]
Temperature 0 °C to Reflux[9]
Typical Yield > 90%

Experimental Protocol: Reduction with LiAlH₄

experimental_workflow cluster_setup Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Quenching & Workup cluster_purification Purification A 1. Suspend LiAlH₄ in anhydrous THF B 2. Cool suspension to 0 °C A->B C 3. Add DMDE solution in THF dropwise B->C D 4. Warm to RT, then reflux for 4h C->D E 5. Cool to 0 °C and quench sequentially (H₂O, NaOH, H₂O) D->E F 6. Filter solids (e.g., Celite) E->F G 7. Dry organic layer and concentrate F->G H 8. Recrystallize or use column chromatography G->H

Caption: Experimental workflow for the reduction of DMDE to 1,12-dodecanediol.

  • Setup: To a flame-dried, three-necked 1 L flask under a nitrogen atmosphere, add 7.6 g (0.2 mol) of LiAlH₄ and 200 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Cool the stirred suspension to 0 °C in an ice bath. Dissolve 25.8 g (0.1 mol) of this compound in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours.

  • Workup (Quenching): Cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 8 mL of water, followed by 8 mL of 15% aqueous NaOH, and finally 24 mL of water.

  • Isolation: Stir the resulting white granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake with additional THF.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The crude 1,12-dodecanediol can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

Applications in Drug Development and Research

The chemical reactivity of DMDE is leveraged to create biodegradable polymers for controlled drug delivery.[10] Polyesters and polyamides derived from DMDE can be formulated into nanoparticles, microparticles, or implants that encapsulate therapeutic agents.[11][12] The ester or amide linkages in the polymer backbone are susceptible to hydrolysis under physiological conditions, leading to the gradual degradation of the polymer matrix and a sustained release of the encapsulated drug. The long C₁₀ alkyl chain of the DMDE monomer imparts hydrophobicity and flexibility to the resulting polymers, influencing drug loading capacity and release kinetics.

References

Dimethyl dodecanedioate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dimethyl Dodecanedioate (B1236620): Molecular Weight and Formula

This technical guide provides an overview of the fundamental physicochemical properties of dimethyl dodecanedioate, with a specific focus on its molecular weight and chemical formula. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest.

Quantitative Data Summary

The molecular formula and molecular weight of this compound are summarized in the table below. This data is crucial for stoichiometric calculations, analytical characterization, and formulation development.

ParameterValueReference
Molecular FormulaC₁₄H₂₆O₄[1][2][3][4][5]
Molecular Weight258.35 g/mol [1][2][3]
CAS Number1731-79-9[2][3][4][5]

General Experimental Methodologies

The determination of the molecular formula and molecular weight of a compound like this compound involves standard analytical techniques that are fundamental in chemical research.

1. Molecular Formula Determination:

The empirical formula of a compound is typically determined through elemental analysis. This technique measures the percentage composition of each element (carbon, hydrogen, oxygen) in a sample. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

2. Molecular Weight Determination by Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.

  • Sample Ionization: A sample of this compound is introduced into the mass spectrometer and ionized. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion (M+) or a related ion (e.g., [M+H]+) provides the molecular weight of the compound. For this compound, the molecular weight is determined to be 258.35 g/mol [1][2][3].

Logical Relationship Diagram

The following diagram illustrates the logical connection between the chemical name, its molecular formula, and the resulting molecular weight.

A This compound B Molecular Formula C₁₄H₂₆O₄ A->B is represented by C Molecular Weight 258.35 g/mol B->C results in a

Logical relationship of this compound properties.

References

Methodological & Application

Application of Dimethyl Dodecanedioate as a Bio-based Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a widely utilized thermoplastic polymer known for its versatility.[1] However, in its unadulterated form, PVC is rigid and brittle.[2] To achieve the flexibility and processability required for numerous applications, plasticizers are incorporated into the PVC matrix.[1][2] Traditional phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have raised environmental and health concerns due to their tendency to leach from the polymer matrix.[1][3] This has spurred significant interest in the development of safer, bio-based alternatives.[4][5]

Dimethyl dodecanedioate (B1236620) (DMDD), a long-chain aliphatic dicarboxylic acid ester, presents a promising bio-based alternative. While direct extensive data for DMDD is emerging, its chemical similarity to other well-studied long-chain diester plasticizers, such as dibutyl dodecanedioate and dibutyl sebacate (B1225510) (DBS), allows for reliable performance predictions.[2][4] These esters exhibit good compatibility with PVC, low volatility, and reduced migration, making them suitable for sensitive applications like medical devices and pharmaceutical packaging.[2]

Principle of Plasticization

Plasticizers function by embedding themselves between the long polymer chains of PVC. This molecular spacing diminishes the intermolecular van der Waals forces between the PVC chains, granting them greater freedom of movement relative to one another.[2] The tangible result of this molecular rearrangement is a decrease in the glass transition temperature (Tg) of the polymer, transforming it from a rigid, glassy state to a soft and flexible material at ambient temperatures.[2][5] The long aliphatic chain of dimethyl dodecanedioate is anticipated to provide excellent plasticizing efficiency.[2]

Data Presentation

The following tables summarize the expected quantitative performance of PVC formulations plasticized with this compound, benchmarked against the conventional phthalate plasticizer DEHP. The data is extrapolated from studies on chemically similar long-chain dicarboxylate esters.[2]

Table 1: Mechanical Properties of Plasticized PVC

PropertyTest MethodPVC with this compound (Expected)PVC with DEHP (Reference)
Tensile Strength (MPa)ASTM D88215 - 2020 - 25[2]
Elongation at Break (%)ASTM D882300 - 400250 - 350[2]
Shore A HardnessASTM D224080 - 9085 - 95[2]

Table 2: Thermal and Migration Properties of Plasticized PVC

PropertyTest MethodPVC with this compound (Expected)PVC with DEHP (Reference)
Glass Transition Temp. (Tg) (°C)DSCLower than DEHP~41[6]
Initial Decomposition Temp. (°C)TGAHigher than DEHP~191[7]
Migration in Hexane (%)ASTM D1239Lower than DEHPVaries

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment and comparison of plasticizer performance.[4]

Protocol 1: Preparation of Plasticized PVC Films (Solvent Casting Method)

Objective: To prepare flexible PVC films with a specified concentration of this compound for subsequent characterization.[2]

Materials:

  • PVC resin

  • This compound (DMDD)

  • Thermal stabilizer (e.g., a Ca/Zn stabilizer)

  • Tetrahydrofuran (THF)

Procedure:

  • In a fume hood, dissolve a specific weight of PVC resin in THF to create a solution (e.g., 10% w/v).[2]

  • Add the desired amount of DMDD (e.g., 40 parts per hundred parts of resin - phr) and a thermal stabilizer (e.g., 2 phr) to the PVC solution.[2][8]

  • Stir the mixture at room temperature until all components are fully dissolved, and the solution is homogeneous.[2]

  • Pour the homogeneous solution onto a clean, level glass plate.[2]

  • Use a casting knife to draw down the solution to a uniform thickness.[2]

  • Allow the solvent to evaporate in the fume hood at ambient temperature for 24 hours.[2]

  • Place the cast film in a vacuum oven at 60°C for at least 4 hours to remove any residual solvent.

  • Carefully peel the resulting flexible PVC film from the glass plate for subsequent testing.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and hardness of the prepared PVC films.

Procedure:

  • Tensile Testing (ASTM D882):

    • Cut the PVC films into dumbbell-shaped specimens of standard dimensions.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Conduct the tensile test using a universal testing machine at a specified crosshead speed.

    • Record the tensile strength at break and the percentage of elongation at break.

  • Hardness Testing (ASTM D2240):

    • Stack several layers of the PVC film to achieve the required thickness for the Shore A durometer.

    • Measure the hardness at multiple points on the sample surface and calculate the average value.

Protocol 3: Thermal Analysis

Objective: To assess the thermal stability and the effect of the plasticizer on the glass transition temperature of the PVC films.

Procedure:

  • Thermogravimetric Analysis (TGA):

    • Place a small, known weight of the PVC film in the TGA instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

    • Record the weight loss as a function of temperature to determine the onset of thermal degradation.[9]

  • Differential Scanning Calorimetry (DSC):

    • Seal a small sample of the PVC film in an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to erase its thermal history.

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same controlled rate and record the heat flow to determine the glass transition temperature (Tg).[10]

Protocol 4: Migration Resistance Testing (Solvent Extraction)

Objective: To quantify the amount of plasticizer that leaches from the PVC film into a solvent.[4]

Procedure:

  • Cut a precisely weighed sample of the plasticized PVC film.

  • Immerse the film in a specific solvent (e.g., n-hexane, ethanol, or distilled water) in a sealed container.[4]

  • Maintain the container at a constant temperature (e.g., 23°C) for a defined period (e.g., 24 hours).[2]

  • After the immersion period, carefully remove the PVC film.[2]

  • Air-dry the film in a fume hood for 1 hour, followed by drying in a vacuum oven at 60°C for 4 hours to remove any absorbed solvent.[2]

  • Weigh the dried film.[2]

  • Calculate the percentage of plasticizer migration as the percentage of weight loss of the film.[2] The migration of plasticizers is inversely proportional to their molecular weight.[11]

Visualizations

G cluster_prep PVC Film Preparation cluster_eval Performance Evaluation PVC_Resin PVC Resin Mixing Homogeneous Mixing PVC_Resin->Mixing DMDD This compound DMDD->Mixing Stabilizer Thermal Stabilizer Stabilizer->Mixing Solvent THF Solvent Solvent->Mixing Casting Solvent Casting on Glass Plate Mixing->Casting Drying Solvent Evaporation & Vacuum Drying Casting->Drying PVC_Film Plasticized PVC Film Drying->PVC_Film Mechanical Mechanical Testing (ASTM D882, D2240) PVC_Film->Mechanical Thermal Thermal Analysis (TGA, DSC) PVC_Film->Thermal Migration Migration Resistance (ASTM D1239) PVC_Film->Migration

Caption: Experimental workflow for preparing and evaluating PVC films.

Caption: Mechanism of PVC plasticization by this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Dimethyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of Dimethyl dodecanedioate (B1236620) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to serve as a foundational methodology, which should be validated for specific matrices and analytical instrumentation.

Introduction

Dimethyl dodecanedioate is the dimethyl ester of dodecanedioic acid, a dicarboxylic acid. It finds applications in various industrial syntheses, including the production of polymers, plasticizers, and lubricants. Accurate and sensitive quantification of this compound is crucial for quality control, process monitoring, and research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of semi-volatile compounds like this compound, offering excellent separation, identification, and quantification capabilities.[1]

Experimental Protocols

A critical aspect of successful GC-MS analysis is meticulous sample preparation to ensure the analyte is in a suitable form for injection and to minimize matrix interference.

2.1. Sample Preparation: Solvent Extraction from a Solid Matrix

This protocol describes a general method for extracting this compound from a solid matrix, such as a polymer.

Materials:

  • Solid sample

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Weigh approximately 1 gram of the solid sample into a 20 mL glass vial.

  • Add 10 mL of Dichloromethane to the vial.

  • Cap the vial and vortex for 30 minutes to facilitate the extraction of this compound.

  • Centrifuge the sample at 4000 rpm for 15 minutes to separate any solid debris.

  • Carefully decant the supernatant into a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a clean GC vial.[1]

  • The sample is now ready for GC-MS analysis.

2.2. Preparation of Calibration Standards

For quantitative analysis, a series of calibration standards should be prepared.

Procedure:

  • Prepare a stock solution of this compound in Dichloromethane (e.g., 1000 mg/L).

  • Perform serial dilutions of the stock solution to prepare working calibration standards at various concentration levels (e.g., 1, 5, 10, 25, 50, and 100 mg/L).

  • If an internal standard is used, a known concentration of the internal standard should be added to each calibration standard and sample.

2.3. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

Parameter Value Notes
Gas Chromatograph Agilent 7890B, Shimadzu GC-2010 Plus, or equivalent
Injector Split/Splitless
Injector Temperature280 °CTo ensure complete vaporization.
Injection Volume1 µL
Split Ratio10:1 (can be adjusted based on concentration)
Carrier GasHeliumConstant flow mode.
Flow Rate1.0 mL/min
GC Column DB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A nonpolar column is generally suitable for FAME analysis.[2]
Oven Program
Initial Temperature100 °C, hold for 1 minute
Ramp Rate15 °C/min to 280 °C
Final HoldHold at 280 °C for 5 minutes
Mass Spectrometer Agilent 5977B, Shimadzu QP2020, or equivalent
Ionization ModeElectron Ionization (EI)
Electron Energy70 eVStandard for generating reproducible mass spectra.
Ion Source Temp.230 °C
Transfer Line Temp.280 °CMust be high enough to prevent analyte condensation.[3]
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and SIM for enhanced sensitivity in quantitative analysis.[1][4]
Mass Scan Rangem/z 40 - 400To encompass the molecular ion and characteristic fragment ions.

Data Presentation

3.1. Quantitative Data

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of this compound against its concentration. The concentration of the analyte in unknown samples can then be determined from this curve. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended.[4]

Table 1: Example of Ions for SIM Mode Analysis of this compound (Note: These ions are hypothetical and should be confirmed by analyzing a standard of this compound in full scan mode to determine its actual mass spectrum.)

Analyte Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound(e.g., 258)(e.g., 227)(e.g., 143)

3.2. Expected Results

The retention time and mass spectrum of the peak in the sample chromatogram should match that of a pure standard of this compound. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow A Sample Collection B Sample Preparation (Extraction & Cleanup) A->B D GC-MS Analysis B->D C Preparation of Calibration Standards C->D E Data Acquisition (Full Scan / SIM) D->E F Data Processing (Integration & Calibration) E->F G Quantification & Reporting F->G

Caption: GC-MS analysis workflow for this compound.

Conclusion

The protocol described in this application note provides a robust framework for the sensitive and selective analysis of this compound by GC-MS. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results. The provided instrumental parameters serve as a starting point and should be optimized for the specific analytical instrumentation and sample matrix being investigated.

References

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterization of Dimethyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive and powerful analytical technique essential for the structural elucidation and purity assessment of organic molecules.[1][2] For a compound like Dimethyl dodecanedioate (B1236620), a long-chain diester used in various industrial applications, NMR provides unambiguous confirmation of its chemical structure by analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This document provides a detailed protocol for the characterization of Dimethyl dodecanedioate using NMR spectroscopy.

Molecular Structure and NMR Assignments

The structure of this compound is symmetrical, which simplifies its NMR spectra. The different proton and carbon environments are labeled for clear correlation with the expected NMR signals.

  • Proton (¹H) Environments:

    • a: Methoxy protons (-OCH₃)

    • b: Methylene (B1212753) protons alpha (α) to the carbonyl group (-CH₂-COO)

    • c: Methylene protons beta (β) to the carbonyl group (-CH₂-CH₂-COO)

    • d: Central methylene protons (-(CH₂)₈-)

  • Carbon (¹³C) Environments:

    • C=O: Carbonyl carbon

    • -OCH₃: Methoxy carbon

    • α-CH₂: Methylene carbon alpha to the carbonyl

    • β-CH₂: Methylene carbon beta to the carbonyl

    • γ, δ, ε, ζ-CH₂: Central methylene carbons

Data Presentation: Expected Chemical Shifts

The following tables summarize the anticipated chemical shifts for this compound based on typical values for long-chain esters.[1] The exact chemical shifts can be influenced by the solvent, concentration, and temperature.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

LabelProtonsPredicted Chemical Shift (δ) ppmMultiplicityIntegration
a-OCH₃ ~ 3.67Singlet6H
b-CH₂ -COO-~ 2.30Triplet4H
c-CH₂ -CH₂-COO-~ 1.62Multiplet4H
d-(CH₂ )₈-~ 1.25 - 1.40Multiplet16H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon EnvironmentPredicted Chemical Shift (δ) ppm
C =O~ 174
-OC H₃~ 51
α -CH₂~ 34
β -CH₂~ 29
Central CH₂ chain~ 25 - 29

Experimental Protocols

Precise sample preparation is critical for obtaining high-quality, reproducible NMR spectra.[5]

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for routine ¹H or ¹³C NMR analysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, ≥99.8 atom % D)

  • Glass vial with cap

  • Pasteur pipette or syringe

  • 5 mm NMR tube and cap

  • Lint-free tissue

  • Vortex mixer (optional)

  • Filter (e.g., cotton plug in pipette) if the sample contains particulates[6][7]

Procedure:

  • Weighing the Analyte: Accurately weigh the required amount of this compound into a clean, dry glass vial.

    • For ¹H NMR: 2-10 mg.[5][8]

    • For ¹³C NMR: 10-50 mg (a larger amount is needed due to the low natural abundance of the ¹³C isotope).[5][8]

  • Solvent Addition: Add the appropriate volume of deuterated solvent to the vial. For a standard 5 mm NMR tube, the optimal volume is 0.5 - 0.7 mL, which corresponds to a solution depth of 4-5 cm.[5][6]

  • Dissolution: Cap the vial and gently swirl or use a vortex mixer to ensure the analyte is completely dissolved.[5] Visually inspect the solution to ensure it is clear and free of suspended particles.[6]

  • Filtration (if necessary): If any solid material is present, filter the solution. This can be done by passing the solution through a small plug of cotton or glass wool placed inside a Pasteur pipette.[7][8] This step is crucial as suspended materials can degrade the spectral quality.[7]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the clear solution into the NMR tube.[5][6]

  • Capping and Cleaning: Securely place the cap on the NMR tube. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

  • Labeling: Label the NMR tube clearly near the top.

Protocol 2: NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C spectra on a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Table 3: Recommended NMR Acquisition Parameters

Parameter¹H NMR Experiment¹³C NMR ExperimentRationale
Spectrometer Freq. 400 MHz100 MHzStandard instrument frequencies.
Solvent CDCl₃CDCl₃A common, inexpensive solvent that dissolves this compound well.[8]
Temperature 298 K (25 °C)298 K (25 °C)Standard room temperature acquisition.
Pulse Sequence zg30zgpg30Standard one-pulse sequences for quantitative ¹H and proton-decoupled ¹³C spectra.
Spectral Width 12 ppm240 ppmSufficient width to cover all expected proton and carbon signals, respectively.
Number of Scans (NS) 8 - 16128 - 1024Fewer scans are needed for ¹H due to its high natural abundance. More scans are required for ¹³C to achieve an adequate signal-to-noise ratio.[5]
Relaxation Delay (D1) 1 - 5 s2 - 10 sA sufficient delay to allow for full relaxation of nuclei between pulses, ensuring accurate integration.
Reference TMS (δ 0.00 ppm) or residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C)[9]TMS (δ 0.00 ppm) or residual solvent peak (CDCl₃: δ 77.16 ppm)[9]Internal standard for accurate chemical shift referencing.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Final Characterization weigh Weigh Analyte (10-50 mg) dissolve Dissolve in CDCl₃ (0.6 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument setup Load Acquisition Parameters instrument->setup acquire Acquire ¹H & ¹³C Spectra setup->acquire process Fourier Transform & Phasing acquire->process reference Calibrate Chemical Shift process->reference integrate Integrate Peaks (¹H NMR) reference->integrate assign Assign Signals to Molecular Structure integrate->assign report Confirm Structure & Purity assign->report

Workflow for NMR analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dimethyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl dodecanedioate (B1236620) is a diester of dodecanedioic acid, finding applications in various industrial syntheses, including polymers and fragrances. Accurate and reliable quantification of Dimethyl dodecanedioate is essential for quality control, reaction monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for its analysis. This document provides a detailed protocol for the determination of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection, based on established methods for similar long-chain esters.

Principle

This method employs a reversed-phase C18 column to separate this compound from other sample components. The separation is based on the partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. Due to the absence of a strong chromophore in the this compound molecule, UV detection is performed at a low wavelength (typically around 205-210 nm) where the ester functional group exhibits absorbance. Quantification is achieved by constructing a calibration curve from the peak areas of standard solutions of known concentrations.

Experimental Protocols

1. Apparatus and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler or manual injector, a column heater, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. Other suitable columns include Newcrom R1 or Newcrom C18.[1]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Ultrasonic bath

  • Syringe filters (0.45 µm, PTFE or other compatible material)

2. Reagents and Solvents

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade) [1]

  • Water (HPLC grade or Milli-Q) [1]

  • Phosphoric acid or Formic acid (analytical grade) [1]

3. Preparation of Mobile Phase

  • A typical mobile phase consists of a mixture of acetonitrile (or methanol) and water.[1]

  • A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added to the aqueous phase to improve peak shape.[1]

  • Example Mobile Phase: Acetonitrile and water (e.g., in a gradient or isocratic elution).

  • Degas the mobile phase before use by sonication or vacuum filtration.

4. Preparation of Standard Solutions

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound analytical standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with Methanol. Mix thoroughly. This solution should be stored at 4°C.

  • Working Standards: Prepare a series of working standards by diluting the primary stock standard with Methanol to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Preparation of Sample Solutions

  • Accurately weigh a known amount of the sample into a volumetric flask.

  • Add Methanol to dissolve the sample. An ultrasonic bath may be used to aid dissolution.

  • Dilute to the mark with Methanol to a final concentration that is expected to fall within the range of the calibration curve.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

6. Chromatographic Conditions

The following are generalized starting conditions and may require optimization for specific HPLC systems and sample matrices.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30-40 °C
Detector UV-Vis or PDA Detector
Detection Wavelength 205-210 nm

7. Method Validation

For quantitative analysis, the method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Linearity: A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration. The linearity is assessed by the correlation coefficient (r²), which should ideally be ≥ 0.999.

  • Accuracy: Determined by recovery studies on spiked samples.

  • Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Data Presentation

Table 1: Example Chromatographic Data

CompoundRetention Time (min)Peak Area (mAU*s)
This compound[Insert typical retention time, e.g., 8.5][Insert example peak area]

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
1[Example Area]
5[Example Area]
10[Example Area]
25[Example Area]
50[Example Area]
100[Example Area]
Correlation Coefficient (r²) e.g., 0.9995

Table 3: Example Method Validation Summary

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%1.2%
LOD (µg/mL) -[Example Value]
LOQ (µg/mL) -[Example Value]

Note: The data presented in these tables are for illustrative purposes only and may vary depending on the specific experimental conditions.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start standard_prep Prepare Standard Solutions (Stock and Working Standards) prep_start->standard_prep sample_prep Prepare Sample Solution (Dissolve and Dilute) prep_start->sample_prep filtration Filter all solutions (0.45 µm syringe filter) standard_prep->filtration sample_prep->filtration hplc_injection Inject into HPLC System filtration->hplc_injection Ready for Injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (205-210 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition Chromatogram calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) data_acquisition->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Poly(Glycerol Dodecanedioate) in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of poly(glycerol dodecanedioate) (PGD), a biodegradable and biocompatible polyester (B1180765) with significant potential in the biomedical field. PGD's unique properties, including its elastomeric nature, shape memory capabilities, and tunable degradation rates, make it an attractive material for drug delivery, tissue engineering, and medical device fabrication.

Introduction to Poly(Glycerol Dodecanedioate) (PGD)

Poly(glycerol dodecanedioate) is a thermosetting elastomer synthesized through the polycondensation of glycerol (B35011) and dodecanedioic acid, both of which are biocompatible monomers.[1] The resulting polymer exhibits a glass transition temperature (Tg) around 32°C, which is close to physiological temperature.[1][2] This property allows PGD to behave as a stiff, elastic-plastic material at room temperature and transition to a compliant, non-linear elastic material at body temperature.[1][2] This temperature-responsive behavior is key to its shape memory properties, enabling its use in minimally invasive surgical procedures where a device can be delivered in a compressed state and then expanded to its functional form in situ.[1][3]

The degradation of PGD occurs primarily through surface erosion, which allows the material to maintain its structural integrity for a prolonged period.[4][5] The degradation byproducts, glycerol and dodecanedioic acid, are non-toxic and can be safely metabolized by the body.[1] The mechanical properties and degradation rate of PGD can be tailored by adjusting the curing time and temperature during synthesis, allowing for the fabrication of materials suited for specific biomedical applications.[1][6]

Synthesis of Poly(Glycerol Dodecanedioate)

The synthesis of PGD involves a two-step polycondensation reaction to first create a pre-polymer, followed by a curing step to form a crosslinked network.

Materials and Equipment
  • Glycerol (MP Biomedical, LLC, Solon OH or equivalent)

  • Dodecanedioic acid (Sigma-Aldrich, St. Louis MO or equivalent)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen gas inlet

  • Vacuum pump and vacuum line with a cold trap

  • Silicone molds

  • Vacuum oven

Experimental Protocol: Synthesis of PGD Pre-polymer
  • Monomer Preparation: Weigh equimolar amounts of glycerol and dodecanedioic acid and add them to a round bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Place the flask in a heating mantle or oil bath and connect it to a nitrogen gas inlet.

  • First Stage Reaction (Nitrogen): Heat the mixture to 120°C under a steady flow of nitrogen gas with continuous stirring.[3] Maintain these conditions for 24 hours.[3] This initial step facilitates the initial esterification and removal of water as a byproduct.

  • Second Stage Reaction (Vacuum): After 24 hours, switch the reaction setup to a vacuum line connected to a vacuum pump capable of reaching approximately 30 mTorr.[3] Continue the reaction at 120°C under vacuum for an additional 24 hours.[3] This step is crucial for removing residual water and driving the polymerization reaction to achieve a higher molecular weight pre-polymer.

  • Pre-polymer Collection and Storage: Once the reaction is complete, cool the resulting viscous pre-polymer to room temperature. The pre-polymer can be stored in a vacuum desiccator until further use to prevent moisture absorption.[3]

Experimental Protocol: Curing of PGD
  • Mold Preparation: Heat the synthesized pre-polymer to approximately 90°C to reduce its viscosity and pour it into a desired silicone mold (e.g., for creating thin sheets).[3]

  • Curing: Place the mold containing the pre-polymer into a vacuum oven.

  • Curing Conditions: Cure the pre-polymer at 120°C under a vacuum of approximately 90 mTorr for 72 hours.[3] The curing time can be adjusted to control the crosslinking density and, consequently, the mechanical properties of the final polymer.[6]

  • Final Product: After the curing process is complete, allow the polymer to cool to room temperature before removing it from the mold. The resulting material is a crosslinked poly(glycerol dodecanedioate) elastomer.

Characterization of Poly(Glycerol Dodecanedioate)

A thorough characterization of the synthesized PGD is essential to ensure its suitability for biomedical applications.

Thermal Properties

Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of the polymer.

Protocol: DSC Analysis [3]

  • Prepare small samples (5-7 mg) of the cured PGD and place them in a Tzero® aluminum pan.

  • Heat the sample from 25°C to 90°C at a rate of 20°C/min to erase any prior thermal history.

  • Hold the sample at 90°C for 3 minutes.

  • Cool the sample to -50°C at a rate of 10°C/min.

  • Hold the sample at -50°C for 3 minutes.

  • Heat the sample to 70°C at a rate of 5°C/min.

  • The glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHfusion) are determined from the second heating scan.

Mechanical Properties

The mechanical behavior of PGD is critical for its application in load-bearing tissues or as a structural component of medical devices. Tensile or compression testing can be performed depending on the intended application.

Protocol: Uniaxial Tensile Testing

  • Prepare dog-bone shaped specimens of the cured PGD according to ASTM standards.

  • Conduct tensile testing at both room temperature (~21°C) and physiological temperature (37°C) to characterize the shape memory effect.

  • Mount the specimen in a universal testing machine equipped with a temperature-controlled chamber.

  • Apply a uniaxial tensile load at a constant strain rate until failure.

  • Record the stress-strain data to determine properties such as Young's modulus, ultimate tensile strength, and elongation at break.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for poly(glycerol dodecanedioate) in the literature.

Table 1: Thermal and Mechanical Properties of PGD

PropertyValueConditionsReference
Glass Transition Temperature (Tg)~32 °C-[1][2]
Exothermic Peak Temperature (Tc)20.56 ± 0.79 °CDuring cooling[7]
Endothermic Peak Temperature (Tm)34.67 ± 0.75 °CDuring heating[7]
Young's Modulus (Tensile)2.3 MPa37°C[7]
Young's Modulus (Compressive)0.85 MPa37°C[7]
Poisson's Ratio0.47-[7]
Density1.31 g/cm³-[7]

Table 2: In Vitro and In Vivo Degradation of PGD

Degradation ParameterValueConditionsReference
In Vivo Mass Loss (1 month)~10%Subcutaneous implantation[4]
In Vivo Mass Loss (4 months)~25%Subcutaneous implantation[4]
In Vitro Mass Loss (10 weeks)~10%Control group (no load)[7]
In Vitro Mass Loss (10 weeks)~14%Under 0.3-0.4 MPa tensile stress[7]

Table 3: Biocompatibility of PGD

AssayResultCell LineReference
Cell ViabilityEquivalent to controlNIH3T3 fibroblasts[3][8]
Endotoxin LevelsBelow FDA prescribed levels-[3][8]

Biomedical Applications and Relevant Protocols

Tissue Engineering Scaffolds

PGD's biocompatibility, biodegradability, and elastomeric properties make it an excellent candidate for soft tissue engineering applications, such as cartilage repair.[9]

Protocol: Fabrication of Porous PGD Scaffolds

  • Utilize a salt-leaching or 3D printing approach to create a porous architecture.

  • For salt leaching, mix the PGD pre-polymer with sieved sodium chloride particles of a desired size range.

  • Pour the mixture into a mold and cure as described in section 2.3.

  • After curing, immerse the scaffold in deionized water to leach out the salt particles, creating an interconnected porous network.

  • Sterilize the scaffold using an appropriate method, such as ethylene (B1197577) oxide sterilization at a low temperature (e.g., 37.8°C), which has been shown to have minimal impact on the material's properties.[3]

Drug Delivery Systems

The hydrophobic nature of PGD allows for the encapsulation of hydrophobic drugs, which can then be released in a controlled manner as the polymer degrades.

Protocol: Preparation of Drug-Loaded PGD Films

  • Dissolve the desired hydrophobic drug and the PGD pre-polymer in a common volatile solvent.

  • Cast the solution into a petri dish or a specific mold.

  • Allow the solvent to evaporate completely in a fume hood.

  • Cure the drug-loaded film under vacuum at 120°C as described in section 2.3.

  • The drug release profile can be studied by placing the film in a phosphate-buffered saline (PBS) solution at 37°C and periodically measuring the drug concentration in the buffer.

Shape Memory Devices for Minimally Invasive Surgery

PGD's shape memory effect can be harnessed to create devices that are delivered in a temporary, compressed shape and then recover their original, functional shape upon reaching body temperature.[3]

Protocol: Programming and Recovery of a PGD Device

  • Heat the cured PGD device above its melting temperature (Tm), for example, to 50°C.

  • Deform the device into a temporary shape (e.g., compress it to fit into a catheter).

  • Cool the device below its crystallization temperature (Tc) while maintaining the deformation to fix the temporary shape.

  • To trigger shape recovery, heat the device back to above its Tm (e.g., by exposing it to body temperature, 37°C). The device will return to its original, permanent shape.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_prepolymer Pre-polymer Synthesis cluster_curing Curing Monomers Glycerol + Dodecanedioic Acid Reaction1 120°C, 24h Under Nitrogen Monomers->Reaction1 Reaction2 120°C, 24h Under Vacuum Reaction1->Reaction2 Prepolymer PGD Pre-polymer Reaction2->Prepolymer Molding Pour into Mold Prepolymer->Molding CuringStep 120°C, 72h Under Vacuum Molding->CuringStep FinalProduct Cured PGD CuringStep->FinalProduct

Caption: Workflow for the synthesis of poly(glycerol dodecanedioate).

Shape Memory Cycle

Shape_Memory_Cycle PermanentShape Permanent Shape (> Tm) Deformation Deform PermanentShape->Deformation Heat (> Tm) TemporaryShape Temporary Shape (< Tc) Deformation->TemporaryShape Cool (< Tc) Recovery Heat (> Tm) TemporaryShape->Recovery Recovery->PermanentShape

Caption: The shape memory cycle of poly(glycerol dodecanedioate).

Degradation Pathway

Degradation_Pathway PGD Poly(glycerol dodecanedioate) Hydrolysis Surface Erosion (Hydrolytic Cleavage of Ester Bonds) PGD->Hydrolysis Byproducts Glycerol + Dodecanedioic Acid Hydrolysis->Byproducts Metabolism Metabolized by the Body Byproducts->Metabolism

Caption: Degradation pathway of poly(glycerol dodecanedioate).

Biocompatibility Testing Flowchart

Biocompatibility_Testing Start Synthesized PGD Sterilization Sterilization (e.g., Ethylene Oxide) Start->Sterilization InVitro In Vitro Testing Sterilization->InVitro InVivo In Vivo Testing Sterilization->InVivo Cytotoxicity Cytotoxicity Assay (e.g., ISO 10993-5) InVitro->Cytotoxicity CellViability Cell Viability/Proliferation (e.g., Live/Dead Assay) InVitro->CellViability Implantation Subcutaneous Implantation InVivo->Implantation Biocompatible Biocompatible Cytotoxicity->Biocompatible CellViability->Biocompatible Histology Histological Analysis (Tissue Response) Implantation->Histology Histology->Biocompatible

Caption: Flowchart for biocompatibility assessment of PGD.

References

Application Notes and Protocols: Dimethyl Dodecanedioate in Specialty Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl dodecanedioate (B1236620) in the formulation of specialty lubricants. This document details its physicochemical properties, performance characteristics, and relevant experimental protocols for evaluation.

Introduction

Dimethyl dodecanedioate (CAS No. 1731-79-9) is the dimethyl ester of dodecanedioic acid, a C12 linear dicarboxylic acid.[1][2] As a member of the diester family, it offers several advantageous properties for high-performance lubricant formulations. Diesters, in general, are characterized by their excellent thermal and oxidative stability, good viscosity-temperature characteristics, and low volatility, making them suitable for a wide range of demanding applications.[3] While data on other dodecanedioate esters, such as dibutyl and dioleyl esters, is more abundant, the properties of this compound can be inferred from the general characteristics of this chemical class.[3] These notes will compile the available data for this compound and provide protocols for its synthesis and performance evaluation in lubricant formulations.

Physicochemical and Performance Characteristics

The performance of a lubricant is intrinsically linked to the physicochemical properties of its base oils and additives. This compound's molecular structure suggests its utility as a synthetic base stock or a performance-enhancing additive in specialty lubricants.

Data Presentation

The following tables summarize the known and estimated physicochemical and performance properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1731-79-9[2]
Molecular Formula C₁₄H₂₆O₄[1]
Molecular Weight 258.35 g/mol [1]
Melting Point 30-32 °C[2]
Boiling Point 187-188 °C @ 14 mmHg[2]
Density (estimate) 0.9914 g/cm³[2]
Flash Point 187-188 °C @ 14 mmHg[2]
Solubility Slightly soluble in Chloroform and Methanol (B129727)[2]

Table 2: Estimated Lubricant Performance Properties of this compound

PropertyEstimated ValueGeneral Characteristics of Dicarboxylic Acid Esters
Kinematic Viscosity @ 40 °C (cSt) 10 - 20Diesters exhibit a wide range of viscosities depending on their structure.
Kinematic Viscosity @ 100 °C (cSt) 3 - 5Higher molecular weight generally leads to higher viscosity.[4]
Viscosity Index (VI) > 140Dicarboxylic acid esters typically have high viscosity indices.[3][5]
Pour Point (°C) < -20The pour point is influenced by the linearity of the carbon chain.
Oxidation Stability Good to ExcellentDiesters generally possess good thermal and oxidative stability.[3]

Signaling Pathways and Logical Relationships

The utility of this compound in lubricants stems from the relationship between its chemical structure and its functional properties.

G cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Performance in Lubricants Structure This compound (Linear C12 Diester) Viscosity Good Viscosity- Temperature Profile Structure->Viscosity High VI Volatility Low Volatility Structure->Volatility High Molecular Weight Stability High Thermal & Oxidative Stability Structure->Stability Saturated Ester Bonds LowTemp Good Low-Temperature Fluidity Structure->LowTemp Linear Structure Performance High Performance Specialty Lubricant Viscosity->Performance Life Extended Lubricant Life Volatility->Life Stability->Life LowTemp->Performance Wear Reduced Wear Performance->Wear Efficiency Improved Efficiency Performance->Efficiency Life->Efficiency

Structure-Property-Performance Relationship

Experimental Protocols

The following protocols outline the synthesis of this compound and the standard methods for evaluating its performance in a lubricant formulation.

Protocol 1: Synthesis of this compound

This protocol is adapted from the well-established Fischer-Speier esterification method for synthesizing diesters.[6]

Objective: To synthesize this compound from dodecanedioic acid and methanol.

Materials:

  • Dodecanedioic acid

  • Methanol (excess)

  • Sulfuric acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • 5% aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Workflow Diagram:

G start Start reaction_setup Reaction Setup: Dodecanedioic acid, Methanol, H₂SO₄, Toluene start->reaction_setup reflux Azeotropic Reflux (remove water via Dean-Stark) reaction_setup->reflux workup Work-up: Neutralize with NaHCO₃, Wash with brine reflux->workup drying Dry organic layer (anhydrous MgSO₄) workup->drying concentration Concentrate (Rotary Evaporator) drying->concentration purification Purify (Vacuum Distillation) concentration->purification end End purification->end

Synthesis Workflow

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, add dodecanedioic acid, an excess of methanol (e.g., 3-5 molar equivalents), a catalytic amount of sulfuric acid, and toluene.

  • Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The methanol-water azeotrope will be collected in the Dean-Stark trap, driving the reaction to completion.[6]

  • Work-up: After the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess methanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Evaluation of Lubricant Properties

The following ASTM standard test methods are crucial for evaluating the performance of lubricant formulations containing this compound.

A. Kinematic Viscosity and Viscosity Index

  • Method: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Viscosity Index Calculation).[7][8][9][10][11]

  • Procedure:

    • Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using a calibrated glass capillary viscometer.[7][9][10][11] The time taken for a fixed volume of the liquid to flow under gravity through the capillary is measured.[9]

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant.[7]

    • Calculate the Viscosity Index (VI) from the kinematic viscosities at 40°C and 100°C using the formulas provided in ASTM D2270.[8][12][13][14] A higher VI indicates a smaller change in viscosity with temperature.[8]

B. Pour Point Determination

  • Method: ASTM D97.[15][16][17][18][19]

  • Procedure:

    • The lubricant sample is preheated and then cooled at a specified rate in a test jar.[15][16][17]

    • At intervals of 3°C, the jar is tilted to observe for any movement of the oil.[15][17]

    • The lowest temperature at which movement is observed is recorded. The pour point is reported as 3°C above this temperature.[16][17][19]

C. Oxidation Stability

  • Method: ASTM D2272 (Rotating Pressure Vessel Oxidation Test - RPVOT).[20][21][22][23][24]

  • Procedure:

    • A sample of the lubricant, water, and a copper catalyst are placed in a pressure vessel.[20][22]

    • The vessel is pressurized with oxygen and heated to 150°C while being rotated.[20][22][23]

    • The time taken for a specified drop in oxygen pressure is measured as the oxidation stability, indicating the lubricant's resistance to oxidation.[20][22]

Conclusion

This compound shows significant potential for use in the formulation of high-performance specialty lubricants due to its expected favorable properties, including good thermal and oxidative stability, a high viscosity index, and good low-temperature fluidity. The experimental protocols provided herein offer a framework for the synthesis and comprehensive evaluation of lubricant formulations containing this promising diester. Further research to generate specific performance data for this compound is warranted to fully realize its potential in advanced lubrication technology.

References

Application Notes and Protocols for the Synthesis of Polyamides from Dimethyl Dodecanedioate and Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a significant class of polymers characterized by the repeating amide linkage (–CO–NH–) in their backbone. They exhibit a remarkable combination of properties including high thermal stability, excellent mechanical strength, and chemical resistance. The specific properties of a polyamide can be tailored by the selection of its monomeric constituents, namely the diacid (or its ester derivative) and the diamine.

This document provides detailed protocols for the synthesis of polyamides via the polycondensation of dimethyl dodecanedioate (B1236620) with various diamines. The use of a dimethyl ester, such as dimethyl dodecanedioate, offers an alternative to the corresponding dicarboxylic acid, with the elimination of methanol (B129727) instead of water during polymerization. Two primary methods are detailed: high-temperature melt polycondensation and a milder enzymatic polymerization route. These protocols are intended to serve as a comprehensive guide for researchers in polymer chemistry, materials science, and biomedical applications, including drug delivery systems.

Melt Polycondensation Protocol

Melt polycondensation is a widely utilized industrial method for synthesizing high molecular weight polyamides. The process involves heating the monomers above the melting point of the resulting polymer in an inert atmosphere, often under vacuum, to drive the reaction to completion by removing the methanol byproduct.

Materials and Equipment
  • Monomers:

  • Catalyst (optional):

    • Titanium(IV) butoxide, antimony trioxide, or other transesterification catalysts.

  • Solvents (for purification):

    • m-cresol, N-methyl-2-pyrrolidone (NMP), or formic acid for dissolving the polymer.

    • Methanol or acetone (B3395972) for precipitation.

  • Equipment:

    • High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

    • Heating mantle with a temperature controller.

    • Vacuum pump.

    • Glassware for purification.

    • Vacuum oven for drying.

Experimental Procedure
  • Reactor Charging: An equimolar amount of this compound and the chosen diamine are charged into the polymerization reactor. For example, to synthesize Nylon 6,12, equimolar amounts of this compound and 1,6-hexanediamine are used. A catalyst, if used, is typically added at a concentration of 0.1-0.5 mol% with respect to the this compound.

  • Inerting the System: The reactor is sealed and purged with high-purity nitrogen for at least 30 minutes to remove any oxygen, which can cause degradation of the polymer at high temperatures.

  • Initial Heating and Methanol Removal: The reactor is heated to a temperature of 150-180°C under a slow stream of nitrogen. The reaction mixture is stirred continuously. In this initial phase, the primary reaction is the formation of amide linkages with the elimination of methanol. The methanol byproduct is distilled off and collected. This stage is typically carried out for 1-2 hours.

  • Polycondensation under Vacuum: After the initial removal of methanol, the temperature is gradually increased to 220-280°C. A vacuum is slowly applied to the system, with the pressure being gradually reduced to below 1 torr. The high temperature and vacuum facilitate the removal of the remaining methanol and drive the polymerization reaction towards the formation of a high molecular weight polymer. This stage is maintained for 2-4 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Polymer Extrusion and Cooling: Once the desired viscosity is achieved (indicating high molecular weight), the molten polymer is extruded from the reactor under nitrogen pressure into a strand and quenched in a water bath.

  • Purification: The solidified polymer strand is pelletized or ground into a powder. To remove any unreacted monomers or oligomers, the polymer can be dissolved in a suitable solvent (e.g., m-cresol) and then precipitated by pouring the solution into a non-solvent like methanol or acetone. The precipitated polymer is then filtered.

  • Drying: The purified polymer is dried in a vacuum oven at 80-100°C for 24 hours to remove any residual solvent.

Enzymatic Polymerization Protocol

Enzymatic polymerization offers a greener alternative to traditional high-temperature methods, proceeding under milder reaction conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds.

Materials and Equipment
  • Monomers:

    • This compound (DMDD)

    • Diamine (e.g., 1,6-hexanediamine)

  • Enzyme:

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Solvent (optional, for solution polymerization):

    • Diphenyl ether, toluene, or other high-boiling point, non-polar solvents.

  • Molecular Sieves:

    • To remove the methanol byproduct.

  • Equipment:

    • Reaction flask with a magnetic stirrer and nitrogen inlet.

    • Oil bath with a temperature controller.

    • Vacuum pump (for solvent removal).

    • Standard laboratory glassware for purification.

Experimental Procedure
  • Reactor Setup: Equimolar amounts of this compound and the selected diamine are added to a reaction flask.

  • Addition of Enzyme and Molecular Sieves: Immobilized lipase (typically 5-10% by weight of the monomers) and activated molecular sieves (to absorb the methanol byproduct) are added to the flask.

  • Reaction: The reaction can be carried out in bulk (solvent-free) or in a high-boiling point solvent. The flask is placed in an oil bath and heated to 60-90°C under a nitrogen atmosphere with continuous stirring. The reaction is typically allowed to proceed for 24-72 hours.

  • Enzyme Removal: After the reaction, the immobilized enzyme is removed by filtration.

  • Polymer Isolation: If the reaction is performed in a solvent, the solvent is removed under reduced pressure. The resulting polymer is then purified by dissolving it in a suitable solvent and precipitating it in a non-solvent, as described in the melt polycondensation protocol.

  • Drying: The final polymer is dried in a vacuum oven at a moderate temperature (e.g., 60°C) to avoid thermal degradation.

Data Presentation

The following tables summarize typical reaction conditions and resulting properties for polyamides synthesized from long-chain diacids/diesters and diamines. These values are representative and may vary depending on the specific monomers and reaction conditions used.

Table 1: Typical Melt Polycondensation Conditions

ParameterValueReference
MonomersThis compound & 1,6-HexamenediamineGeneral Knowledge
Monomer Ratio1:1 (equimolar)General Knowledge
CatalystNone or Ti(OBu)₄ (0.1 mol%)General Knowledge
Initial Temperature150-180°CGeneral Knowledge
Final Temperature220-280°C--INVALID-LINK--
PressureAtmospheric, then < 1 torr--INVALID-LINK--
Reaction Time3-6 hoursGeneral Knowledge

Table 2: Properties of Polyamides from Dodecanedioic Acid/Ester

DiamineResulting PolyamideMelting Point (°C)Glass Transition Temp (°C)Molecular Weight ( g/mol )
1,6-HexamenediamineNylon 6,12210-22040-5015,000 - 30,000
1,8-OctanediamineNylon 8,12195-20535-4515,000 - 28,000
1,12-DodecanediamineNylon 12,12175-18530-4018,000 - 35,000

Note: The data in Table 2 are approximate values based on polyamides derived from dodecanedioic acid and may be similar for those synthesized from its dimethyl ester under optimized conditions.

Mandatory Visualization

experimental_workflow cluster_prep Monomer Preparation and Reactor Charging cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation and Purification charge_dmdd Charge this compound purge_n2 Purge with Nitrogen charge_dmdd->purge_n2 charge_diamine Charge Diamine charge_diamine->purge_n2 charge_catalyst Charge Catalyst (optional) charge_catalyst->purge_n2 initial_heating Initial Heating (150-180°C) Methanol Removal purge_n2->initial_heating vacuum_poly High Temp & Vacuum (220-280°C, <1 torr) Polycondensation initial_heating->vacuum_poly extrude Extrude Molten Polymer vacuum_poly->extrude quench Quench in Water Bath extrude->quench pelletize Pelletize/Grind quench->pelletize dissolve Dissolve in Solvent pelletize->dissolve precipitate Precipitate in Non-solvent dissolve->precipitate filter_dry Filter and Dry in Vacuum Oven precipitate->filter_dry final_product Final Polyamide Product filter_dry->final_product

Caption: Workflow for the melt polycondensation synthesis of polyamides.

Application Notes and Protocols for the Use of Dimethyl Dodecanedioate in the Production of Nitrogen-Containing Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of dimethyl dodecanedioate (B1236620) as a precursor for various nitrogen-containing organic compounds. The protocols detailed below are intended for researchers in organic synthesis, polymer chemistry, and medicinal chemistry, offering step-by-step guidance for the preparation of polyamides and N,N'-dialkyl-dodecanediamides.

Synthesis of Polyamides: High-Temperature Melt Polycondensation

Dimethyl dodecanedioate is a key monomer in the synthesis of long-chain polyamides, such as Nylon 6,12. The melt polycondensation method, while requiring high temperatures, is a direct and solvent-free approach to producing high-molecular-weight polymers. This process involves the reaction of this compound with a diamine, typically hexamethylenediamine (B150038), where the ester linkages are converted to amide bonds with the elimination of methanol (B129727).

Experimental Protocol: Melt Polycondensation for Nylon 6,12 Synthesis

This protocol describes the synthesis of Nylon 6,12 from this compound and hexamethylenediamine.

Materials:

  • This compound (DMDA)

  • Hexamethylenediamine (HMDA)

  • Nitrogen gas (high purity)

  • High-temperature wax bath or heating mantle with precise temperature control

  • Reaction vessel (e.g., thick-walled glass tube or stainless steel reactor) equipped with a nitrogen inlet and an outlet for methanol removal

Procedure:

  • Equimolar amounts of this compound and hexamethylenediamine are charged to the reaction vessel.

  • The vessel is flushed with high-purity nitrogen for approximately one hour to create an inert atmosphere.

  • The reaction vessel is then heated in a high-temperature bath to over 220 °C while maintaining a positive nitrogen flow.[1]

  • The reaction is allowed to proceed for 3-4 hours at this temperature to facilitate the polycondensation and removal of the methanol byproduct.[1]

  • After the reaction is complete, the vessel is cooled, and the resulting solid polyamide is collected.

Quantitative Data Summary:

ParameterValueReference
ReactantsThis compound, Hexamethylenediamine[1]
Molar Ratio1:1[1]
Temperature> 220 °C[1]
Reaction Time3 - 4 hours[1]
AtmospherePositive Nitrogen Flow[1]

Logical Relationship of Melt Polycondensation

melt_polycondensation DMDA This compound Monomers Equimolar Monomers DMDA->Monomers HMDA Hexamethylenediamine HMDA->Monomers Reactor Reaction Vessel Monomers->Reactor Methanol Methanol (byproduct) Reactor->Methanol Removal Nylon Nylon 6,12 Polymer Reactor->Nylon Polycondensation Heat > 220 °C Heat->Reactor Heating Nitrogen N₂ Atmosphere Nitrogen->Reactor Inerting direct_aminolysis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification DMDA This compound Mix Mix Reactants (optional solvent) DMDA->Mix Amine Primary Amine (excess) Amine->Mix Heat Heat to Reflux Mix->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Remove_Excess Remove Excess Amine & Solvent Cool->Remove_Excess Purify Purify Product (Recrystallization/Chromatography) Remove_Excess->Purify Product N,N'-Dialkyl-Dodecanediamide Purify->Product macrocycle_synthesis DMDA This compound Hydrolysis Hydrolysis DMDA->Hydrolysis Diacid Dodecanedioic Acid Hydrolysis->Diacid Chlorination Chlorination (e.g., SOCl₂) Diacid->Chlorination DiacidChloride Dodecanedioyl Dichloride Chlorination->DiacidChloride HighDilution High-Dilution Cyclization DiacidChloride->HighDilution Diamine Diamine Diamine->HighDilution Macrocycle Macrocyclic Diamide HighDilution->Macrocycle Intramolecular Polymer Linear Polyamide (byproduct) HighDilution->Polymer Intermolecular

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Polyamide Synthesis with Dimethyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of polyamides using dimethyl dodecanedioate (B1236620). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and optimize your reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the polycondensation of dimethyl dodecanedioate with a diamine (such as hexamethylenediamine (B150038) to form PA 6,12).

ProblemPotential CauseSuggested Solution
Low Molecular Weight / Low Viscosity Imprecise Monomer Stoichiometry: An excess of either this compound or the diamine will lead to chain termination, limiting the polymer chain length.- Ensure high purity of both monomers.- Use a high-precision balance for weighing.- Perform accurate end-group analysis of the monomers to adjust for any impurities.- Consider preparing a nylon salt to ensure a perfect 1:1 ratio before melt polymerization.
Inefficient Methanol (B129727) Removal: The polycondensation reaction is an equilibrium process. Residual methanol byproduct will inhibit the forward reaction, preventing the formation of high molecular weight polymer.- Ensure the reaction vessel is leak-proof under vacuum.- Gradually increase the temperature and vacuum during the polycondensation stage to facilitate methanol removal without causing excessive foaming.- Use an efficient condenser (e.g., a cold trap) to collect the methanol.
Chain Termination Reactions: Impurities in the monomers or reactant degradation at high temperatures can cap the growing polymer chains.- Use high-purity monomers.- Optimize the reaction temperature to be high enough for polymerization but low enough to minimize thermal degradation.- Ensure a completely inert atmosphere (e.g., high-purity nitrogen or argon) to prevent oxidative degradation.
Polymer Discoloration (Yellowing/Browning) Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of oxygen, can cause the polymer to degrade and change color.- Minimize the reaction time at the highest temperatures.- Ensure a continuous and robust inert gas purge throughout the initial heating phase.- Consider using a lower temperature profile for a longer duration.- Antioxidants can be added in small quantities, but their compatibility and effect on the final polymer properties must be evaluated.
Impurities in Monomers: Trace impurities can act as catalysts for degradation reactions.- Use monomers of the highest possible purity.- If necessary, re-purify the monomers before use.
Gel Formation Side Reactions: At very high temperatures, side reactions can lead to cross-linking, resulting in the formation of insoluble gels.- Carefully control the reaction temperature and avoid localized overheating.- Ensure uniform mixing with an appropriate stirrer.
Trifunctional Impurities: The presence of impurities with more than two reactive groups in the monomers can lead to branching and cross-linking.- Verify the purity of the monomers and ensure the absence of trifunctional impurities.
Slow Reaction Rate Insufficient Temperature: The reaction temperature may be too low for the transamidation reaction to proceed at a reasonable rate.- Gradually increase the reaction temperature. For aliphatic polyamides like PA 6,12, temperatures typically range from 220°C to 280°C.
Lack of Catalyst: While many polyamide syntheses from diesters can proceed thermally, a catalyst can significantly increase the reaction rate.- Consider the addition of a suitable polycondensation catalyst. Titanium-based catalysts, such as titanium(IV) isopropoxide or commercially available organotitanium compounds, are often effective at concentrations of 50-200 ppm.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high molecular weight polyamide?

A1: The most critical factor is maintaining a precise 1:1 stoichiometric ratio of the reactive functional groups (ester and amine). Any deviation from this ratio will result in a lower degree of polymerization, as the excess monomer will terminate the polymer chains.

Q2: How can I ensure the complete removal of methanol during the reaction?

A2: Efficient removal of the methanol byproduct is essential to drive the equilibrium towards polymer formation. This is typically achieved in a two-stage process. The first stage involves heating the monomers under an inert atmosphere (like nitrogen) to form a prepolymer, with methanol distilling off. The second, crucial stage involves applying a high vacuum (less than 1 torr) while maintaining a high temperature to remove the final traces of methanol and build molecular weight.

Q3: What type of catalyst is recommended for the reaction between this compound and a diamine?

A3: While the reaction can be driven thermally, catalysts can accelerate the process. Titanium-based catalysts, such as titanium(IV) isopropoxide (TIPT) or other organotitanium compounds, are commonly used in polyester (B1180765) and polyamide synthesis. Zirconium and tin compounds can also be effective. The optimal catalyst and its concentration should be determined experimentally for your specific system.

Q4: What is a typical temperature profile for the melt polycondensation of this compound and hexamethylenediamine (for PA 6,12)?

A4: A typical temperature profile involves a gradual increase. You might start by heating the equimolar monomers to around 180-200°C under a nitrogen blanket to form a molten prepolymer and remove the bulk of the methanol. The temperature is then gradually raised to 240-260°C, and a vacuum is applied to complete the reaction. The exact temperatures and times will depend on the reactor setup and desired final molecular weight.

Q5: My final polymer is brittle. What could be the cause?

A5: Brittleness is often a sign of low molecular weight. Review the troubleshooting points for achieving high molecular weight, particularly monomer stoichiometry and methanol removal. Additionally, thermal degradation can lead to chain scission and reduced mechanical properties.

Data Presentation

The following tables provide illustrative data on how key reaction parameters can influence the final properties of the polyamide. The exact values will vary based on the specific diamine used and the reactor conditions.

Table 1: Effect of Monomer Stoichiometry on Polyamide Molecular Weight

Molar Ratio (Diamine : Diester)Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Observations
1.02 : 1.00~ 8,000 - 12,0002.1 - 2.5Excess diamine limits chain growth.
1.00 : 1.00 > 18,000 ~2.0 Optimal ratio for high molecular weight.
1.00 : 1.02~ 7,000 - 11,0002.2 - 2.6Excess diester limits chain growth.

Table 2: Effect of Final Reaction Temperature and Vacuum on Molecular Weight

Final Temperature (°C)Vacuum Level (torr)Time at Final Stage (h)Number Average Molecular Weight (Mn) ( g/mol )
24010212,000
240<1217,000
26010215,000
260 <1 3 >20,000

Experimental Protocols

Detailed Protocol for Laboratory-Scale Melt Polycondensation of Polyamide 6,12

This protocol describes the synthesis of Polyamide 6,12 from this compound and hexamethylenediamine.

Materials:

  • This compound (DMDA)

  • Hexamethylenediamine (HMDA)

  • Titanium(IV) isopropoxide (TIPT) catalyst (optional)

  • High-purity nitrogen gas

  • Methanol (for cleaning)

  • Formic acid (for dissolving final polymer for characterization)

Equipment:

  • A three-neck round-bottom flask or a dedicated polymerization reactor equipped with:

    • A mechanical stirrer (with a high-torque motor)

    • A nitrogen inlet adapter

    • A distillation condenser leading to a collection flask

  • Heating mantle with a temperature controller

  • High-vacuum pump and a vacuum trap (e.g., cold finger with dry ice/acetone)

Procedure:

  • Monomer Charging:

    • Accurately weigh equimolar amounts of this compound and hexamethylenediamine and charge them into the reaction flask. For example, 258.37 g (1.0 mol) of DMDA and 116.21 g (1.0 mol) of HMDA.

    • If using a catalyst, add the desired amount (e.g., 100 ppm of TIPT) at this stage.

  • Inerting the System:

    • Assemble the apparatus.

    • Purge the system with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a slow, positive flow of nitrogen throughout the initial heating phase.

  • Pre-polymerization (Methanol Removal at Atmospheric Pressure):

    • Begin stirring the mixture.

    • Gradually heat the flask to 180°C. The monomers will melt and start to react.

    • Methanol will begin to distill from the reaction mixture. Collect it in the receiving flask.

    • Hold the temperature at 180-200°C for 1-2 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.

  • Polycondensation (High Vacuum Stage):

    • Gradually increase the temperature to 250-260°C.

    • Once the temperature has stabilized, slowly and carefully apply vacuum to the system. Be cautious of potential foaming as the remaining methanol and any other volatiles are removed.

    • Gradually increase the vacuum to the highest level possible (<1 torr).

    • Continue the reaction under high vacuum and at 250-260°C for 2-4 hours. The viscosity of the molten polymer will increase significantly. The reaction is complete when the stirrer motor shows a high torque reading or when bubbling in the melt has ceased.

  • Polymer Extrusion and Quenching:

    • Release the vacuum by introducing nitrogen into the system.

    • While the polymer is still molten, extrude it from the reactor under positive nitrogen pressure as a strand into a bath of cold water to quench it.

  • Pelletizing and Drying:

    • Feed the solidified polymer strand into a pelletizer to obtain pellets.

    • Thoroughly dry the polymer pellets in a vacuum oven at 80-100°C for at least 12 hours to remove any absorbed moisture before characterization or further processing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Work-up charge_monomers 1. Charge Monomers (Equimolar DMDA & HMDA) inert_system 2. Inert System (Nitrogen Purge) charge_monomers->inert_system Assemble Reactor prepolymerization 3. Pre-polymerization (180-200°C, N2) Remove ~85% Methanol inert_system->prepolymerization Start Heating & Stirring polycondensation 4. Polycondensation (250-260°C, High Vacuum) Remove remaining Methanol prepolymerization->polycondensation Apply Vacuum extrude 5. Extrude & Quench (Under N2 into Water) polycondensation->extrude Release Vacuum with N2 pelletize 6. Pelletize extrude->pelletize dry 7. Dry Pellets (Vacuum Oven) pelletize->dry

Caption: Experimental workflow for melt polycondensation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Problem: Low Molecular Weight cause1 Improper Stoichiometry issue->cause1 cause2 Inefficient Byproduct (Methanol) Removal issue->cause2 cause3 Chain Termination (Impurities/Degradation) issue->cause3 sol1 Verify Monomer Purity & Weighing Accuracy cause1->sol1 sol2 Improve Vacuum System & Optimize Temp/Time cause2->sol2 sol3 Use High-Purity Monomers & Inert Atmosphere cause3->sol3

Caption: Troubleshooting logic for low molecular weight polymer.

Technical Support Center: Optimizing Dimethyl Dodecanedioate as a PVC Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl dodecanedioate (B1236620) (DMDD) as a plasticizer for Polyvinyl Chloride (PVC). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl dodecanedioate (DMDD) and why is it used as a PVC plasticizer?

A1: this compound is a high-molecular-weight aliphatic ester. In its pure form, Polyvinyl Chloride (PVC) is a rigid and brittle polymer.[1] To achieve flexibility and processability for various applications, plasticizers are incorporated into the PVC matrix.[1] DMDD, as a long-chain dicarboxylate ester, serves as a plasticizer by embedding itself between the long polymer chains of PVC. This spacing reduces the intermolecular forces (van der Waals forces) between the polymer chains, allowing them to move more freely relative to one another.[2] The result is a decrease in the glass transition temperature (Tg) of the polymer, transforming it from a rigid, glassy state to a soft and flexible material at room temperature.[2] Its structure suggests good compatibility with PVC, low volatility, and reduced migration, making it a promising alternative to traditional phthalate-based plasticizers, especially in applications requiring high safety and permanence, such as medical devices and pharmaceutical packaging.[2]

Q2: What are the expected performance characteristics of DMDD in a PVC formulation?

Data Presentation: Expected Performance of DMDD in PVC

Table 1: Expected Mechanical Properties of PVC Plasticized with DMDD

PropertyTest MethodPVC with this compound (Expected)PVC with DEHP (Reference)
Tensile Strength (MPa) ASTM D88215 - 2020 - 25
Elongation at Break (%) ASTM D882300 - 400250 - 350
Shore A Hardness ASTM D224080 - 9085 - 95

Source: Expected data based on performance of chemically similar long-chain dicarboxylate esters.[2]

Table 2: Expected Thermal and Migration Properties of PVC Plasticized with DMDD

PropertyTest MethodPVC with this compound (Expected)PVC with DEHP (Reference)
Glass Transition Temp. (Tg) (°C) DSC-15 to -25-20 to -30
Volatility (Weight Loss %) ISO 176< 1.02.0 - 3.0
Migration in Hexane (Weight Loss %) ISO 177< 2.05.0 - 10.0

Source: Expected data based on performance of chemically similar long-chain dicarboxylate esters.[2]

Q3: How does the molecular structure of DMDD influence its performance as a plasticizer?

A3: The performance of a plasticizer is significantly influenced by its molecular structure. For diester plasticizers like DMDD, the length of the alkyl chains and the overall molecular geometry are key factors. Longer alkyl chains generally act as spacers, providing more movement for the polymer chains and increasing the free volume within the system, which can lead to more effective reduction of the Young's modulus.[3] The presence of ester groups contributes to the polarity of the plasticizer, which is crucial for its compatibility with the polar PVC matrix.[3] The high molecular weight of DMDD is also advantageous in reducing its volatility and migration from the PVC matrix.[2]

Troubleshooting Guide

Issue 1: Poor flexibility or brittleness of the final PVC product.

  • Question: My PVC formulation with DMDD is not as flexible as expected and appears brittle. What could be the cause?

  • Answer: This issue can arise from several factors related to the plasticizer's concentration and dispersion.

    • Insufficient Plasticizer Concentration: There is a plasticization threshold, typically around 15% by weight for many plasticizers in PVC. Below this concentration, an "antiplasticization" effect can occur, where the material becomes more rigid and has poorer impact resistance than unplasticized PVC.

    • Poor Dispersion: If the DMDD is not uniformly dispersed throughout the PVC matrix, some regions will have a lower concentration of the plasticizer, leading to localized brittleness. This can be caused by inadequate mixing time, temperature, or shear during compounding.

    • Incompatibility: While DMDD is expected to have good compatibility with PVC, issues can arise if other additives in the formulation interfere with the plasticizer-polymer interaction.

Troubleshooting Steps:

  • Verify Plasticizer Concentration: Ensure that the concentration of DMDD is above the antiplasticization threshold. Experiment with incrementally increasing the concentration to achieve the desired flexibility.

  • Optimize Mixing Process:

    • Increase mixing time and/or temperature to ensure the PVC resin fully absorbs the plasticizer.

    • Ensure adequate shear is applied during compounding to break down any agglomerates and promote uniform dispersion.

  • Evaluate Additive Compatibility: Review all components of your formulation. Some fillers or stabilizers can interact with the plasticizer, reducing its effectiveness. Consider pre-blending the DMDD with a small portion of the PVC resin before adding the other components.

Issue 2: Plasticizer migration or "bleeding" on the surface of the PVC.

  • Question: I am observing an oily or greasy film on the surface of my PVC product. How can I prevent this migration of DMDD?

  • Answer: Plasticizer migration, or "bleeding," occurs when the plasticizer exudes from the polymer matrix. While high-molecular-weight plasticizers like DMDD are expected to have low migration, it can still occur under certain conditions.

    • Excessive Plasticizer Concentration: Over-saturating the PVC matrix with plasticizer can lead to the excess amount migrating to the surface.

    • Incompatibility with Co-additives: Certain additives may reduce the overall compatibility of the DMDD with the PVC, "pushing" it out of the matrix.

    • Environmental Factors: Exposure to high temperatures, UV radiation, or contact with certain solvents can accelerate plasticizer migration.

Troubleshooting Steps:

  • Optimize Plasticizer Level: Determine the optimal concentration of DMDD that provides the desired flexibility without oversaturation.

  • Consider a Co-plasticizer: In some cases, blending DMDD with a secondary plasticizer can improve overall compatibility and reduce migration. A synergistic effect can sometimes be achieved where the blend performs better than either plasticizer alone.

  • Incorporate Anti-Migration Agents: Certain additives can help to anchor the plasticizer within the PVC matrix.

  • Surface Modification: Techniques like surface cross-linking through UV irradiation can create a barrier that prevents the plasticizer from migrating.

Issue 3: Reduced thermal stability of the PVC formulation.

  • Question: My PVC formulation with DMDD shows signs of degradation (e.g., discoloration) at lower processing temperatures than expected. What is happening?

  • Answer: PVC is thermally unstable and requires thermal stabilizers to prevent degradation at processing temperatures.[4] While the plasticizer itself can influence thermal stability, degradation is often linked to the overall formulation.

    • Inadequate Thermal Stabilizer: The type and concentration of the thermal stabilizer are critical. The presence of the plasticizer can sometimes necessitate an adjustment to the stabilizer package.

    • Interaction between Plasticizer and Stabilizer: Some plasticizers can have antagonistic effects with certain stabilizers, reducing their efficiency.

    • Presence of Impurities: Impurities in any of the raw materials can catalyze the thermal degradation of PVC.

Troubleshooting Steps:

  • Evaluate Thermal Stabilizer Package: Ensure you are using an appropriate thermal stabilizer (e.g., calcium/zinc-based, organotin) at an effective concentration.

  • Investigate Synergistic/Antagonistic Effects: Consult literature or technical datasheets for known interactions between your chosen plasticizer and stabilizer types. Consider using a co-stabilizer to enhance performance.

  • Ensure Purity of Raw Materials: Use high-purity PVC resin, DMDD, and other additives to minimize the presence of catalytic impurities.

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Films

  • Objective: To prepare flexible PVC films with a specified concentration of this compound for subsequent testing.

  • Materials:

    • PVC resin

    • This compound (DMDD)

    • Thermal stabilizer (e.g., 2 parts per hundred parts of resin - phr)

    • Solvent (e.g., Tetrahydrofuran - THF)

    • Glass plates

    • Casting knife

    • Fume hood

    • Vacuum oven

  • Procedure:

    • In a fume hood, dissolve a specific weight of PVC resin in a suitable solvent (e.g., 10% w/v solution in THF).[2]

    • Add the desired amount of DMDD (e.g., 30 phr) and thermal stabilizer (e.g., 2 phr) to the PVC solution.[2]

    • Stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous.[2]

    • Pour the solution onto a clean, level glass plate.[2]

    • Use a casting knife to draw down the solution to a uniform thickness.[2]

    • Allow the solvent to evaporate in the fume hood at ambient temperature for 24 hours.[2]

    • Transfer the glass plate to a vacuum oven and dry at 60°C for 48 hours to remove any residual solvent.[2]

Protocol 2: Evaluation of Mechanical Properties

  • Objective: To determine the tensile strength, elongation at break, and hardness of the plasticized PVC films.

  • Instrumentation:

    • Universal Testing Machine (UTM)

    • Shore A Durometer

  • Procedure:

    • Tensile Testing (ASTM D882):

      • Cut dumbbell-shaped specimens from the prepared PVC films.

      • Measure the thickness and width of the narrow section of each specimen.

      • Mount the specimen in the grips of the UTM.[2]

      • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.[2]

      • Record the maximum load and the elongation at the point of failure.[2]

      • Calculate the tensile strength (stress at break) and elongation at break.[2]

    • Hardness Testing (ASTM D2240):

      • Place a stack of at least three layers of the PVC film on a hard, flat surface.[2]

      • Press the Shore A durometer firmly onto the surface of the film.[2]

      • Record the hardness reading within one second of firm contact.[2]

      • Repeat the measurement at five different locations on the film and calculate the average value.

Protocol 3: Assessment of Plasticizer Migration

  • Objective: To quantify the migration of DMDD from the PVC film into a solvent.

  • Materials:

    • Hexane (or other relevant solvent)

    • Glass vials with screw caps

    • Analytical balance

  • Procedure (based on ISO 177):

    • Cut a precisely weighed piece of the plasticized PVC film (approximately 2x2 cm).

    • Place the film in a glass vial and add a specified volume of hexane.

    • Seal the vial and store it at a constant temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).

    • After the immersion period, carefully remove the PVC film from the vial.

    • Allow the film to air-dry in a fume hood for 1 hour, then dry in a vacuum oven at 60°C for 4 hours to remove any absorbed solvent.

    • Weigh the dried film.

    • Calculate the percentage of plasticizer migration as the percentage weight loss of the film.

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_eval Performance Evaluation prep1 Dissolve PVC, DMDD, & Stabilizer in Solvent prep2 Cast Solution onto Glass Plate prep1->prep2 prep3 Solvent Evaporation (24h at RT) prep2->prep3 prep4 Vacuum Oven Drying (48h at 60°C) prep3->prep4 eval1 Mechanical Testing (ASTM D882, D2240) prep4->eval1 Prepared PVC Film eval2 Thermal Analysis (DSC) prep4->eval2 Prepared PVC Film eval3 Migration Testing (ISO 177) prep4->eval3 Prepared PVC Film

Caption: Experimental workflow for the preparation and evaluation of PVC films plasticized with this compound.

Troubleshooting_Brittleness start Issue: Poor Flexibility / Brittleness q1 Is DMDD concentration > 15 phr? start->q1 sol1 Increase DMDD concentration. q1->sol1 No q2 Is the mixing process optimized for uniform dispersion? q1->q2 Yes a1_yes Yes a1_no No end Problem Resolved sol1->end sol2 Increase mixing time, temperature, or shear. q2->sol2 No q3 Are there any incompatible additives in the formulation? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Reformulate or evaluate additive interactions. q3->sol3 Yes q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting flowchart for addressing poor flexibility or brittleness in DMDD-plasticized PVC.

References

Technical Support Center: Enzymatic Polymerization of Dimethyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic polymerization of Dimethyl dodecanedioate (B1236620). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthesis of polyesters from Dimethyl dodecanedioate using enzymatic catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the enzymatic polymerization of this compound?

The primary challenges include achieving a high molecular weight polymer, effectively removing the methanol (B129727) byproduct, preventing enzyme deactivation, and controlling the polydispersity of the resulting polyester (B1180765).[1][2][3] The efficiency of the polymerization and the properties of the final product are highly dependent on overcoming these hurdles.

Q2: Which enzymes are most effective for this type of polymerization?

Immobilized lipases are the most commonly used and effective catalysts for this reaction.[4][5] Candida antarctica Lipase (B570770) B (CALB), particularly in its immobilized form as Novozym 435, is widely cited for its high activity and stability in non-aqueous media, making it an excellent choice for polyester synthesis.[6][7][8][9][10][11]

Q3: Why is the removal of the methanol byproduct so critical?

The polymerization of this compound is a polycondensation reaction, which is an equilibrium-limited process. Methanol is a byproduct of this reaction. Its accumulation in the reaction mixture can shift the equilibrium back towards the reactants, thereby limiting the chain growth and resulting in a low molecular weight polymer.[12] Continuous and efficient removal of methanol is essential to drive the reaction forward and achieve a high degree of polymerization.[1][3]

Q4: What are the optimal reaction conditions for this polymerization?

Optimal conditions can vary, but generally, the reaction is carried out in a solvent-free system or in a high-boiling point, non-polar organic solvent like diphenyl ether or toluene (B28343) to facilitate byproduct removal.[1][6] Temperatures are typically maintained between 60°C and 90°C to ensure a good balance between enzyme activity and stability.[9][13] Applying a vacuum is a common strategy to aid in the removal of methanol.[3]

Q5: How can I increase the molecular weight of the resulting polyester?

Several strategies can be employed to increase the molecular weight:

  • Efficient Methanol Removal: Utilize high vacuum, a nitrogen stream, or molecular sieves to continuously remove methanol from the reaction.[1][14]

  • Two-Stage Polymerization: A two-stage approach, where a lower temperature is used initially to form oligomers followed by a higher temperature under vacuum to promote chain extension, can be effective.

  • Enzyme Concentration: Optimizing the enzyme concentration is crucial, as too little can lead to slow reaction rates, while too much may not be cost-effective.

  • Reaction Time: Extending the reaction time can allow for further chain growth, although the risk of enzyme deactivation increases.[15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Causes Recommended Solutions
Low Polymer Yield 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Temperature: The reaction temperature may be too low for sufficient enzyme activity. 3. Insufficient Reaction Time: The polymerization may not have proceeded long enough.1. Use a fresh batch of enzyme or test its activity with a standard assay. 2. Gradually increase the temperature within the enzyme's optimal range (e.g., 60-90°C for Novozym 435).[9] 3. Extend the reaction time and monitor the progress through techniques like GPC.
Low Molecular Weight 1. Inefficient Methanol Removal: The presence of methanol is inhibiting further polymerization.[1] 2. Enzyme Deactivation: The enzyme may have denatured due to excessive heat or other harsh conditions.[9][16] 3. Water Content: Traces of water in the reactants or solvent can initiate new chains, leading to lower molecular weight.1. Improve the vacuum system, increase the nitrogen flow, or add molecular sieves to the reaction.[1][14] 2. Ensure the reaction temperature does not exceed the enzyme's stability limit. Consider a two-stage temperature profile. 3. Use thoroughly dried monomers and solvents.
High Polydispersity Index (PDI) 1. Side Reactions: Undesired side reactions may be occurring. 2. Non-uniform Reaction Conditions: Poor mixing can lead to localized differences in monomer and enzyme concentration. 3. Chain Transfer Reactions: Impurities can act as chain transfer agents.1. Optimize reaction conditions (temperature, time) to minimize side reactions. 2. Ensure efficient and continuous stirring throughout the polymerization. 3. Purify monomers and solvents before use.
Enzyme Difficult to Recover/Reuse 1. Mechanical Agitation: High shear forces from mechanical stirring can damage the immobilized enzyme beads.[7] 2. Swelling of Support: The polymer support of the immobilized enzyme may swell or degrade in certain solvents.[11]1. Use moderate stirring speeds or consider alternative agitation methods. 2. Choose a solvent that is compatible with the enzyme's support material. Novozym 435's support is a macroporous acrylic resin.[10]
Quantitative Data Summary

The following table presents illustrative data on how reaction parameters can influence the outcomes of enzymatic polymerization of long-chain dicarboxylic acid esters, which can be analogous to this compound.

Enzyme Monomers Temp (°C) Time (h) Solvent/System Mw ( g/mol ) PDI Yield (%) Reference
Novozym 435Dimethyl succinate (B1194679) + 1,4-butanediol (B3395766)7048Toluene<10,000--[17]
Novozym 435Diethyl succinate + 1,4-butanediol + Dimethyl itaconate--Diphenyl ether13,288-90[3]
Novozym 435Dimethyl adipate (B1204190) + 1,8-octanediol9024Diphenyl ether21,0001.892(Illustrative, based on similar systems)
Novozym 435Dimethyl sebacate (B1225510) + 1,6-hexanediol8048Solvent-free, vacuum15,0002.188(Illustrative, based on similar systems)

Experimental Protocols

General Protocol for Enzymatic Polymerization of this compound

This protocol provides a general methodology. Optimization may be required for specific experimental goals.

1. Materials:

  • This compound (DMDD)

  • Diol (e.g., 1,8-octanediol, 1,12-dodecanediol)

  • Immobilized Lipase (e.g., Novozym 435)

  • Solvent (optional, e.g., diphenyl ether, dried)

  • Molecular sieves (optional, 4Å, activated)

2. Procedure:

  • Monomer Preparation: Accurately weigh equimolar amounts of this compound and the chosen diol into a reaction flask equipped with a mechanical stirrer and a connection to a vacuum line.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total monomers). If using molecular sieves, add them at this stage.

  • Reaction Setup:

    • Solvent-free: Heat the mixture to the desired temperature (e.g., 80°C) under a gentle stream of nitrogen.

    • Solvent-based: Add the dried solvent to the flask and heat the mixture to the desired temperature.

  • Polymerization:

    • Once the temperature is stable, apply a vacuum (e.g., <1 mmHg) to facilitate the removal of the methanol byproduct.

    • Maintain the reaction under continuous stirring for the desired duration (e.g., 24-72 hours). Monitor the reaction progress if possible.

  • Termination and Product Isolation:

    • Stop the reaction by cooling the mixture to room temperature.

    • If a solvent was used, dissolve the polymer in a suitable solvent (e.g., chloroform (B151607) or THF).

    • Filter to remove the immobilized enzyme. The enzyme can be washed with solvent, dried, and stored for potential reuse.

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol or ethanol).

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the polymer with the non-solvent to remove any unreacted monomers and oligomers.

    • Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

3. Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualizations

Experimental Workflow for Enzymatic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification & Analysis Monomers Weigh Monomers (DMDD + Diol) Enzyme Add Immobilized Lipase Monomers->Enzyme Setup Reaction Setup (Solvent/Solvent-free) Enzyme->Setup Polymerize Polymerize under Vacuum & Heat Setup->Polymerize Methanol Methanol Byproduct Polymerize->Methanol Isolate Isolate Polymer (Precipitation) Polymerize->Isolate Purify Purify & Dry Isolate->Purify Characterize Characterize Polymer (GPC, NMR, DSC) Purify->Characterize

Caption: General experimental workflow for enzymatic polymerization.

Troubleshooting Logic for Low Molecular Weight Polymer

G start Problem: Low Molecular Weight q1 Is methanol removal efficient? start->q1 sol1 Improve vacuum, use N2 stream, or add molecular sieves q1->sol1 No q2 Is reaction temperature within optimal range? q1->q2 Yes end_node Re-run experiment and characterize polymer sol1->end_node sol2_high Decrease temperature to prevent enzyme deactivation q2->sol2_high Too High sol2_low Increase temperature to improve activity q2->sol2_low Too Low q3 Are reactants and solvents anhydrous? q2->q3 Yes sol2_high->end_node sol2_low->end_node sol3 Thoroughly dry all reagents and glassware q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting logic for low molecular weight polymer.

Simplified Lipase-Catalyzed Polycondensation Mechanism

G cluster_enzyme Lipase Active Site Enzyme Lipase-OH Monomer1 This compound R'-OOC-(CH2)10-COO-R' Intermediate Acyl-Enzyme Intermediate Lipase-O-CO-(CH2)10-COO-R' Monomer1->Intermediate + Lipase-OH Monomer2 Diol HO-R''-OH Methanol Methanol (R'-OH) Intermediate->Methanol - R'-OH Polymer Growing Polymer Chain ...-O-R''-O-CO-(CH2)10-COO-... Intermediate->Polymer + HO-R''-OH (or Polymer-OH) Polymer->Enzyme + Lipase-OH (regenerated)

Caption: Simplified mechanism of lipase-catalyzed polycondensation.

References

Overcoming solubility issues of Dimethyl dodecanedioate in cosmetic formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl dodecanedioate (B1236620) (DMDD). This resource is designed for researchers, scientists, and formulation professionals to address challenges related to the solubility and incorporation of DMDD in cosmetic and dermatological formulations.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl dodecanedioate (DMDD) and what are its primary functions in cosmetic formulations?

A1: this compound (CAS No. 1731-79-9) is the dimethyl ester of dodecanedioic acid. It is a long-chain diester with a melting point of approximately 30-32°C.[1] In cosmetics, it primarily functions as an emollient, providing a smooth and silky feel to the skin. It can also act as a solvent for other ingredients and is used as an intermediate in the synthesis of some fragrances.[1]

Q2: What are the main causes of solubility issues with DMDD in cosmetic formulations?

A2: Solubility challenges with DMDD typically arise from its chemical structure and physical properties:

  • High Molecular Weight and Linearity: As a long-chain diester, DMDD can have limited solubility in certain cosmetic oils and silicones.

  • Crystallization Potential: Due to its defined melting point, DMDD can crystallize or precipitate out of formulations, especially at lower temperatures or in systems where it is not fully solubilized. This can lead to a grainy texture or product instability.

  • Polarity Mismatch: DMDD has a moderate polarity. Significant mismatches with the polarity of the solvent system (the oil phase of an emulsion or the bulk of an anhydrous product) can lead to insolubility.

Q3: In which common cosmetic solvents is DMDD likely to be soluble?

A3: While precise quantitative data is often proprietary, a qualitative assessment based on the principle of "like dissolves like" can be made. DMDD, as a diester, will have better solubility in other esters and medium-polarity oils. Its solubility in non-polar hydrocarbons and highly polar glycols may be limited.

Q4: How can I improve the stability of an emulsion containing DMDD?

A4: Emulsion stability is critical when formulating with ingredients prone to crystallization. Key strategies include:

  • Proper Emulsifier Selection: Choose an emulsification system with an appropriate Hydrophile-Lipophile Balance (HLB) that can effectively stabilize the oil phase containing DMDD.

  • Use of Co-emulsifiers and Stabilizers: Incorporating fatty alcohols (e.g., Cetyl or Stearyl Alcohol) or polymers can build viscosity and create a stable lamellar gel network, which helps to entrap the oil droplets and prevent coalescence and crystallization.

  • Homogenization: Using high-shear mixing to reduce the oil droplet size can significantly improve the long-term stability of the emulsion.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: DMDD is precipitating or crystallizing in my cream/lotion, resulting in a grainy texture.
  • Possible Cause: The concentration of DMDD exceeds its solubility limit in the oil phase at storage temperature. This is a common issue with esters in emulsions.

  • Troubleshooting Steps:

    • Reduce DMDD Concentration: The most straightforward solution is to lower the percentage of DMDD in your formulation to a level that remains soluble at room temperature and under accelerated stability testing conditions.

    • Introduce a Co-solvent: Add a co-solvent to the oil phase that has a high capacity to dissolve DMDD. Good candidates include other esters with a lower molecular weight, such as Isopropyl Myristate or C12-15 Alkyl Benzoate. These can disrupt the crystal lattice formation of DMDD.

    • Optimize the Oil Phase: Diversify the oil phase. Instead of a single emollient, use a blend of esters, triglycerides, and ethers. This "cascading emollient" approach can improve the overall solubility of individual components.

    • Control the Cooling Process: During manufacturing, cool the emulsion slowly while mixing gently. Rapid cooling can shock the system and promote crystallization.

Problem 2: My anhydrous (water-free) formulation with DMDD is "sweating" or showing crystal growth on the surface.
  • Possible Cause: Incompatibility between DMDD and the wax matrix in the formulation is leading to syneresis (sweating) or blooming (crystallization).

  • Troubleshooting Steps:

    • Check Ingredient Compatibility: Systematically evaluate the compatibility of DMDD with each oil and wax in your formulation. Heat binary mixtures to melt and observe their appearance upon cooling. A hazy or crystalline appearance indicates poor compatibility.

    • Adjust the Wax and Oil Ratios: The oil-binding capacity of your wax structure may be insufficient. Increasing the concentration of certain waxes or adding oil-gelling agents can help to entrap the liquid components, including DMDD, more effectively.

    • Incorporate Crystal Inhibitors: Some materials can interfere with and inhibit crystal growth. Adding a small amount of a branched-chain ester or a polymer can help maintain the homogeneity of the product.

    • Optimize Heating and Cooling: Ensure that all waxes and DMDD are fully melted and homogenous before pouring. The pouring temperature and cooling rate are critical parameters to control to ensure a stable crystalline structure.

Quantitative Data: Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Esters Isopropyl Myristate, C12-15 Alkyl Benzoate, Ethylhexyl PalmitateGood to Excellent "Like dissolves like"; DMDD is a diester and will have high affinity for other cosmetic esters.
Triglycerides Caprylic/Capric TriglycerideModerate to Good Good compatibility is expected due to similar ester functionalities.
Hydrocarbons Mineral Oil, IsohexadecaneLow to Moderate Polarity mismatch. DMDD is more polar than these non-polar oils.
Silicones Dimethicone, CyclopentasiloxanePoor to Low Silicones are generally poor solvents for organic esters. Solubility may be slightly better in lower viscosity silicones.
Fatty Alcohols Cetyl Alcohol, Stearyl AlcoholGood (when molten) DMDD will be soluble in molten fatty alcohols, but may crystallize out upon cooling if not properly formulated in an emulsion.
Glycols Propylene Glycol, Butylene GlycolPoor DMDD is lipophilic and has very low solubility in these hydrophilic solvents.

Experimental Protocols

Protocol: Determination of DMDD Solubility in a Cosmetic Solvent

This protocol outlines a standard method for determining the saturation solubility of DMDD in a single solvent or a pre-blended oil phase at a controlled temperature.

Materials and Equipment:

  • This compound (DMDD)

  • Selected cosmetic solvent(s)

  • Analytical balance (accurate to 0.1 mg)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Water bath or incubator capable of maintaining a constant temperature (e.g., 25°C)

  • Centrifuge

  • HPLC or GC (for quantitative analysis, if required) or a syringe filter (for gravimetric analysis)

  • Drying oven

Methodology:

  • Preparation of Supersaturated Solutions:

    • To a series of glass vials, add a fixed amount of the solvent (e.g., 10 g).

    • Add excess DMDD to each vial in increasing amounts (e.g., starting from an estimated soluble amount and increasing). This ensures that undissolved solid remains.

    • Cap the vials tightly.

  • Equilibration:

    • Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

    • Stir the contents of the vials for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be in constant contact with the excess solid DMDD.

  • Separation of Undissolved Solute:

    • After equilibration, allow the vials to sit undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Analysis of the Saturated Solution (Choose one method):

    • Gravimetric Method (Simpler): a. Carefully take a known weight of the clear supernatant (the saturated solution) using a pre-weighed syringe and pass it through a syringe filter into a pre-weighed dish. b. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent but not degrade the DMDD (e.g., 60-70°C) until a constant weight is achieved. c. The final weight of the residue is the mass of DMDD that was dissolved in the known weight of the supernatant. d. Calculate the solubility in g/100g of solvent.

    • Chromatographic Method (More Precise): a. Carefully extract a known volume of the clear supernatant. b. Dilute the sample with a suitable solvent and analyze it using a pre-calibrated HPLC or GC method to determine the concentration of DMDD. c. Calculate the solubility based on the concentration found.

  • Data Reporting:

    • Report the solubility as a percentage (w/w) or in g/100 mL at the specified temperature.

    • It is recommended to perform the experiment in triplicate to ensure reproducibility.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue (Precipitation / Graininess) check_concentration Is DMDD concentration above its theoretical solubility limit? start->check_concentration reduce_dmd Reduce DMDD Concentration check_concentration->reduce_dmd Yes check_oil_phase Is the oil phase composition optimized? check_concentration->check_oil_phase No final_check Re-evaluate Formulation Stability reduce_dmd->final_check add_cosolvent Incorporate a Co-solvent (e.g., Isopropyl Myristate) diversify_oils Diversify Oil Phase (Use a blend of emollients) add_cosolvent->diversify_oils check_oil_phase->add_cosolvent No check_cooling Was the cooling process controlled? check_oil_phase->check_cooling Yes diversify_oils->check_cooling slow_cooling Implement Slow Cooling with Gentle Agitation check_cooling->slow_cooling No check_cooling->final_check Yes slow_cooling->final_check

Caption: Troubleshooting workflow for DMDD precipitation in emulsions.

References

Optimizing GC-MS parameters for the analysis of Dimethyl dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Dimethyl dodecanedioate (B1236620) using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering issues during your GC-MS analysis of Dimethyl dodecanedioate? The table below outlines common problems, their potential causes, and recommended solutions to get your experiments back on track.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing) Active Sites in the System: Interaction of the polar ester groups with active sites in the inlet liner, column, or connections.- Inlet Maintenance: Replace the inlet liner and septum. Use a deactivated liner. - Column Trimming: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues. - Column Conditioning: Properly condition the new column according to the manufacturer's instructions.
Column Contamination: Buildup of non-volatile matrix components at the head of the column.- Sample Cleanup: Employ sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences.[1] - Use a Guard Column: Install a guard column to protect the analytical column from contamination.
Incompatible Solvent: Mismatch between the solvent polarity and the stationary phase.- Solvent Selection: Use a non-polar solvent like hexane (B92381) or dichloromethane (B109758) for sample dissolution.[1][2]
Low or No Signal (Peak Area Too Small) Improper Vaporization: The injector temperature is too low for the high-boiling point of this compound.- Increase Injector Temperature: Set the injector temperature to 250-280°C to ensure complete and rapid vaporization.
Precipitation in Standard: The analyte has precipitated out of the solution, especially if the standard is cold.- Warm and Sonicate Standard: Ensure the standard is at room temperature and sonicate it before injection.[3]
Split Ratio Too High: Too much of the sample is being vented, and not enough is reaching the column.- Optimize Split Ratio: For trace analysis, consider using a splitless injection. If using a split injection, start with a lower split ratio (e.g., 10:1) and optimize.
Cold Spots in the System: Areas in the GC system are not heated correctly, causing the analyte to condense.- Check System Temperatures: Ensure all heated zones (injector, transfer line, ion source) are at the appropriate temperatures.[3]
Broad Peaks Slow Injection: The sample is introduced into the inlet too slowly.- Optimize Injection Speed: Use a fast injection speed on the autosampler.
Low Carrier Gas Flow Rate: Insufficient carrier gas flow leads to band broadening.- Check Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions (typically 1-2 mL/min for a 0.25 mm ID column).
Column Overload: Injecting too much sample onto the column.- Dilute Sample: Dilute the sample or reduce the injection volume.[4]
Ghost Peaks Carryover from Previous Injection: Residual analyte from a previous, more concentrated sample.- Solvent Washes: Run several solvent blanks between samples to clean the injection port and column.
Septum Bleed: Degradation of the injector septum at high temperatures.- Use High-Quality Septa: Employ high-temperature, low-bleed septa.
Contaminated Carrier Gas: Impurities in the carrier gas.- Use High-Purity Gas and Traps: Ensure the use of high-purity carrier gas and install appropriate gas traps.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the GC-MS analysis of this compound.

Q1: What are the typical GC-MS parameters for the analysis of this compound?

While the optimal parameters should be determined empirically, a good starting point for method development is outlined in the experimental protocol below. Generally, a non-polar or mid-polar capillary column is recommended.[5][6]

Q2: What type of GC column is best suited for analyzing this compound?

A 5% Phenyl / 95% Dimethylpolysiloxane column (e.g., DB-5, HP-5ms, Rtx-5) is a robust, general-purpose column suitable for this analysis.[5] A 30 m x 0.25 mm ID with a 0.25 µm film thickness is a common and effective choice.[6]

Q3: Is derivatization necessary for the analysis of this compound?

No, this compound is the methyl ester of dodecanedioic acid. It is already sufficiently volatile for GC-MS analysis. Derivatization is typically performed on the parent carboxylic acid (dodecanedioic acid) to convert it into its more volatile methyl ester.[1]

Q4: What are the characteristic mass spectral fragments for this compound?

The electron ionization (EI) mass spectrum of this compound will show a characteristic fragmentation pattern. While the molecular ion (M+) at m/z 258.35 may be observed, common fragments for long-chain dimethyl esters include ions resulting from alpha-cleavage and McLafferty rearrangement. Expect to see significant fragments at m/z 74 (McLafferty rearrangement ion for methyl esters) and other fragments from the loss of alkyl chains.[7][8]

Q5: How can I improve the sensitivity of my analysis for trace levels of this compound?

To enhance sensitivity, consider the following:

  • Splitless Injection: Use a splitless injection to introduce the entire sample volume onto the column.[2]

  • Sample Concentration: Concentrate your sample extract before analysis. A gentle stream of nitrogen can be used to evaporate the solvent.[9]

  • Selected Ion Monitoring (SIM) Mode: For the highest sensitivity, operate the mass spectrometer in SIM mode, monitoring the characteristic ions of this compound.

Experimental Protocol

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.[1] Perform serial dilutions to create working standards for calibration.

  • Sample Extraction (if necessary): For complex matrices, a cleanup step is recommended.

    • Liquid-Liquid Extraction (LLE): Extract the analyte from an aqueous sample using an immiscible organic solvent.[1]

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to isolate the analyte and remove interfering compounds.[1]

2. GC-MS Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis.

Parameter Value
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 260°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume 1 µL
Oven Temperature Program - Initial Temperature: 100°C, hold for 2 min - Ramp: 15°C/min to 280°C - Hold: 5 min at 280°C
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-350) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

Troubleshooting_Workflow GC-MS Troubleshooting Workflow for this compound Analysis cluster_start Start cluster_problem Problem Identification cluster_solutions_tailing Peak Tailing Solutions cluster_solutions_signal Low Signal Solutions cluster_solutions_broad Broad Peak Solutions cluster_end Resolution Start Analysis Issue Observed Peak_Tailing Peak Tailing? Start->Peak_Tailing Low_Signal Low Signal? Peak_Tailing->Low_Signal No Check_Liner Check/Replace Inlet Liner & Septum Peak_Tailing->Check_Liner Yes Broad_Peaks Broad Peaks? Low_Signal->Broad_Peaks No Increase_Injector_Temp Increase Injector Temperature Low_Signal->Increase_Injector_Temp Yes Check_Flow Verify Carrier Gas Flow Rate Broad_Peaks->Check_Flow Yes End Problem Resolved Broad_Peaks->End No, consult instrument manual Trim_Column Trim Column (10-20 cm) Check_Liner->Trim_Column Condition_Column Recondition Column Trim_Column->Condition_Column Condition_Column->End Check_Standard Warm/Sonicate Standard Increase_Injector_Temp->Check_Standard Optimize_Split Optimize Split Ratio (or use Splitless) Check_Standard->Optimize_Split Optimize_Split->End Dilute_Sample Dilute Sample Check_Flow->Dilute_Sample Optimize_Injection Use Fast Injection Dilute_Sample->Optimize_Injection Optimize_Injection->End

Caption: A logical workflow for troubleshooting common GC-MS issues.

References

Preventing degradation of Dimethyl dodecanedioate during high-temperature polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Dimethyl dodecanedioate (B1236620) during high-temperature polymerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the high-temperature polymerization of Dimethyl dodecanedioate, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Yellowing or Discoloration of the Polymer 1. Oxidative Degradation: Presence of oxygen in the reaction vessel at high temperatures. 2. Thermal Degradation: Side reactions occurring at elevated temperatures, leading to the formation of chromophores. 3. Catalyst Residues: Certain catalysts can promote side reactions that cause discoloration.1. Inert Atmosphere: Ensure the reaction is conducted under a continuous purge of high-purity inert gas (e.g., Nitrogen, Argon) to minimize oxygen exposure. 2. Optimize Temperature: Lower the polymerization temperature to the minimum required for efficient reaction, if possible. 3. Use of Antioxidants: Add primary antioxidants (e.g., hindered phenols like BHT) and secondary antioxidants (e.g., phosphite (B83602) stabilizers) to the reaction mixture. 4. Catalyst Selection: Choose a catalyst with low side-reaction activity at the desired polymerization temperature.
Low Final Molecular Weight or Viscosity 1. Chain Scission: Thermal or hydrolytic degradation breaking the polymer chains. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Monomer Impurities: Presence of monofunctional impurities that act as chain terminators. 4. Inefficient Removal of Byproducts: Accumulation of condensation byproducts (e.g., methanol) can limit the forward reaction.1. Add Stabilizers: Incorporate thermal stabilizers, such as phosphite esters, to prevent chain scission.[1][2] 2. Optimize Reaction Conditions: Increase reaction time or temperature as needed, while monitoring for degradation. 3. Purify Monomers: Ensure high purity of this compound and the diol comonomer. 4. High Vacuum: Apply a high vacuum during the final stages of polymerization to efficiently remove volatile byproducts.
Gel Formation or Cross-linking 1. Uncontrolled Side Reactions: High temperatures can lead to unintended branching and cross-linking. 2. Presence of Polyfunctional Impurities: Impurities with more than two reactive groups in the monomers.1. Temperature Control: Maintain precise and uniform temperature control throughout the polymerization process. 2. Monomer Purity: Use highly purified monomers to avoid polyfunctional contaminants.
Inconsistent Batch-to-Batch Results 1. Variations in Raw Material Quality: Inconsistent purity of monomers or presence of moisture. 2. Inconsistent Process Parameters: Fluctuations in temperature, pressure, or stirring rate. 3. Atmospheric Leaks: Inconsistent exposure to oxygen due to leaks in the reactor setup.1. Standardize Raw Materials: Use monomers from the same batch with certified purity and ensure they are thoroughly dried. 2. Strict Process Control: Implement and adhere to a standardized operating procedure for all polymerization parameters. 3. System Integrity Check: Regularly check the reactor for leaks to ensure a consistently inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of degradation for polyesters like those derived from this compound at high temperatures?

A1: The primary degradation mechanisms are:

  • Thermal Degradation: At high temperatures (typically above 275°C for aliphatic polyesters), random scission of the ester linkages in the polymer backbone occurs.[3] This leads to a decrease in molecular weight.

  • Thermo-oxidative Degradation: In the presence of oxygen, the degradation process is accelerated. This involves the formation of free radicals that can lead to chain scission and cross-linking, often resulting in discoloration and changes in mechanical properties.

  • Hydrolytic Degradation: Residual moisture in the monomers or the reaction system can lead to the hydrolysis of ester bonds, which is accelerated at high temperatures. This also results in a reduction of the polymer's molecular weight.

Q2: What types of stabilizers are effective in preventing the degradation of this compound during polymerization?

A2: A combination of stabilizers is often most effective:

  • Primary Antioxidants (Radical Scavengers): Hindered phenols (e.g., Butylated Hydroxytoluene - BHT) are effective at trapping free radicals and preventing oxidative degradation.

  • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite esters (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) are particularly effective at high processing temperatures.[4][5] They decompose hydroperoxides, which are intermediates in the oxidation process, into stable products.[4][5]

  • Synergistic Blends: Often, a combination of a primary and a secondary antioxidant provides the best protection against thermo-oxidative degradation.

Q3: How can I monitor the degradation of my polymer during the reaction?

A3: You can monitor degradation by taking samples at different time points during the polymerization and analyzing them using the following techniques:

  • Gel Permeation Chromatography (GPC/SEC): This is a powerful technique to determine the molecular weight and molecular weight distribution of the polymer. A decrease in molecular weight over time, especially after reaching a peak, can indicate degradation.

  • Viscometry: Measuring the intrinsic or melt viscosity of the polymer can provide an indication of its molecular weight. A decrease in viscosity suggests degradation.

  • Colorimetry: A quantitative measurement of the polymer's color can be used to track discoloration, which is often a sign of degradation.

Q4: Can the type of catalyst used influence the thermal stability of the resulting polyester (B1180765)?

A4: Yes, the choice of catalyst can significantly impact the thermal stability of the final polymer. Some catalysts may remain in the polymer as residues and can promote degradation during subsequent processing or use at high temperatures. It is important to select a catalyst that is highly efficient at the desired polymerization temperature but has minimal side reactions and does not contribute to the thermal instability of the polymer. In some cases, catalyst deactivators or "quenchers" are added after polymerization to mitigate these effects.

Data Presentation

The following table summarizes the effect of a phosphite stabilizer on the intrinsic viscosity of a polyester after being subjected to high temperatures, demonstrating the effectiveness of such additives in preventing molecular degradation.

Composition Phosphite Stabilizer (%) Intrinsic Viscosity (Initial) Intrinsic Viscosity (After 60 min at 280°C) Viscosity Drop (%)
100.5880.47419.4
20.05-0.484-
30.10-0.487-
40.20-0.494-

Data adapted from a study on poly(alkylene terephthalates), which demonstrates a general principle applicable to polyesters. The intrinsic viscosity is directly related to the polymer's molecular weight.[2]

Experimental Protocols

Protocol for High-Temperature Melt Polycondensation of this compound with 1,4-Butanediol

This protocol describes a two-stage melt polycondensation process designed to synthesize high molecular weight poly(butylene dodecanedioate) while minimizing degradation.

Materials:

  • This compound (DMDD)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Tris(2,4-di-tert-butylphenyl)phosphite or a similar phosphite stabilizer

  • Butylated Hydroxytoluene (BHT) or a similar phenolic antioxidant

  • High-purity nitrogen or argon gas

Equipment:

  • Glass reactor or three-neck round-bottom flask

  • Mechanical stirrer with a vacuum-tight seal

  • Heating mantle with a precise temperature controller

  • Distillation column and condenser

  • Collection flask for methanol (B129727) byproduct

  • High-vacuum pump with a vacuum gauge

  • Nitrogen/Argon gas inlet

Procedure:

Stage 1: Transesterification

  • Reactor Setup: Assemble the reactor with the mechanical stirrer, distillation column, condenser, and nitrogen inlet. Ensure all glassware is dry.

  • Charging Reactants: Charge the reactor with this compound and 1,4-Butanediol in a 1:1.1 molar ratio (a slight excess of diol is often used to compensate for any loss during the reaction).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas.

  • Catalyst and Stabilizer Addition: Add the catalyst (e.g., TBT, ~0.05-0.1 mol% relative to DMDD) and the stabilizers (e.g., 0.1 wt% phosphite stabilizer and 0.1 wt% phenolic antioxidant).

  • Heating and Reaction: Gradually heat the mixture to 160-180°C with continuous stirring. Methanol will begin to distill off as a byproduct of the transesterification reaction.

  • Monitoring: Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 210-230°C.

  • Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This will facilitate the removal of the excess 1,4-Butanediol and any remaining methanol, driving the polymerization reaction forward.

  • Monitoring Viscosity: The viscosity of the molten polymer will increase as the molecular weight builds up. This can be observed by the increased torque on the mechanical stirrer.

  • Reaction Completion: Continue the reaction under high vacuum and elevated temperature until the desired viscosity is achieved, which may take several hours.

  • Product Recovery: Once the reaction is complete, stop the heating and break the vacuum with nitrogen or argon. The molten polymer can then be extruded from the reactor and cooled.

Protocol for Monitoring Polymer Degradation using GPC

Objective: To assess the change in molecular weight of the polymer during high-temperature polymerization.

Methodology:

  • Sampling: Carefully extract small samples of the reaction mixture at predetermined time intervals (e.g., every hour) during the polycondensation stage. Ensure the system is briefly re-pressurized with inert gas during sampling to prevent air ingress.

  • Sample Preparation: Dissolve a known mass of the polymer sample in a suitable solvent for GPC analysis (e.g., chloroform, tetrahydrofuran) at a concentration of approximately 1-2 mg/mL.

  • GPC Analysis: Inject the prepared samples into a GPC system equipped with a suitable column set for polyester analysis and a refractive index (RI) detector.

  • Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for each sample using a calibration curve generated from polymer standards (e.g., polystyrene).

  • Interpretation: Plot Mn and Mw as a function of reaction time. A steady increase indicates successful polymerization. A decrease in molecular weight after reaching a maximum suggests that degradation is occurring.

Visualizations

DegradationPathways Polymer Polyester Chain Degradation High Temperature (>275°C) Polymer->Degradation Thermal Stress Oxygen Oxygen Polymer->Oxygen Oxidative Attack Water Water (Moisture) Polymer->Water Hydrolysis Scission Chain Scission Products (Lower MW Polymer) Degradation->Scission Oxidized Oxidized Polymer (Discoloration, Cross-linking) Oxygen->Oxidized Hydrolyzed Hydrolyzed Polymer (Lower MW, Acid/Alcohol end-groups) Water->Hydrolyzed

Caption: Primary degradation pathways for polyesters at high temperatures.

ExperimentalWorkflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Charge Charge Reactants: This compound, Diol, Catalyst, Stabilizers Heat1 Heat to 160-180°C under Inert Gas Charge->Heat1 Distill Distill off Methanol Heat1->Distill Heat2 Increase Temperature to 210-230°C Distill->Heat2 Vacuum Apply High Vacuum (<1 mbar) Heat2->Vacuum Polymerize Increase Viscosity (Polymerization) Vacuum->Polymerize Product Final Polyester Product Polymerize->Product Cool and Extrude

References

Technical Support Center: Improving the Purity of Synthesized Dimethyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and purification of Dimethyl dodecanedioate (B1236620).

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering step-by-step solutions to enhance product purity.

Issue 1: The purified product is still acidic.

  • Question: After purification, my Dimethyl dodecanedioate sample shows an acidic pH when tested. How can I remove residual acid?

  • Answer: Residual acidity is typically due to unreacted dodecanedioic acid or the acid catalyst (e.g., sulfuric acid) used in the Fischer esterification. A neutralization wash is essential.

    • Dissolve: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

    • Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This reacts with the acid to form sodium salts, which are soluble in the aqueous layer. Repeat this wash until no more CO₂ gas evolves upon addition of the bicarbonate solution.[1]

    • Final Wash: Wash the organic layer with deionized water to remove any remaining salts, followed by a wash with brine (saturated NaCl solution) to initiate the drying process.

    • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Issue 2: The final product purity is not meeting the required specification (>99%).

  • Question: My analytical results (GC-MS, NMR) indicate that the this compound is not pure enough after initial purification. What further steps can I take?

  • Answer: Achieving very high purity often requires a combination of purification techniques. If initial washing and distillation are insufficient, consider the following:

    • Repeat Purification Steps: A single purification step may not be enough. Repeating the washing, distillation, or recrystallization can significantly improve purity.[1]

    • Recrystallization: This is an excellent technique for achieving high purity for solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, a mixed solvent system like ethanol/water or acetone/hexanes may be effective.[1]

    • Column Chromatography: If impurities have boiling points very close to your product, distillation will be ineffective. Column chromatography using silica (B1680970) gel or alumina (B75360) is a highly effective method for separating compounds based on polarity.[1][2]

Issue 3: The product is discolored (yellow or brown tint).

  • Question: My this compound is yellow, not the expected colorless liquid or white solid. What causes this and how can I fix it?

  • Answer: Discoloration is often a sign of thermal degradation, which can occur if the reaction or distillation is carried out at excessively high temperatures.[3]

    • Prevention: Carefully control the temperature during both the reaction and distillation steps. For distillation, using a high-vacuum system will lower the boiling point of the product, minimizing the risk of decomposition.

    • Remediation: Discoloration can sometimes be removed by treating the product with activated charcoal during the recrystallization process. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, heat for a short period, and then filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize.

Issue 4: The overall yield is very low.

  • Question: I am losing a significant amount of product during the purification process. How can I improve my yield?

  • Answer: Low yield can result from several factors throughout the synthesis and purification workflow.

    • Incomplete Reaction: Ensure the initial esterification reaction has gone to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Driving the equilibrium towards the product by removing water (e.g., with a Dean-Stark apparatus) or using an excess of one reactant (typically methanol) is crucial for Fischer esterification.[4][5][6]

    • Losses during Extraction: When performing liquid-liquid extractions, perform multiple extractions with smaller volumes of solvent rather than one large-volume extraction to improve efficiency.[1] Ensure complete separation of the aqueous and organic layers to avoid discarding product.

    • Losses during Distillation: this compound has a relatively high boiling point. Ensure your vacuum distillation setup is efficient and well-sealed. Using a short-path distillation apparatus can help minimize losses on the glassware surfaces.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The most common impurities originate from the starting materials and byproducts of the Fischer-Speier esterification.[1] These are summarized in the table below.

Table 1: Common Impurities and Recommended Analytical Methods

Impurity TypeSpecific ExamplesRecommended Analytical Method(s)
Unreacted Starting Materials Dodecanedioic acid, Methanol (B129727)GC-MS, ¹H NMR, ¹³C NMR
Catalyst Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (pTSA)pH testing, Titration
Reaction Byproduct WaterKarl Fischer titration
Degradation Products Shorter-chain acids and esters, Oxidation productsGC-MS[3]
Side Reaction Products Dimethyl ether (from methanol dehydration)GC-MS[3]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] You should perform small-scale solubility tests with various solvents (e.g., methanol, ethanol, hexanes, ethyl acetate) and solvent mixtures (e.g., ethanol/water) to find the optimal system for your product.[1]

Q3: What purity level can I expect from each purification step?

A3: The effectiveness of each step depends on the initial purity and the specific impurities present. The following table provides illustrative data on the expected purity progression.

Table 2: Illustrative Purity of this compound After Each Purification Step

Purification StepStarting Purity (Typical)Purity After Step (Typical)Key Impurities Removed
Crude Reaction Mixture 80 - 90%-All impurities present
Aqueous Wash (NaHCO₃) 80 - 90%90 - 95%Acid catalyst, unreacted dodecanedioic acid
Vacuum Distillation 90 - 95%97 - 99%Non-volatile residues, some degradation products
Recrystallization 97 - 99%> 99.5%Closely related structural analogues, residual solvent
Column Chromatography 97 - 99%> 99.8%Impurities with similar boiling points

Q4: Which analytical techniques are best for assessing the final purity of this compound?

A4: A combination of techniques provides the most comprehensive assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[1]

  • Gas Chromatography with a Flame Ionization Detector (GC-FID): A robust and highly sensitive method for quantifying purity based on area percentage.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities, especially when compared to a certified reference standard.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction and Washing

This protocol is for the initial workup of the crude reaction mixture after synthesis.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Transfer: Transfer the mixture to a separatory funnel of an appropriate size.

  • Dilution: Add an equal volume of an organic solvent in which this compound is soluble (e.g., diethyl ether or ethyl acetate).

  • Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions. Swirl gently and vent the funnel frequently to release the pressure from CO₂ evolution. Continue adding until gas evolution ceases.

  • Separation: Shake the funnel vigorously, allowing the layers to separate fully. Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer sequentially with deionized water and then with brine.

  • Drying: Drain the organic layer into an Erlenmeyer flask containing an anhydrous drying agent (e.g., Na₂SO₄). Let it stand for 10-15 minutes, then filter or decant the solution to remove the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude, washed product.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system based on prior small-scale tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Column Chromatography

  • Column Packing: Prepare a column with silica gel as the stationary phase, using a suitable non-polar solvent (e.g., hexanes) to create a slurry and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and load it carefully onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a solvent gradient.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Purification cluster_purification Advanced Purification cluster_analysis Final Analysis synthesis Fischer Esterification: Dodecanedioic Acid + Methanol (Acid Catalyst) workup Aqueous Wash (Neutralize Catalyst, Remove Acid) synthesis->workup drying Drying & Solvent Removal workup->drying distillation Vacuum Distillation drying->distillation For volatile products recrystallization Recrystallization drying->recrystallization For solid products chromatography Column Chromatography distillation->chromatography If impurities remain analysis Purity Assessment (GC-MS, NMR) distillation->analysis recrystallization->analysis chromatography->analysis

Caption: General workflow for synthesis and purification of this compound.

troubleshooting_purity start Low Purity Detected (e.g., <99%) check_acid Is the product acidic? start->check_acid wash Perform NaHCO₃ wash check_acid->wash Yes check_volatility Are impurities volatile? check_acid->check_volatility No wash->check_volatility distill Perform Vacuum Distillation check_volatility->distill Yes (Different B.P.) recrystallize Perform Recrystallization check_volatility->recrystallize No / Solid Product chromatography Perform Column Chromatography distill->chromatography Purity still low end High Purity Product distill->end recrystallize->chromatography Purity still low recrystallize->end chromatography->end

Caption: Troubleshooting decision tree for improving product purity.

References

Technical Support Center: Stability of Dimethyl Dodecanedioate in Fragrance Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl dodecanedioate (B1236620) in fragrance formulations.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl dodecanedioate and what is its role in fragrance bases?

This compound is the dimethyl ester of dodecanedioic acid. In fragrance formulations, it can function as a solvent, a fixative, or a fragrance ingredient itself, contributing to the overall scent profile, often as a synthetic musk component. Its high boiling point and low volatility make it an effective fixative, helping to prolong the presence of more volatile fragrance components.

Q2: What are the primary stability concerns for this compound in a typical fragrance base?

The main stability concerns for this compound in fragrance bases, which are often alcoholic, include:

  • Hydrolysis: The ester linkages can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. This would lead to the formation of methanol (B129727) and dodecanedioic acid monomethyl ester, and potentially further to dodecanedioic acid.

  • Transesterification: In alcoholic bases (e.g., ethanol), there is a potential for transesterification, where the methyl groups of the ester are exchanged with the ethyl group from the solvent, forming ethyl methyl dodecanedioate and diethyl dodecanedioate. This reaction is typically slow under anhydrous and neutral conditions but can be catalyzed by acids or bases.

  • Oxidation: While aliphatic esters are generally less prone to oxidation than other fragrance ingredients like terpenes or aldehydes, degradation can occur over prolonged exposure to air and light, especially in the presence of pro-oxidant impurities.[1]

  • Photodegradation: UV radiation from sunlight or artificial lighting can provide the energy to initiate degradation reactions.[2]

Q3: Is this compound stable under normal storage conditions?

Yes, this compound is generally considered stable under normal storage conditions (cool, dark, and dry place in a tightly sealed container).[3] Fine fragrance formulations with a near-neutral pH and stored away from direct sunlight and extreme temperatures typically provide a stable environment for esters like this compound.[3]

Q4: How does pH affect the stability of this compound?

The pH of the fragrance base is a critical factor. Esters are most stable at a near-neutral pH. Under acidic or basic conditions, the rate of hydrolysis increases significantly.[4] It is advisable to maintain the pH of the formulation between 5 and 8 to minimize hydrolysis.[4]

Q5: Can this compound interact with other fragrance ingredients?

Yes, interactions are possible. For instance, if the fragrance formulation contains acidic or basic components, they can catalyze the hydrolysis of this compound. While direct reactions with neutral fragrance ingredients like most alcohols and aldehydes are less common under normal conditions, the overall formulation matrix can influence stability.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in Odor Profile (e.g., sour or acidic notes) Hydrolysis of this compound: Formation of dodecanedioic acid or its monoester can introduce acidic notes.1. Measure pH: Check the pH of the fragrance base. If it has shifted to become more acidic or basic, this is a strong indicator of hydrolysis. 2. Analyze for Degradation Products: Use analytical techniques like GC-MS or HPLC to identify and quantify the presence of dodecanedioic acid and its monoester. 3. Reformulate with Buffers: Consider adding a buffering agent to the formulation to maintain a stable, near-neutral pH. 4. Control Water Content: Minimize the water content in the formulation, as water is required for hydrolysis.
Appearance of Precipitate or Cloudiness Formation of Dodecanedioic Acid: Dodecanedioic acid has lower solubility in alcoholic bases compared to its dimethyl ester, and its formation through hydrolysis can lead to precipitation, especially at lower temperatures.1. Analyze Precipitate: Isolate and analyze the precipitate to confirm its identity. 2. Perform Cold Stability Test: Store the fragrance at a reduced temperature (e.g., 4°C) to see if precipitation is induced. This can be an early indicator of hydrolysis. 3. Address Hydrolysis: Follow the steps outlined for "Change in Odor Profile" to mitigate hydrolysis.
Loss of Fragrance Intensity or Altered Scent Profile Transesterification with Ethanol (B145695): The formation of ethyl methyl and diethyl dodecanedioate can alter the overall odor profile and potentially the volatility of the fixative.1. GC-MS Analysis: Use GC-MS to detect the presence of transesterification products. Compare the chromatogram of the aged sample with a fresh sample. 2. Minimize Catalysts: Ensure the absence of acidic or basic impurities that can catalyze this reaction. 3. Use Anhydrous Ethanol: Using a higher grade of anhydrous ethanol can reduce the potential for both hydrolysis and related side reactions.
Discoloration (e.g., yellowing) Oxidation or Photodegradation: While less common for this molecule, interaction with pro-oxidants or prolonged exposure to UV light can lead to the formation of colored byproducts. This can also be due to the degradation of other, more sensitive fragrance ingredients.1. Conduct Photostability Testing: Expose the fragrance to controlled UV light to assess its color stability.[2] 2. Add Antioxidants/UV Absorbers: Incorporate antioxidants (e.g., BHT) or UV absorbers into the formulation to protect against oxidation and photodegradation.[3] 3. Use UV-Protective Packaging: Store the fragrance in opaque or UV-coated packaging.

Experimental Protocols

Protocol 1: Accelerated Stability Testing for Hydrolysis

Objective: To evaluate the hydrolytic stability of this compound in a fragrance base under accelerated temperature conditions.

Methodology:

  • Sample Preparation:

    • Prepare three batches of the fragrance formulation containing this compound at the desired concentration (e.g., 2% w/w) in an ethanol/water base.

    • Adjust the pH of the batches to 5.0, 7.0, and 9.0 using citric acid or sodium hydroxide (B78521) solutions.

    • Package the samples in airtight glass vials.

  • Storage Conditions:

    • Place the vials in a stability chamber at 40°C.[5]

    • Keep a control set of samples at room temperature (20-25°C).

  • Testing Intervals:

    • Analyze the samples at time zero, and then at 1, 2, 4, and 8 weeks.

  • Analytical Method (GC-MS):

    • Sample Preparation for GC-MS: Dilute the fragrance sample 1:100 in a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., dimethyl sebacate).

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 60°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point relative to the internal standard.

    • Monitor for the appearance and increase of peaks corresponding to methanol, methyl dodecanedioate monomethyl ester, and dodecanedioic acid (or their derivatives after silylation).

    • Calculate the percentage degradation of this compound over time for each pH condition.

Protocol 2: Photostability Testing

Objective: To assess the stability of this compound in a fragrance base upon exposure to UV light.

Methodology:

  • Sample Preparation:

    • Prepare the fragrance formulation as described in Protocol 1 (at neutral pH).

    • Place the solution in two sets of transparent glass vials: one set wrapped in aluminum foil (control) and one set exposed to light.

  • Exposure Conditions:

    • Place the vials in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines, providing a combination of UV and visible light.[2]

  • Testing Intervals:

    • Analyze the samples at time zero and after exposure equivalent to a defined period (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA).

  • Analytical Method:

    • Use the GC-MS method described in Protocol 1 to quantify the concentration of this compound.

    • Visually inspect the samples for any color change.

  • Data Analysis:

    • Compare the concentration of this compound in the exposed and control samples.

    • Note any significant degradation or changes in the chromatographic profile.

Data Presentation

Table 1: Hypothetical Hydrolytic Stability of this compound (2%) in an Aqueous/Ethanolic Fragrance Base at 40°C

Time (Weeks)% Remaining (pH 5.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
198.599.897.2
297.199.694.5
494.399.289.3
888.998.579.8

Table 2: Hypothetical Photostability of this compound (2%) in an Ethanolic Fragrance Base

Condition% Remaining after ExposureVisual Observation
Control (Dark)99.9No change
Exposed (UV/Vis)99.5No significant color change

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Exposure cluster_analysis Analysis prep Prepare Fragrance Base with this compound ph_adjust Adjust pH (5, 7, 9) prep->ph_adjust package Package in Vials ph_adjust->package accelerated Accelerated (40°C) package->accelerated photostability Photostability (UV/Vis Light) package->photostability sampling Sample at Intervals (0, 1, 2, 4, 8 weeks) accelerated->sampling photostability->sampling gcms GC-MS Analysis sampling->gcms data Data Interpretation gcms->data

Caption: Experimental workflow for stability testing.

degradation_pathway DMDD This compound MMDA Monomethyl Dodecanedioate + Methanol DMDD->MMDA Hydrolysis (H₂O, H⁺/OH⁻) EMDD Ethyl Methyl Dodecanedioate + Methanol DMDD->EMDD Transesterification (Ethanol, H⁺/OH⁻) DA Dodecanedioic Acid + Methanol MMDA->DA Hydrolysis (H₂O, H⁺/OH⁻) DEDD Diethyl Dodecanedioate + Methanol EMDD->DEDD Transesterification (Ethanol, H⁺/OH⁻)

Caption: Potential degradation pathways for this compound.

troubleshooting_logic issue Stability Issue Observed (Odor Change, Precipitate, etc.) check_ph Measure pH of Formulation issue->check_ph gcms_analysis Perform GC-MS Analysis issue->gcms_analysis check_ph->gcms_analysis No ph_issue pH is Acidic/Basic check_ph->ph_issue Yes degradation_products Degradation Products Detected? gcms_analysis->degradation_products hydrolysis Likely Hydrolysis ph_issue->hydrolysis degradation_products->hydrolysis Acid/Monoester transesterification Likely Transesterification degradation_products->transesterification Ethyl Esters other_issue Investigate Other Ingredients or Oxidation/Photodegradation degradation_products->other_issue No reformulate Reformulate: - Add Buffer - Control Water Content hydrolysis->reformulate

Caption: Troubleshooting logic for stability issues.

References

Validation & Comparative

A Comparative Guide to Dimethyl Dodecanedioate and Diethyl Dodecanedioate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecanedioic acid and its derivatives are key monomers in the synthesis of high-performance polymers such as polyesters and polyamides, which are valued for their flexibility, durability, and biocompatibility. The choice between the methyl and ethyl esters of dodecanedioic acid—dimethyl dodecanedioate (B1236620) (DM-DD) and diethyl dodecanedioate (DE-DD)—is a critical decision in the design of polymerization processes. This guide provides an objective comparison of these two monomers, focusing on their performance in polymer synthesis, supported by physicochemical data and detailed experimental protocols.

Physicochemical Properties of the Monomers

A fundamental understanding of the monomers' physical properties is essential for designing and optimizing polymerization conditions, particularly for melt polycondensation processes.

PropertyDimethyl DodecanedioateDiethyl Dodecanedioate
CAS Number 1731-79-910471-28-0
Molecular Formula C₁₄H₂₆O₄C₁₆H₃₀O₄
Molecular Weight 258.35 g/mol 286.41 g/mol
Melting Point 30-33 °C15 °C
Boiling Point 179-181 °C @ 13 mmHg192-193 °C @ 14 mmHg
Density ~0.98 g/cm³0.951 g/mL @ 25 °C

Performance in Polymer Synthesis: A Comparative Overview

While direct, side-by-side comparative studies are limited in published literature, a comparison can be drawn based on fundamental principles of reaction kinetics and polymer chemistry. The primary method for synthesizing polyesters from these monomers is melt polycondensation with a diol, which proceeds via a transesterification reaction.

Reaction Kinetics

The transesterification reaction involves the nucleophilic attack of the diol's hydroxyl group on the carbonyl carbon of the ester. The key difference between DM-DD and DE-DD lies in the leaving group: methanol (B129727) and ethanol (B145695), respectively.

  • Byproduct Removal: Methanol has a lower boiling point (64.7 °C) compared to ethanol (78.4 °C). In a melt polycondensation reaction, which is an equilibrium-driven process, the efficient removal of the alcohol byproduct is crucial to shift the equilibrium towards the formation of high molecular weight polymer. The higher volatility of methanol may allow for its more rapid and complete removal from the reaction melt under vacuum, potentially leading to faster polymerization rates compared to using DE-DD under identical conditions.

  • Steric Hindrance: The methyl group is smaller than the ethyl group. While the difference is not substantial, the slightly lower steric hindrance around the carbonyl group in this compound could theoretically lead to a faster reaction with the incoming diol.

Anticipated Polymer Properties

The choice of the ester monomer is not expected to significantly alter the fundamental properties of the final polymer backbone, which is primarily determined by the dodecanedioate and the chosen diol. However, subtle differences may arise.

Polymer PropertyThis compound Derived PolymerDiethyl Dodecanedioate Derived PolymerRationale
Molecular Weight Potentially higherPotentially lowerMore efficient removal of methanol byproduct can drive the polymerization equilibrium further, leading to longer polymer chains.
Thermal Properties (Tg, Tm) Largely similarLargely similarThe final polymer structure is identical, so significant differences in glass transition and melting temperatures are not expected.
Mechanical Properties Largely similarLargely similarMechanical properties are primarily a function of the polymer backbone and molecular weight. Higher molecular weight may lead to slightly improved tensile strength and toughness.

Experimental Protocols

The following is a generalized, representative experimental protocol for the synthesis of a polyester (B1180765), for instance, Poly(butylene dodecanedioate), via a two-stage melt polycondensation. This protocol is applicable to both dimethyl and diethyl dodecanedioate with minor adjustments.

Synthesis of Poly(butylene dodecanedioate)

Materials:

  • This compound (or Diethyl Dodecanedioate)

  • 1,4-Butanediol (B3395766) (BDO)

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Stage 1: Transesterification

    • Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with equimolar amounts of this compound and a slight excess (e.g., 1.2 molar equivalents) of 1,4-butanediol.

    • Add the catalyst (typically 0.05-0.1 mol% relative to the diester) and the antioxidant (e.g., 0.1 wt%).

    • Flush the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere.

    • Heat the reactor to 160-180°C under a slow stream of nitrogen with continuous stirring.

    • Methanol (or ethanol) will begin to distill off. Maintain these conditions for 2-4 hours, or until approximately 80-90% of the theoretical amount of alcohol has been collected.

  • Stage 2: Polycondensation

    • Gradually increase the temperature to 200-220°C.

    • Slowly reduce the pressure to below 1 mbar over a period of 30-60 minutes to facilitate the removal of excess 1,4-butanediol and the remaining alcohol byproduct.

    • Continue the reaction under high vacuum at the elevated temperature. The viscosity of the melt will noticeably increase during this stage.

    • The reaction is continued for another 2-4 hours, or until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation.

    • To stop the reaction, break the vacuum by introducing nitrogen gas into the reactor.

    • Extrude the molten polymer from the reactor onto a cooled surface or into a water bath.

    • The resulting polymer can then be pelletized or ground for further analysis.

Visualizing the Process and Comparison

Diagrams created using Graphviz can help illustrate the experimental workflow and the logical comparison between the two monomers.

G cluster_workflow Polymer Synthesis Workflow A Monomer Charging (Diester + Diol) B Catalyst & Antioxidant Addition A->B C Inert Atmosphere (Nitrogen Purge) B->C D Stage 1: Transesterification (160-180°C, N2 Flow) C->D E Byproduct Removal (Methanol/Ethanol) D->E F Stage 2: Polycondensation (200-220°C, High Vacuum) E->F G Polymer Extrusion & Cooling F->G H Polymer Characterization (GPC, DSC, TGA, etc.) G->H

A generalized workflow for polyester synthesis via melt polycondensation.

G cluster_dm Dimethyl Ester Route cluster_de Diethyl Ester Route DD Dodecanedioic Acid DM This compound DD->DM Esterification with Methanol DE Diethyl Dodecanedioate DD->DE Esterification with Ethanol MeOH Methanol Byproduct (BP: 64.7°C) DM->MeOH Polycondensation Poly_DM Polyester (Potentially Faster Rate, Higher Mw) DM->Poly_DM EtOH Ethanol Byproduct (BP: 78.4°C) DE->EtOH Polycondensation Poly_DE Polyester DE->Poly_DE

A Comparative Analysis of C10, C12, and C14 Dicarboxylic Acid Esters as Advanced Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide

In the quest for high-performance, safe, and sustainable plasticizers, esters of linear long-chain dicarboxylic acids have emerged as a promising class of compounds. Their inherent properties, such as low volatility, excellent thermal stability, and superior low-temperature flexibility, make them viable alternatives to traditional phthalate-based plasticizers in a multitude of applications, from medical devices to wire insulation. This guide presents a comparative study of C10 (sebacate), C12 (dodecanedioate), and C14 (tetradecanedioate) dicarboxylic acid esters, offering an objective look at their performance based on available experimental data.

It is important to note that while extensive data exists for C10 sebacate (B1225510) esters, publicly available, direct comparative data for C12 and C14 esters is more limited.[1] Consequently, this guide leverages established structure-property relationships and data from closely related analogues to provide a comprehensive overview.[1][2] As a general trend, increasing the aliphatic chain length of the dicarboxylic acid in its ester derivative tends to enhance properties such as thermal stability and migration resistance.[3]

Comparative Performance Data

The efficacy of a plasticizer is evaluated based on several key performance indicators. These include its efficiency in softening a polymer, its permanence within the polymer matrix (resistance to migration and volatility), and the mechanical properties it imparts to the final product.

Table 1: Physical and Thermal Properties of Dicarboxylic Acid Ester Plasticizers

PropertyC10 Ester (Dioctyl Sebacate - DOS)C12 Ester (Dioctyl Dodecanedioate - DODD)C14 Ester (Dioctyl Tetradecanedioate - DOTD)
Molecular Formula C26H50O4C28H54O4C30H58O4
Molecular Weight ( g/mol ) 426.68454.74482.80
Boiling Point (°C) ~415Higher than DOSHigher than DODD
Flash Point (°C) ~215[4]Expected to be higher than DOSExpected to be higher than DODD
Volatility (Weight Loss %) Low[4]Lower than DOSLower than DODD
Thermal Stability GoodVery GoodExcellent

Table 2: Performance in Plasticized PVC (Polyvinyl Chloride)

Performance Metric (in PVC)C10 Ester (Dioctyl Sebacate - DOS)C12 Ester (Dibutyl Dodecanedioate - DBDD)C14 Ester
Plasticizing Efficiency HighComparable to traditional phthalates[5]Good
Low-Temperature Flexibility ExcellentImproved over traditional phthalates[5]Very Good
Migration Resistance GoodLower than traditional phthalates[5]Excellent[6]
Tensile Strength of Plasticized PVC GoodGenerally, tensile strength increases with the alkyl chain length of the plasticizer[7]Higher than C12
Elongation at Break of Plasticized PVC HighGenerally, elongation at break decreases with increasing alkyl chain length of the plasticizer[7]Lower than C12
Hardness (Shore A) of Plasticized PVC Lower (softer)Higher than C10Higher than C12
Structure-Performance Relationship

The performance of dicarboxylic acid ester plasticizers is intrinsically linked to the length of the dicarboxylic acid chain. The following diagram illustrates this relationship.

G cluster_0 Dicarboxylic Acid Chain Length cluster_1 Plasticizer Performance Properties C10 C10 (Sebacic) C12 C12 (Dodecanedioic) Plasticizing_Efficiency Plasticizing Efficiency C10->Plasticizing_Efficiency High Low_Temp_Flex Low-Temperature Flexibility C10->Low_Temp_Flex Excellent Thermal_Stability Thermal Stability C10->Thermal_Stability Migration_Resistance Migration Resistance C10->Migration_Resistance C14 C14 (Tetradecanedioic) C12->Thermal_Stability Increases C12->Migration_Resistance Increases C14->Plasticizing_Efficiency C14->Low_Temp_Flex C14->Thermal_Stability Further Increases C14->Migration_Resistance Further Increases

Dicarboxylic acid chain length vs. plasticizer properties.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate evaluation and comparison of plasticizer performance. The following are summaries of key experimental protocols based on industry standards.

Mechanical Properties of Plasticized Polymer Films
  • Standard: Based on ASTM D882.

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.

  • Methodology:

    • Specimen Preparation: Prepare thin films of the plasticized polymer of uniform thickness (typically less than 1.0 mm). Cut rectangular or dumbbell-shaped test specimens from the films.

    • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

    • Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile force at a constant rate of crosshead displacement until the specimen fails.

    • Data Analysis: Record the force and elongation throughout the test. Calculate tensile strength (the maximum stress applied before rupture), elongation at break (the percentage increase in length at rupture), and Young's modulus (the slope of the initial linear portion of the stress-strain curve).

Thermal Stability Analysis
  • Standard: Based on Thermogravimetric Analysis (TGA).

  • Objective: To determine the thermal stability and decomposition temperature of the plasticizer.

  • Methodology:

    • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticizer into a TGA sample pan.

    • Instrument Setup: Place the sample pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) to create an inert atmosphere.

    • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

    • Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Migration Resistance Testing
  • Standard: Based on ISO 177 or ASTM D1239.

  • Objective: To measure the amount of plasticizer that migrates from the polymer matrix.

  • Methodology:

    • Solvent Extraction:

      • Weigh a sample of the plasticized polymer accurately.

      • Immerse the sample in a specified solvent (e.g., hexane, ethanol, or soapy water) for a defined period and at a controlled temperature.[1]

      • Remove the sample, dry it thoroughly, and reweigh it.

      • The weight loss corresponds to the amount of plasticizer extracted by the solvent.

    • Activated Carbon Method:

      • Place a weighed sample of the plasticized polymer in contact with activated carbon.

      • Heat the assembly at an elevated temperature (e.g., 70°C) for a specified time.

      • The weight loss of the polymer sample indicates the amount of plasticizer that has migrated.

Below is a diagram illustrating the workflow for evaluating plasticizer performance.

G cluster_0 Plasticizer Synthesis & Polymer Compounding cluster_1 Specimen Preparation cluster_2 Performance Evaluation Esterification Esterification of Dicarboxylic Acid Compounding Compounding with PVC Resin Esterification->Compounding Film_Pressing Compression Molding / Film Casting Compounding->Film_Pressing Conditioning Conditioning (ASTM D618) Film_Pressing->Conditioning Mechanical_Testing Mechanical Testing (ASTM D882) Conditioning->Mechanical_Testing Thermal_Analysis Thermal Analysis (TGA) Conditioning->Thermal_Analysis Migration_Test Migration Testing (ISO 177) Conditioning->Migration_Test

Workflow for evaluating plasticizer performance.

References

A Comparative Performance Analysis: Dimethyl Dodecanedioate vs. Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a plasticizer is a critical determinant of the final properties and safety profile of polymeric materials. For decades, phthalate (B1215562) esters such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dibutyl phthalate (DBP) have been the industry standard for plasticizing polyvinyl chloride (PVC) and other polymers due to their cost-effectiveness and versatile performance. However, growing concerns over their potential endocrine-disrupting effects have driven the search for safer alternatives. Dimethyl dodecanedioate (B1236620) (DMDA), a bio-based, non-phthalate plasticizer, is emerging as a promising candidate.

This guide provides an objective comparison of the performance of Dimethyl dodecanedioate with common phthalate plasticizers, supported by available experimental data. Due to the limited direct comparative data for DMDA, performance data for a structurally similar and well-studied non-phthalate plasticizer, Dibutyl sebacate (B1225510) (DBS), is used as a proxy to provide valuable insights into the expected performance of DMDA.

Performance Comparison: Plasticizing Efficiency

The primary function of a plasticizer is to increase the flexibility and workability of a polymer. This is quantified by measuring mechanical properties such as hardness, tensile strength, and elongation at break.

Performance MetricThis compound (as DBS)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dibutyl phthalate (DBP)Key Observations
Shore A Hardness 80.2[1][2]---Lower hardness indicates greater flexibility. DBS shows comparable or better flexibility than some phthalates.
Tensile Strength (MPa) 15.7[1][2]LowerHigher-PVC with DINP tends to have higher tensile strength than with DEHP.[3] DBS shows a good balance of properties.
Elongation at Break (%) 350[1][2]HigherLower-DEHP is known to impart greater elongation before breakage compared to DINP.[3] DBS also provides significant elongation.
Young's Modulus -HigherLower-PVC plasticized with DINP is typically stiffer than that with DEHP.[3]

Performance Comparison: Migration Resistance

A critical performance aspect of a plasticizer is its permanence within the polymer matrix. Migration of plasticizers can lead to changes in material properties and potential contamination of surrounding environments.

Performance MetricThis compound (as DBS)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Key Observations
Migration (Weight Loss %) 12.78% (after 28 days)[1][2]Higher MigrationLower MigrationNon-phthalate plasticizers like DBS generally exhibit lower migration rates compared to DEHP, enhancing the long-term stability and safety of the material.[3]

Performance Comparison: Thermal Stability

The thermal stability of a plasticizer is crucial for polymer processing and the end-use applications of the plasticized material, especially at elevated temperatures.

| Performance Metric | this compound (as DBS) | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) | Dibutyl phthalate (DBP) | Key Observations | | :--- | :--- | :--- | :--- | :--- | | Decomposition Temperature (°C) | - | ~320-340 (in PVC matrix)[4][5] | - | - | The presence of DEHP can lower the initial decomposition temperature of PVC.[4] | | Heat Loss (%) | - | - | - | ≤ 0.7[6] | DBP exhibits good thermal stability, as indicated by its low heat loss. |

Experimental Protocols

To ensure standardized and objective comparison of plasticizer performance, a series of well-defined experimental protocols are employed.

Plasticizing Efficiency (Mechanical Properties)
  • Protocol: ASTM D2284 - Standard Test Method for Tensile Properties of Plastics.[7]

  • Methodology:

    • Specimen Preparation: PVC formulations with varying concentrations of the plasticizer are molded into standardized dumbbell-shaped specimens.

    • Conditioning: Specimens are conditioned in a controlled environment to ensure consistent results.[7]

    • Testing: The specimens are subjected to tensile stress at a constant rate of elongation until they fracture.

    • Data Acquisition: Key parameters such as tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at fracture), and modulus of elasticity (a measure of stiffness) are recorded.[7]

G cluster_prep Specimen Preparation cluster_test Tensile Testing (ASTM D2284) A PVC Resin D Molding A->D B Plasticizer B->D C Additives C->D E Conditioning D->E F Tensile Test E->F G Data Acquisition (Tensile Strength, Elongation, Modulus) F->G

Experimental Workflow for Determining Plasticizer Efficiency.

Migration Resistance
  • Protocol: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon.[8]

  • Methodology:

    • Specimen Preparation: Disc-shaped specimens of the plasticized PVC are prepared.

    • Test Setup: The specimens are weighed and then immersed in activated carbon within a sealed container.

    • Procedure: The container is placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).[8]

    • Data Acquisition: After the test period, the specimens are removed, cleaned of carbon, and reweighed. The weight loss is calculated as a percentage of the initial weight, representing the amount of plasticizer that has migrated.

G A Prepare PVC Specimen B Initial Weighing A->B C Immerse in Activated Carbon B->C D Incubate at Elevated Temperature C->D E Remove and Clean Specimen D->E F Final Weighing E->F G Calculate Weight Loss (%) F->G

Workflow for Migration Resistance Testing (ASTM D1203).

Thermal Stability
  • Protocol: Thermogravimetric Analysis (TGA).

  • Methodology:

    • Specimen Preparation: A small, precisely weighed sample of the plasticized PVC is placed in a TGA furnace.

    • Testing: The sample is heated at a controlled rate over a defined temperature range in a specific atmosphere (e.g., nitrogen or air).

    • Data Acquisition: The TGA instrument continuously measures the weight of the sample as a function of temperature. The resulting thermogram shows the temperatures at which weight loss occurs, indicating the decomposition of the material.

Toxicological Profile and Signaling Pathways

A significant driver for the development of non-phthalate plasticizers is the concern over the toxicological effects of conventional phthalates.

Phthalate Plasticizers:

Certain phthalates, particularly DEHP and DBP, are classified as endocrine-disrupting chemicals (EDCs). They have been shown to interfere with the endocrine system, primarily by exhibiting anti-androgenic effects.[9] The proposed mechanism involves the disruption of testosterone (B1683101) synthesis in the testes.[10][11]

Phthalates can interact with various nuclear receptors, including peroxisome proliferator-activated receptors (PPARs), estrogen receptors (ERs), and androgen receptors (ARs), leading to downstream transcriptional effects.[9][12] For example, DEHP is known to activate PPARα, which is linked to its toxic effects.[3]

G Phthalates Phthalates (e.g., DEHP, DBP) CellMembrane Cell Membrane Phthalates->CellMembrane Crosses Cytoplasm Cytoplasm CellMembrane->Cytoplasm PPAR PPAR Cytoplasm->PPAR ER Estrogen Receptor Cytoplasm->ER AR Androgen Receptor Cytoplasm->AR Nucleus Nucleus GeneExpression Altered Gene Expression Nucleus->GeneExpression PPAR->Nucleus ER->Nucleus AR->Nucleus EndocrineDisruption Endocrine Disruption (e.g., Anti-androgenic effects) GeneExpression->EndocrineDisruption

Simplified Signaling Pathway of Phthalate Endocrine Disruption.

This compound:

There is a significant lack of publicly available toxicological data specifically for this compound in the context of its use as a plasticizer. However, aggregated GHS information from multiple notifications to the ECHA C&L Inventory reports that DMDA does not meet the criteria for GHS hazard classification.[13] Further research is required to fully elucidate its toxicological profile and any potential interactions with biological signaling pathways.

Conclusion

This compound, as represented by its analogue Dibutyl sebacate, demonstrates significant potential as a high-performance, safer alternative to traditional phthalate plasticizers. It offers comparable, and in some aspects superior, plasticizing efficiency and migration resistance. While phthalates like DEHP may offer greater elongation, non-phthalate alternatives provide a more balanced performance profile with a significantly improved safety outlook. The lack of comprehensive toxicological data for this compound highlights an important area for future research to fully validate its suitability as a replacement for phthalates in sensitive applications.

References

A Comparative Guide to Purity Validation of Dimethyl Dodecanedioate: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds like Dimethyl dodecanedioate (B1236620) is a critical aspect of quality control in research, development, and manufacturing. This guide provides an objective comparison of two common analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet (UV) detection. The selection of the most appropriate method depends on various factors, including the volatility of the analyte, the presence of chromophores, and the desired sensitivity and resolution.

Methodology Comparison

Gas Chromatography is inherently well-suited for the analysis of volatile and semi-volatile compounds.[1] Dimethyl dodecanedioate, a diester, possesses sufficient volatility to be amenable to GC analysis. The Flame Ionization Detector (FID) is a universal detector for organic compounds, providing a response that is proportional to the mass of carbon, making it an excellent choice for quantification without the need for chromophoric groups.[1][2]

High-Performance Liquid Chromatography, on the other hand, separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[3] For non-volatile or thermally labile compounds, HPLC is the preferred method. However, for a compound like this compound, which lacks a strong UV-absorbing chromophore, detection can be challenging.[3] Analysis by HPLC-UV would likely require detection at a low wavelength (e.g., ~200-210 nm) where the ester functional group exhibits some absorbance.[4]

Data Presentation: A Comparative Overview

The following tables summarize hypothetical yet representative validation data for the analysis of this compound by GC-FID and HPLC-UV, based on performance characteristics observed for similar ester compounds.[5][6][7]

Table 1: Comparison of Method Performance Parameters

ParameterGC-FIDHPLC-UV
Linearity (r²) > 0.999> 0.998
Precision (RSD) < 1.0%< 2.0%
Limit of Detection (LOD) ~ 1 µg/mL~ 5 µg/mL
Limit of Quantitation (LOQ) ~ 3 µg/mL~ 15 µg/mL
Analysis Time ~ 15 minutes~ 20 minutes
Sample Preparation Simple dilutionSimple dilution

Table 2: Purity Analysis of a Hypothetical this compound Sample

Analytical MethodMain Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)
GC-FID 99.850.100.05
HPLC-UV 99.780.150.07

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the purity validation of this compound using GC-FID and HPLC-UV.

GC-FID Experimental Protocol

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating non-polar to moderately polar compounds.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Detector: FID maintained at 300°C.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Quantification: Purity is determined by area percent normalization, assuming all components have a similar response factor with the FID.

HPLC-UV Experimental Protocol

  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating compounds of moderate polarity.[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set to a wavelength of 205 nm.[8]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by area percent normalization.

Experimental Workflow

The following diagram illustrates the logical workflow for the validation of this compound purity using either GC-FID or HPLC-UV.

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_gc GC-FID cluster_hplc HPLC-UV cluster_data Data Analysis and Validation cluster_report Reporting prep_sample Weigh and Dissolve This compound Sample gc_injection Inject Sample/Standard prep_sample->gc_injection hplc_injection Inject Sample/Standard prep_sample->hplc_injection prep_standard Prepare Standard Solutions (for linearity, accuracy) prep_standard->gc_injection prep_standard->hplc_injection gc_instrument GC-FID Instrument Setup gc_instrument->gc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection data_acquisition Data Acquisition (Chromatogram) gc_detection->data_acquisition hplc_instrument HPLC-UV Instrument Setup hplc_instrument->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection (205 nm) hplc_separation->hplc_detection hplc_detection->data_acquisition peak_integration Peak Integration and Area Calculation data_acquisition->peak_integration purity_calculation Purity Calculation (Area % Normalization) peak_integration->purity_calculation validation_params Determine Validation Parameters (Linearity, Precision, LOD/LOQ) purity_calculation->validation_params final_report Generate Final Report validation_params->final_report

References

Comparative analysis of synthetic routes for macrocyclic musks from diesters

Author: BenchChem Technical Support Team. Date: December 2025

The alluring scent of macrocyclic musks has made them indispensable in the fragrance industry. While naturally occurring in sources like the musk deer, ethical and economic considerations have driven the development of synthetic routes to these valuable compounds. Diesters serve as versatile and readily available starting materials for the construction of the characteristic large-ring structures of these fragrant molecules. This guide provides a comparative analysis of four prominent synthetic methodologies for the preparation of macrocyclic musks from diesters: the Ruzicka cyclization, the Acyloin condensation, the Ziegler-Thorpe cyclization, and Ring-Closing Metathesis (RCM).

At a Glance: Comparison of Synthetic Routes

The selection of an appropriate synthetic route for a specific macrocyclic musk depends on several factors, including the desired ring size, functional group tolerance, and scalability. The following table summarizes the key quantitative aspects of the four major methods.

Synthetic RouteStarting MaterialProductTypical Ring SizeYield (%)Key Reagents
Ruzicka Cyclization Dicarboxylic Acid (from Diester)Macrocyclic Ketone15-172-5Thorium oxide (ThO₂) or Cerium(IV) oxide (CeO₂) at high temperatures
Acyloin Condensation Long-chain Diesterα-Hydroxy Macrocyclic Ketone10-1860-95Sodium metal, inert solvent (e.g., xylene), chlorotrimethylsilane (B32843) (optional)
Ziegler-Thorpe Cyclization Dinitrile (from Diester)Macrocyclic Ketone (after hydrolysis)15-1750-80Strong base (e.g., sodium amide), followed by acidic workup
Ring-Closing Metathesis (RCM) Unsaturated DiesterMacrocyclic Lactone9-16+70-95Ruthenium-based catalyst (e.g., Grubbs' catalyst)

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthetic route, including a representative experimental protocol to illustrate the practical application of the method.

Ruzicka Cyclization

The Ruzicka cyclization is a classical method for the synthesis of macrocyclic ketones involving the high-temperature pyrolysis of the thorium or cerium salt of a long-chain dicarboxylic acid. While historically significant, this method is often limited by low yields for larger rings.[1]

Experimental Protocol: Synthesis of Cyclopentadecanone (Exaltone®) via Ruzicka Cyclization

  • Preparation of the Thorium Salt: Hexadecanedioic acid (1.0 eq) is neutralized with a stoichiometric amount of thorium hydroxide (B78521) in water. The resulting thorium hexadecanedioate (B1242263) is filtered, washed with water, and dried thoroughly.

  • Pyrolysis: The dried thorium salt is placed in a distillation apparatus and heated to 350-400 °C under reduced pressure.

  • Purification: The crude distillate, containing cyclopentadecanone, is collected and purified by fractional distillation or chromatography to yield the final product.

Acyloin Condensation

The Acyloin condensation is a powerful method for the intramolecular reductive coupling of diesters using molten sodium in an inert solvent. This reaction is particularly effective for the synthesis of 10- to 18-membered rings and often provides good to excellent yields. The use of a trapping agent, such as chlorotrimethylsilane, can significantly improve the yield by preventing side reactions.[2]

Experimental Protocol: Synthesis of a 16-Membered α-Hydroxy Macrocyclic Ketone

  • Reaction Setup: A solution of diethyl hexadecanedioate (1.0 eq) in dry xylene is prepared in a flask equipped with a high-speed stirrer and a reflux condenser under an inert atmosphere.

  • Reaction Execution: Sodium metal (4.0 eq) is added to the solution, and the mixture is heated to reflux with vigorous stirring. Chlorotrimethylsilane (4.0 eq) is added dropwise over several hours.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and excess sodium is quenched with methanol. The silyl (B83357) ether intermediate is hydrolyzed with dilute acid. The organic layer is separated, washed, dried, and concentrated. The resulting crude α-hydroxy ketone is purified by column chromatography.

Ziegler-Thorpe Cyclization

The Ziegler-Thorpe cyclization involves the intramolecular condensation of a dinitrile in the presence of a strong base to form a cyclic β-enaminonitrile, which is subsequently hydrolyzed to the corresponding macrocyclic ketone. Dinitriles are typically prepared from the corresponding diesters in a two-step process involving conversion to the diamide (B1670390) followed by dehydration. This method is effective for a range of ring sizes.

Experimental Protocol: Synthesis of a 15-Membered Macrocyclic Ketone

  • Preparation of the Dinitrile: The corresponding C15-dicarboxylic acid is converted to its diamide, which is then dehydrated using a reagent like phosphorus oxychloride to yield the dinitrile.

  • Cyclization: The dinitrile (1.0 eq) is dissolved in an anhydrous ether solvent under an inert atmosphere. A strong base, such as sodium amide (1.1 eq), is added, and the reaction mixture is stirred at room temperature or gentle reflux.

  • Hydrolysis and Purification: The resulting β-enaminonitrile is hydrolyzed by heating with aqueous acid (e.g., sulfuric acid). The macrocyclic ketone is then extracted, washed, dried, and purified by distillation or chromatography.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a highly versatile and efficient method for the synthesis of macrocyclic compounds, including musks. This reaction utilizes ruthenium-based catalysts to cyclize unsaturated diesters, often with high yields and excellent functional group tolerance. Catalyst loading can be very low, making this an economically attractive method.[3][4]

Experimental Protocol: Synthesis of a 16-Membered Macrocyclic Lactone

  • Substrate Preparation: A long-chain α,ω-unsaturated diester is prepared by esterification of a dicarboxylic acid with an unsaturated alcohol like allyl alcohol.

  • Metathesis Reaction: The unsaturated diester (1.0 eq) is dissolved in a degassed solvent such as dichloromethane. A solution of a Grubbs' second-generation catalyst (e.g., 0.1-1 mol%) in the same solvent is added, and the reaction is stirred at room temperature or slightly elevated temperatures.

  • Purification: The reaction is monitored until completion, after which the solvent is removed. The crude product is purified by column chromatography to isolate the macrocyclic lactone.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Ruzicka_Cyclization Diester Diester Dicarboxylic_Acid Dicarboxylic Acid Diester->Dicarboxylic_Acid Hydrolysis Thorium_Salt Thorium Salt Dicarboxylic_Acid->Thorium_Salt Th(OH)4 Macrocyclic_Ketone Macrocyclic Ketone Thorium_Salt->Macrocyclic_Ketone Pyrolysis

Caption: Ruzicka Cyclization Workflow.

Acyloin_Condensation Diester Diester Silyl_Enol_Ether Bis(silyloxy)cycloalkene Diester->Silyl_Enol_Ether Na, TMSCl Acyloin α-Hydroxy Macrocyclic Ketone Silyl_Enol_Ether->Acyloin H3O+

Caption: Acyloin Condensation Workflow.

Ziegler_Thorpe_Cyclization Diester Diester Dinitrile Dinitrile Diester->Dinitrile 1. NH3 2. Dehydration Enaminonitrile β-Enaminonitrile Dinitrile->Enaminonitrile Base Macrocyclic_Ketone Macrocyclic Ketone Enaminonitrile->Macrocyclic_Ketone H3O+, Heat

Caption: Ziegler-Thorpe Cyclization Workflow.

Ring_Closing_Metathesis Unsaturated_Diester Unsaturated Diester Macrocyclic_Lactone Macrocyclic Lactone Unsaturated_Diester->Macrocyclic_Lactone Ru Catalyst

Caption: Ring-Closing Metathesis Workflow.

References

A Comparative Guide to Analytical Method Validation for the Quantification of Dimethyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. While GC-MS is a standard for the analysis of volatile and semi-volatile esters, HPLC offers an alternative, particularly when dealing with complex matrices.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Based on data from analogous compounds, the following table summarizes the expected validation parameters for the quantification of Dimethyl dodecanedioate (B1236620) by GC-MS and HPLC-UV.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Accuracy (%) 98 - 10295 - 105
Precision (RSD %) < 5%< 5%
Limit of Detection (LOD) Lower (ng/mL to pg/mL range)Higher (µg/mL to ng/mL range)
Limit of Quantification (LOQ) Lower (ng/mL to pg/mL range)Higher (µg/mL to ng/mL range)
Specificity High (based on mass fragmentation)Moderate (based on retention time and UV spectrum)
Sample Throughput Moderate to HighHigh

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and comparison. The following protocols are proposed for the analysis of Dimethyl dodecanedioate.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method suitable for the quantification of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A standard gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable organic solvent (e.g., hexane, ethyl acetate).

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

    • An internal standard (e.g., a deuterated analog or a similar ester with a different chain length) should be added for accurate quantification.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aliphatic esters.[1]

    • Injector Temperature: 250°C.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[1][2]

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation and elution of the analyte.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of this compound. Full scan mode can be used for initial identification.

    • Source Temperature: 230°C.[1]

    • Transfer Line Temperature: 280°C.

2. High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC provides a viable alternative to GC-MS, especially for less volatile compounds or when derivatization is not desired. Since this compound lacks a strong chromophore, UV detection would be performed at a low wavelength.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is typically used for the separation of non-polar analytes.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water.[3]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30-40°C to ensure reproducible retention times.

    • Injection Volume: 10-20 µL.

  • Detection:

    • Wavelength: UV detection at a low wavelength, typically around 205-210 nm, where the ester carbonyl group exhibits some absorbance.[3]

Method Validation Workflow

The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development protocol Write Validation Protocol method_development->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision specificity Specificity / Selectivity protocol->specificity lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Final Report linearity->documentation accuracy->documentation precision->documentation specificity->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Method Implementation documentation->end

Caption: A logical workflow for the validation of an analytical method.

Conclusion

Both GC-MS and HPLC-UV can be considered for the quantification of this compound. The choice between these methods will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • GC-MS is likely to be the more sensitive and specific method, making it ideal for trace-level quantification and in complex matrices where interferences are a concern.

  • HPLC-UV offers a simpler and often faster alternative, which may be suitable for quality control purposes where the concentration of this compound is expected to be relatively high and the sample matrix is clean.

A thorough method development and validation process is essential to ensure the chosen method provides accurate and reliable data for its intended application. This guide provides a foundational comparison to aid researchers and scientists in making an informed decision for their analytical needs.

References

Dimethyl Dodecanedioate: A Sustainable Alternative to Traditional Additives? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to develop sustainable and environmentally benign chemical alternatives has driven significant research into novel additives for a range of applications, from polymer modification to advanced lubrication. Dimethyl dodecanedioate (B1236620) (DMDD), a bio-based diester, has emerged as a promising candidate to replace traditional, often petroleum-derived and potentially toxic, additives. This guide provides an objective comparison of DMDD's potential performance characteristics against conventional additives, supported by experimental data from closely related compounds and detailed methodologies for its evaluation.

Comparative Performance Analysis

Direct experimental data on the performance of Dimethyl dodecanedioate as a plasticizer or lubricant is limited in publicly available literature. However, its chemical structure, a dimethyl ester of a C12 dicarboxylic acid, allows for performance prediction based on data from its close analogs, such as Dibutyl dodecanedioate (DBDD) and Dibutyl sebacate (B1225510) (DBS), which have been more extensively studied as bio-based plasticizers and lubricants.[1][2] The following tables summarize the expected performance of DMDD in comparison to traditional additives.

Performance as a Plasticizer in PVC

As a plasticizer, DMDD is anticipated to offer comparable performance to the widely used phthalate (B1215562) plasticizer, Di(2-ethylhexyl) phthalate (DEHP), with the added benefits of being a potentially safer and more sustainable alternative.[3]

Table 1: Comparative Performance of Plasticizers in Polyvinyl Chloride (PVC)

Performance MetricThis compound (DMDD) (Projected)Di(2-ethylhexyl) phthalate (DEHP) (Conventional)Dibutyl Sebacate (DBS) (Bio-based Analog)
Tensile Strength (MPa) 20 - 2523.522.1
Elongation at Break (%) 350 - 400380390
Hardness (Shore A) 80 - 858382
Migration Loss (in Hexane, %) < 23 - 51.8
Low-Temperature Flexibility (°C) -30 to -40-25-35

Note: Data for DMDD is projected based on the performance of structurally similar long-chain diester plasticizers like DBS.[2][3] DEHP data is provided for reference.

Performance as a Lubricant Base Oil

In lubricant formulations, diesters are valued for their high viscosity index and good thermal stability.[4] Dodecanedioate esters have shown excellent potential as lubricant base stocks.[5][6]

Table 2: Comparative Properties of Lubricant Base Oils

PropertyThis compound (DMDD) (Projected)Polyalphaolefin (PAO 4) (Conventional Synthetic)Di-2-ethylhexyl Dodecanedioate (Branched Analog)
Kinematic Viscosity @ 40°C (cSt) 15 - 2017.125.4
Kinematic Viscosity @ 100°C (cSt) 3 - 53.95.2
Viscosity Index 140 - 160126165
Flash Point (°C) > 180220200
Pour Point (°C) -10 to -20-57-55

Note: DMDD data is projected. PAO 4 is a common synthetic base oil. Data for the branched dodecanedioate ester highlights the influence of structure on low-temperature properties.[5][6]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of additive performance. Below are key experimental protocols for evaluating the efficacy of this compound as a plasticizer and a lubricant.

Evaluation of Plasticizer Performance in PVC

1. Preparation of Plasticized PVC Films:

  • Objective: To prepare flexible PVC films with a specified concentration of DMDD for subsequent testing.[3]

  • Materials: PVC resin (e.g., K-value 67), this compound, thermal stabilizer (e.g., a mixed metal stabilizer), and a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).

  • Procedure:

    • In a fume hood, dissolve a specific weight of PVC resin in THF to create a solution (e.g., 10% w/v).

    • Add the desired amount of DMDD (e.g., 40 parts per hundred parts of resin - phr) and thermal stabilizer (e.g., 2 phr) to the PVC solution.

    • Stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous.

    • Pour the solution onto a clean, level glass plate.

    • Use a casting knife to draw down the solution to a uniform thickness.

    • Allow the solvent to evaporate in a fume hood at ambient temperature for 24 hours, followed by further drying in a vacuum oven at 60°C for 12 hours to remove residual solvent.

2. Mechanical Properties Testing:

  • Objective: To determine the effect of DMDD on the mechanical properties of PVC.

  • Method: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

  • Procedure:

    • Cut the prepared PVC films into dumbbell-shaped specimens of standard dimensions.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).

    • Record the tensile strength, elongation at break, and modulus of elasticity.

3. Migration Resistance Testing:

  • Objective: To quantify the migration of DMDD from the PVC matrix.

  • Method: Based on ASTM D1239 - Standard Test Methods for Resistance of Plastic Films to Extraction by Chemicals.[1]

  • Procedure:

    • Cut circular samples of the plasticized PVC film of a known weight and diameter.

    • Immerse the samples in a solvent (e.g., n-hexane) in a sealed container at a specified temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

    • Remove the samples, gently wipe off excess solvent, and dry them in a vacuum oven until a constant weight is achieved.

    • The weight loss of the sample corresponds to the amount of plasticizer that has migrated out.

Evaluation of Lubricant Properties

1. Viscosity and Viscosity Index Determination:

  • Objective: To measure the kinematic viscosity at different temperatures and calculate the viscosity index.

  • Method: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Calculating Viscosity Index).[4]

  • Procedure:

    • Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using a calibrated capillary viscometer.[4]

    • Calculate the viscosity index from these two measurements using the standard formula.

2. Flash Point Determination:

  • Objective: To determine the lowest temperature at which the lubricant's vapor will ignite.

  • Method: ASTM D92 (Cleveland Open Cup Method).[4]

  • Procedure:

    • Fill the test cup to the specified level with the lubricant sample.

    • Heat the sample at a controlled rate.

    • Pass a small flame across the surface of the liquid at regular temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite.

3. Pour Point Determination:

  • Objective: To determine the lowest temperature at which the lubricant will flow.

  • Method: ASTM D97.[4]

  • Procedure:

    • Cool the lubricant sample at a specified rate.

    • Examine its flow characteristics at intervals of 3°C.

    • The pour point is the lowest temperature at which the oil is observed to flow.

Visualizing Mechanisms and Workflows

To further elucidate the role of this compound and the process of its evaluation, the following diagrams are provided.

Caption: Mechanism of polymer plasticization by this compound.

The above diagram illustrates how plasticizer molecules, such as this compound, embed themselves between polymer chains. This increases the "free volume" and reduces the strong intermolecular forces, resulting in a more flexible material.[7][8]

Plasticizer_Evaluation_Workflow Start Start: Select PVC Resin and DMDD Concentration Prep Prepare Plasticized PVC Films (Solvent Casting) Start->Prep Condition Condition Samples (ASTM D618) Prep->Condition MechTest Mechanical Testing (ASTM D882) - Tensile Strength - Elongation Condition->MechTest HardTest Hardness Testing (ASTM D2240) - Shore A Durometer Condition->HardTest MigTest Migration Resistance (ASTM D1239) - Solvent Extraction Condition->MigTest ThermalTest Thermal Analysis (DSC) - Glass Transition Temp (Tg) Condition->ThermalTest Data Data Analysis and Comparison with Traditional Plasticizers MechTest->Data HardTest->Data MigTest->Data ThermalTest->Data End End: Evaluate DMDD as a Sustainable Alternative Data->End

Caption: Experimental workflow for evaluating plasticizer performance.

This workflow outlines the key steps involved in the systematic evaluation of a new plasticizer, such as this compound, from sample preparation to a comprehensive analysis of its performance characteristics.

Sustainability and Safety Profile

This compound can be derived from dodecanedioic acid, which can be produced through biological processes, offering a renewable feedstock alternative to petrochemicals.[9] From a safety perspective, while specific toxicological data for DMDD is not extensively documented, it is not classified as hazardous according to GHS criteria.[10] This is in contrast to some traditional phthalate plasticizers which have faced regulatory scrutiny due to health concerns.[11] The biodegradability of dicarboxylic acid esters is another key aspect of their sustainability. It is expected that DMDD would undergo hydrolysis to dodecanedioic acid and methanol, which can be further metabolized by microorganisms.[12][13]

Conclusion

While further direct experimental validation is required, the available data on analogous compounds strongly suggests that this compound holds significant potential as a sustainable and high-performance alternative to traditional additives in plasticizer and lubricant applications. Its projected properties, coupled with a favorable safety and environmental profile, make it a compelling candidate for further research and development in the pursuit of greener chemical technologies. The experimental protocols and comparative data presented in this guide provide a robust framework for the scientific community to rigorously evaluate and validate the performance of this compound in various applications.

References

Cross-Validation of Analytical Methods for Dimethyl Dodecanedioate in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dimethyl dodecanedioate (B1236620) (DDDA), a long-chain dicarboxylic acid dimethyl ester, in complex biological and pharmaceutical matrices is crucial for a variety of research and development applications. The selection of a robust and reliable analytical method, along with its proper validation and cross-validation, ensures data integrity and consistency across different studies, laboratories, or analytical platforms. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of DDDA and analogous long-chain dicarboxylic acid esters, supported by representative experimental data and detailed methodologies.

Due to the limited availability of published, validated bioanalytical methods specifically for Dimethyl dodecanedioate, this guide leverages data from the analysis of other long-chain fatty acid methyl esters (FAMEs) and dicarboxylic acid esters in complex matrices. The principles of method validation and cross-validation presented here are broadly applicable to DDDA.

Comparative Analysis of Analytical Techniques

The two primary analytical techniques for the quantification of this compound and similar compounds in complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each technique offers distinct advantages and disadvantages in terms of sensitivity, selectivity, sample throughput, and cost.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of long-chain dicarboxylic acid esters or fatty acid methyl esters in biological matrices like plasma. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1 - 50 ng/mL0.1 - 10 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Recovery 70 - 110%80 - 120%
Matrix Effect Can be significant; often requires extensive cleanupCan be significant; mitigated by stable isotope-labeled internal standards and chromatographic separation

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and reliable results. Below is a representative methodology for the analysis of a long-chain dicarboxylic acid dimethyl ester, analogous to DDDA, in human plasma using LC-MS/MS.

LC-MS/MS Method for the Quantification of a Long-Chain Dicarboxylic Acid Dimethyl Ester in Human Plasma

This protocol outlines a method for the sensitive and selective quantification of a C12 dicarboxylic acid dimethyl ester in human plasma.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and 200 µL of water.

  • Vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 50% B

    • 6.1-8 min: 50% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: [M+H]+ → Product ion 1; [M+H]+ → Product ion 2

    • Internal Standard: [M+H]+ → Product ion

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum sensitivity.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure the equivalency of analytical data when a method is transferred between laboratories, instruments, or when different analytical techniques are used to analyze the same set of samples.[1][2] A general workflow for the cross-validation of analytical methods is depicted below.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope and Acceptance Criteria select_methods Select Methods for Comparison (e.g., Method A & B) define_scope->select_methods prepare_samples Prepare QC and Incurred Study Samples select_methods->prepare_samples analyze_a Analyze Samples with Method A prepare_samples->analyze_a analyze_b Analyze Samples with Method B prepare_samples->analyze_b compare_data Compare Datasets (Statistical Analysis) analyze_a->compare_data analyze_b->compare_data assess_criteria Assess Against Acceptance Criteria compare_data->assess_criteria investigate Investigate Discrepancies assess_criteria->investigate Fail document Document Results and Conclusion assess_criteria->document Pass investigate->document

Caption: General workflow for the cross-validation of analytical methods.

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be pre-defined. A common approach involves comparing the percentage difference between the results obtained from the two methods for each sample. For incurred study samples, the Incurred Sample Reanalysis (ISR) criteria are often adapted, where at least 67% of the samples should have a percentage difference within ±20% of the mean concentration.[2]

Conclusion

The choice between GC-MS and LC-MS/MS for the analysis of this compound in complex matrices will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and sample throughput. While GC-MS can be a robust and reliable technique, particularly after derivatization to enhance volatility, LC-MS/MS generally offers superior sensitivity and is often preferred for bioanalytical applications where sample volume is limited and analyte concentrations are low.[3][4]

Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential. Furthermore, when data from different methods or laboratories are to be compared, a rigorous cross-validation study must be performed to ensure the consistency and reliability of the results. The workflow and principles outlined in this guide provide a framework for researchers to establish and verify the performance of their analytical methods for this compound and other long-chain dicarboxylic acid esters.

References

Safety Operating Guide

Proper Disposal of Dimethyl Dodecanedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of dimethyl dodecanedioate (B1236620), ensuring compliance with safety regulations and promoting environmental responsibility. The following procedures are intended for researchers, scientists, and drug development professionals.

Safety and Handling Overview

Dimethyl dodecanedioate is not classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) 2012 Hazard Communication Standard (29 CFR 1910.1200) or the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, it is imperative to handle all laboratory chemicals with appropriate care and to consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. While the toxicological properties have not been fully investigated, adherence to standard laboratory safety protocols is essential.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₄H₂₆O₄
Molecular Weight 258.35 g/mol [1]
Appearance White crystalline solid
Melting Point 27 - 32 °C (80.6 - 89.6 °F)[3]
Boiling Point 187 - 188 °C (368.6 - 370.4 °F)[3]
Density 0.9914 g/cm³ (estimate)[4]
Water Solubility Data not available; slightly soluble in chloroform (B151607) and methanol.[4][5]
Oral LD₅₀ Data not available. Not classified as hazardous.[1][2][3]
Dermal LD₅₀ Data not available. Not classified as hazardous.[1][2][3]
NFPA 704 Rating Health: 0, Flammability: 1, Instability: 0

Experimental Protocol for Disposal

The proper disposal of this compound should be conducted in accordance with your institution's specific protocols for non-hazardous chemical waste. The following is a general experimental protocol that should be adapted to your local regulations.

1. Waste Identification and Segregation:

  • Confirm that the this compound waste is not mixed with any hazardous materials. If it is contaminated with hazardous substances, it must be treated as hazardous waste.

  • Segregate the this compound waste from other waste streams. It should be collected in a dedicated, clearly labeled container for "Non-Hazardous Chemical Waste."

2. Container Selection and Labeling:

  • Use a chemically compatible container with a secure lid. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable.

  • The container must be in good condition, free from cracks or leaks.

  • Affix a "Non-Hazardous Waste" label to the container. The label should include:

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of accumulation

    • The name of the principal investigator and laboratory location

3. Waste Accumulation and Storage:

  • Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Keep the container closed except when adding waste.

  • Ensure the storage area has secondary containment to capture any potential spills.

4. Final Disposal:

  • Consult your institution's EHS department for the final disposal procedure. Do not dispose of this compound in the regular trash or down the drain without explicit approval from EHS.

  • Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the sanitary sewer with copious amounts of water. However, given the limited water solubility data for this compound, this is not recommended without EHS approval.

  • For larger quantities or as a standard procedure, arrange for the collection of the non-hazardous waste container by your institution's EHS or a licensed chemical waste disposal contractor.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste is_contaminated Is the waste mixed with hazardous chemicals? start->is_contaminated hazardous_waste Dispose of as Hazardous Waste per Institutional Protocol is_contaminated->hazardous_waste Yes non_hazardous_waste Collect in a labeled 'Non-Hazardous Waste' container is_contaminated->non_hazardous_waste No end End of Process hazardous_waste->end consult_ehs Consult Institutional EHS for Disposal Procedure non_hazardous_waste->consult_ehs drain_disposal Drain Disposal Approved? consult_ehs->drain_disposal dispose_drain Dispose down the drain with copious water drain_disposal->dispose_drain Yes ehs_pickup Arrange for EHS/Contractor Pickup drain_disposal->ehs_pickup No dispose_drain->end ehs_pickup->end

Caption: Disposal decision workflow for this compound.

Chemical Waste Segregation Logic

This diagram illustrates the general principle of segregating chemical waste in a laboratory setting.

Laboratory Chemical Waste Segregation waste Chemical Waste Generated is_hazardous Is it a Hazardous Waste? waste->is_hazardous non_hazardous Non-Hazardous Waste (e.g., this compound) is_hazardous->non_hazardous No hazardous Hazardous Waste is_hazardous->hazardous Yes non_hazardous_container Dedicated Non-Hazardous Waste Container non_hazardous->non_hazardous_container segregate_hazardous Segregate by Hazard Class (e.g., Flammable, Corrosive, Reactive, Toxic) hazardous->segregate_hazardous hazardous_container Dedicated, Labeled Hazardous Waste Containers segregate_hazardous->hazardous_container

Caption: General laboratory chemical waste segregation logic.

References

Essential Safety and Operational Guide for Handling Dimethyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Dimethyl dodecanedioate (B1236620). It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Dimethyl dodecanedioate is a solid crystalline substance, appearing as a white material.[1][2] According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, it is not classified as a hazardous chemical.[3][4][5][6] However, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, the use of appropriate PPE is a fundamental laboratory practice to protect against potential contact and dust inhalation.[1][7]

PPE CategoryRecommended EquipmentSpecifications and Notes
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coatWear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Generally not required under normal use with adequate ventilationIf dust formation is likely, a particle filter respirator is recommended.[1][9] Ensure adequate ventilation in the work area.[1]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure that the work area is clean and well-ventilated.[1] Locate the nearest eyewash station and safety shower.[8]

  • Donning PPE: Put on a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Minimize dust formation during handling and weighing.[1][2]

    • Avoid ingestion and inhalation.[1][2]

  • Storage: Keep the container tightly closed when not in use.[1][2] Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][8]

Spill Management:

In the event of a spill, prevent further leakage if it is safe to do so.[3]

Spill SizeContainment and Cleanup
Small Spill Sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[1][2][9]
Large Spill Evacuate non-essential personnel. Control the source of the leak if possible. Follow the same procedure as for a small spill, ensuring adequate ventilation and appropriate PPE.

First-Aid Measures

In case of exposure, follow these first-aid procedures.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[2]

Disposal Plan

Chemical waste generators must adhere to local, regional, and national regulations for waste disposal.[1]

Waste Characterization:

  • This compound is not classified as a hazardous waste.[1][3]

Disposal Procedure:

  • Collect waste material in a suitable, clearly labeled container.

  • Dispose of the waste in accordance with all applicable local, state, and federal regulations.[3] Do not dispose of it down the drain.[8]

  • Empty containers should not be reused and should be disposed of according to the same regulations.[3]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Risks & Review SDS B Ensure Adequate Ventilation A->B C Locate Safety Equipment (Eyewash, Shower) B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Weigh and Handle Chemical (Avoid Dust Formation) D->E F Perform Experimental Work E->F G Close Container Tightly After Use F->G K Collect Waste in Labeled Container F->K During/After Experiment H Clean Work Area G->H I Doff and Dispose of/Clean PPE H->I J Wash Hands Thoroughly I->J L Dispose According to Local Regulations K->L

Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.